Product packaging for JH I(Cat. No.:CAS No. 13804-51-8)

JH I

Cat. No.: B190426
CAS No.: 13804-51-8
M. Wt: 294.4 g/mol
InChI Key: RQIDGZHMTWSMMC-TZNPKLQUSA-N
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Description

JH I (Juvenile Hormone I) is a major sesquiterpenoid hormone endemic to Lepidoptera . It is synthesized in the corpora allata and plays a critical role as a key developmental regulator in insects . Its most characterized function is its antimetamorphic action; the presence of this compound in the final larval instar ensures a subsequent larval molt, while its absence allows the initiation of metamorphosis into a pupa . This pivotal role makes this compound an essential reagent for fundamental research in insect physiology, developmental biology, and endocrinology. The molecular mode of action of juvenile hormones like this compound involves interaction with specific receptor proteins, such as Methoprene-tolerant (Met), which then regulate the expression of target genes . For instance, a juvenile hormone response element (JHRE) has been identified in the promoter of the JH esterase gene from the spruce budworm, Choristoneura fumiferana , demonstrating a direct pathway for JH-regulated gene expression . Researchers utilize this compound to explore the hormonal control of metamorphosis, vitellogenesis, reproductive diapause, and other complex physiological processes. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B190426 JH I CAS No. 13804-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDGZHMTWSMMC-TZNPKLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024926
Record name (10R,11S)-(+)-Juvenile hormone I
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13804-51-8
Record name Juvenile hormone I
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URL https://commonchemistry.cas.org/detail?cas_rn=13804-51-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone I
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10R,11S)-(+)-Juvenile hormone I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUVENILE HORMONE I
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Juvenile Hormone I in the Regulation of Insect Metamorphosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Juvenile Hormone I (JH I), a sesquiterpenoid synthesized by the corpora allata, is a critical regulator of insect development, primarily known for its role in preventing the onset of metamorphosis. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's "status quo" function. It details the canonical signaling pathway, initiated by the binding of this compound to its intracellular receptor, Methoprene-tolerant (Met). This binding event leads to the formation of an active receptor complex with the steroid receptor coactivator, Taiman (Tai). The activated complex subsequently induces the expression of the key transcriptional repressor, Krüppel homolog 1 (Kr-h1). Kr-h1, in turn, suppresses the expression of pro-metamorphic genes, notably Broad-Complex and E93, which are essential for pupal and adult specification, respectively. This guide explores the antagonistic crosstalk between this compound and the molting hormone, 20-hydroxyecdysone (20E), presents quantitative data on receptor binding and gene expression, outlines key experimental protocols for studying the pathway, and provides visualizations of the core molecular interactions.

Introduction to Hormonal Control of Metamorphosis

Insect metamorphosis, the profound transformation from a larval to an adult form, is a tightly regulated process governed by the interplay of two principal hormones: the steroid molting hormone, 20-hydroxyecdysone (20E), and the sesquiterpenoid Juvenile Hormone (JH). While 20E provides the developmental signal to initiate a molt, the presence or absence of JH dictates the outcome of that molt.[1][2] Juvenile Hormone I, one of the most common homologs, acts to maintain the juvenile, or larval, characteristics of the insect.[3][4] During larval stages, high titers of JH ensure that a 20E pulse results in a molt to a larger larval instar.[1] A programmed drop in the JH titer during the final larval instar is the critical permissive signal that allows a 20E pulse to trigger the initiation of metamorphosis.[5] Therefore, this compound functions as a master anti-metamorphic regulator, effectively holding the insect in its "status quo" developmental state until sufficient growth has been achieved.[1][6]

The Juvenile Hormone I Signaling Pathway

The molecular action of this compound is mediated through a well-defined intracellular signaling cascade that ultimately results in the transcriptional repression of genes required for metamorphosis.

The JH Receptor Complex: Met and Taiman

The primary intracellular receptor for this compound is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[7][8][9][10] Met was first identified through genetic screens in Drosophila melanogaster for resistance to the JH analog, methoprene.[7][8] In vitro binding assays have confirmed that Met directly binds to JH with high, nanomolar affinity.[9][11]

Upon binding this compound, Met undergoes a conformational change that facilitates its heterodimerization with a partner protein, the steroid receptor coactivator Taiman (Tai) (also known as FISC or p160/SRC).[12][13][14] This JH-Met-Tai complex constitutes the active Juvenile Hormone Receptor (JHR), which functions as a ligand-activated transcription factor.[14]

The Primary Transducer: Krüppel homolog 1 (Kr-h1)

The active JHR complex translocates to the nucleus where it binds to specific JH Response Elements (JHREs) in the promoter regions of target genes. The most critical primary target of the JHR is the gene Krüppel homolog 1 (Kr-h1) .[13][15][16] Kr-h1 is a C2H2 zinc-finger transcription factor whose expression is rapidly and directly induced by JH in a Met-dependent manner.[12][16] The induction of Kr-h1 is considered a primary and essential step in the JH signaling pathway, acting as the key transducer of the anti-metamorphic signal downstream of the receptor.[12][17]

Repression of Metamorphic Specifier Genes

The Kr-h1 protein functions as a direct transcriptional repressor of key pro-metamorphic genes that are activated by the ecdysone signaling pathway.[12][17][18] By suppressing these genes, Kr-h1 prevents the larva from committing to pupation and adult development. The two main targets of Kr-h1 repression are:

  • Broad-Complex (BR-C) : This gene encodes a family of transcription factors that are essential for specifying the pupal stage.[19][20] In the presence of JH, induced Kr-h1 protein binds directly to a Kr-h1 Binding Site (KBS) within the BR-C promoter, thereby repressing its 20E-mediated activation.[18] This action is the primary mechanism by which JH prevents the larval-pupal transition.

  • Ecdysone Induced Protein 93F (E93) : This gene is a key specifier for adult development.[12] Kr-h1 also directly represses the transcription of E93, preventing the premature activation of the adult developmental program.[12][17]

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH1 This compound Met Met JH1->Met binds JHR Active JHR Complex (JH-Met-Tai) Met->JHR Tai Tai Tai->JHR JHR_n Active JHR Complex JHR->JHR_n translocation Kr_h1_gene Kr-h1 gene Kr_h1_protein Kr-h1 Protein Kr_h1_gene->Kr_h1_protein transcription & translation BRC_gene BR-C gene Kr_h1_protein->BRC_gene represses E93_gene E93 gene Kr_h1_protein->E93_gene represses JHR_n->Kr_h1_gene activates

Caption: The canonical Juvenile Hormone I signaling pathway.

Antagonistic Crosstalk with the Ecdysone Pathway

The developmental fate of an insect at the time of a molt is determined by the antagonistic interaction between JH and 20E.[21]

  • High JH Titer (Larval Stages): A pulse of 20E acts on larval tissues. However, the concurrently high levels of JH activate the Met/Kr-h1 pathway, which represses the expression of pupal specifier genes like BR-C. The result is a larval-larval molt, producing a larger larva.[1]

  • Low/Absent JH Titer (Final Larval Instar): The same high-titer pulse of 20E occurs, but in the absence of the repressive JH signal. Without Kr-h1 induction, 20E is free to activate the transcription of BR-C and other metamorphic genes, thus initiating the irreversible transition to the pupal stage.[1][2]

Furthermore, this crosstalk extends to the regulation of hormone biosynthesis itself. Studies in Drosophila have shown that JH signaling can suppress the biosynthesis of ecdysone in the prothoracic gland, while 20E signaling can inhibit the production of JH in the corpora allata, creating a reciprocal negative feedback loop that ensures developmental transitions are robust and unidirectional.[21]

Hormonal_Control ecdysone 20E Pulse decision JH Titer? ecdysone->decision larval_molt Larval Molt (Status Quo Maintained) decision->larval_molt High metamorphosis Metamorphosis Initiated (Pupation) decision->metamorphosis Low / Absent RNAi_Workflow cluster_analysis Analysis start Select Target Gene (e.g., Met, Kr-h1) dsrna Synthesize dsRNA via In Vitro Transcription start->dsrna inject Microinject dsRNA into Early-Instar Larvae dsrna->inject rear Rear and Maintain Larvae (Control vs. Experimental) inject->rear phenotype Observe for Phenotype (e.g., Precocious Metamorphosis) rear->phenotype molecular Confirm Knockdown (qRT-PCR) rear->molecular end Conclusion on Gene Function phenotype->end molecular->end

References

Core Signaling Pathway: Intracellular and Membrane-Mediated Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Juvenile Hormone (JH) Signaling Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core Juvenile Hormone (JH) signaling pathway in the model organism Drosophila melanogaster. It details the molecular components, mechanisms of action, downstream effects, and key experimental methodologies used to elucidate this critical insect endocrine system.

Juvenile hormone is a crucial sesquiterpenoid that regulates a multitude of developmental and physiological processes in insects, most notably the prevention of metamorphosis and the regulation of reproduction.[1] In Drosophila melanogaster, the effects of JH are primarily mediated through a well-characterized intracellular signaling cascade, with evidence also suggesting a secondary, more rapid membrane-associated pathway.

The Canonical Intracellular JH Signaling Pathway

The primary mechanism of JH action involves an intracellular receptor complex that functions to directly regulate gene transcription. The key players in this pathway are the bHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) domain proteins Methoprene-tolerant (Met) and its paralog, Germ cell-expressed (gce).[2] These two proteins act as functionally redundant JH receptors.[3]

The signaling cascade proceeds as follows:

  • Ligand Binding: JH enters the cell and binds to either Met or Gce. This binding event is thought to induce a conformational change in the receptor protein.

  • Heterodimerization: Upon ligand binding, Met/Gce forms a heterodimer with another bHLH-PAS protein called Taiman (Tai), which is a homolog of the vertebrate Steroid Receptor Coactivator (SRC).[4][5]

  • Transcriptional Activation: This JH-Met/Gce-Tai complex then binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.[2]

  • Gene Expression: Binding of the complex to JHREs initiates the transcription of early JH-response genes. The most critical and immediate target is Krüppel homolog 1 (Kr-h1).[1]

  • Downstream Repression: Kr-h1, a zinc-finger transcription factor, acts as the primary mediator of JH's anti-metamorphic effects. It functions by repressing the expression of pro-metamorphic genes, notably the transcription factors Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93).[6] By suppressing these genes, JH, via Kr-h1, maintains the larval state and prevents the initiation of pupation.

The Putative Membrane-Mediated Signaling Pathway

There is growing evidence for a non-genomic JH signaling pathway that originates at the cell membrane. This pathway is thought to mediate more rapid cellular responses and may potentiate the intracellular pathway. Studies suggest that JH can induce rapid, second-messenger signaling, possibly through a G-protein coupled receptor or a receptor tyrosine kinase.[2] This can lead to the phosphorylation of components of the intracellular pathway, such as Met and Tai, via kinases like Calcium/calmodulin-dependent protein kinase II (CaMKII), thereby enhancing their transcriptional activity.[2]

Key Components of the JH I Signaling Pathway

The following table summarizes the core proteins involved in the JH signaling cascade in Drosophila melanogaster.

ComponentGene SymbolFunctionKey Features
JH Receptors Met, gceIntracellular receptors that directly bind JH.[2]bHLH-PAS domain transcription factors. Functionally redundant; double mutants are lethal at the larval-pupal transition.[3]
Receptor Partner taiForms a heterodimer with JH-bound Met/Gce to create a transcriptionally active complex.[4][5]Also known as Steroid Receptor Coactivator (SRC). A bHLH-PAS protein.[4]
Primary Effector Kr-h1JH-inducible transcription factor that mediates the anti-metamorphic effects of JH.[1]Zinc-finger protein. Directly represses the expression of pro-metamorphic genes like Br-C and E93.[6]
Downstream Targets Br-C, E93Pro-metamorphic transcription factors that are repressed by Kr-h1.[6]Key specifiers of pupal and adult development, respectively.

Quantitative Data on Ligand-Receptor Interactions

Quantitative analysis of the binding affinity between JH and its receptors is crucial for understanding the pathway's sensitivity and for the development of targeted insecticides. The following data, derived from in vitro binding assays, details the interaction between the Drosophila JH receptor Gce and various ligands.

LigandAssay TypeParameterValue (Mean ± SEM/SD)Reference
[³H]JH IIISaturation BindingKd19.3 ± 4.5 nM[7]
PyriproxyfenCompetition BindingKi5.7 ± 2.8 nM[7]
MethopreneCompetition BindingKi45.8 ± 28.9 nM[7]
Methyl Farnesoate (MF)Competition BindingKi87.9 ± 22.2 nM[7]
FarnesolCompetition BindingKi8.1 ± 2.4 µM[7]

Kd (Dissociation Constant): A measure of the affinity of the receptor for its ligand. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand.

Visualizing the JH Signaling Pathway and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of the signaling cascade and common experimental procedures.

JH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (JH) MetGce Met / Gce (JH Receptors) JH->MetGce Binds Tai Taiman (Tai/SRC) JH_MetGce_Tai JH-Met/Gce-Tai Complex Tai->JH_MetGce_Tai JH_MetGce JH-Met/Gce JH_MetGce->Tai Dimerizes with JH_MetGce->JH_MetGce_Tai JHRE JH Response Element (JHRE) JH_MetGce_Tai->JHRE Binds to Krh1_gene Kr-h1 gene JHRE->Krh1_gene Activates transcription Krh1_protein Kr-h1 Protein Krh1_gene->Krh1_protein Translation BrC_E93 Br-C / E93 genes Krh1_protein->BrC_E93 Represses transcription Metamorphosis Metamorphosis BrC_E93->Metamorphosis Promotes

Caption: The canonical intracellular JH signaling pathway in Drosophila.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_methods Experimental Approaches cluster_knockdown Genetic Knockdown cluster_analysis Phenotypic & Molecular Analysis cluster_validation Validation & Conclusion Hypo Hypothesis: Gene 'X' is involved in JH signaling RNAi Generate UAS-GeneX-RNAi flies Cross with tissue-specific Gal4 driver Hypo->RNAi Phenotype Observe phenotype (e.g., precocious metamorphosis, sterility) RNAi->Phenotype qPCR Quantitative PCR (qPCR) Measure expression of JH target genes (e.g., Kr-h1, Br-C) RNAi->qPCR Data Analyze Data: Compare knockdown to control Phenotype->Data qPCR->Data Conclusion Conclusion: Gene 'X' is a component of the JH signaling pathway Data->Conclusion

Caption: A generalized workflow for investigating a gene's role in JH signaling.

Experimental Protocols: Key Methodologies

Elucidating the JH signaling pathway has relied on a combination of genetic, molecular, and biochemical techniques. While detailed, step-by-step protocols are often specific to a particular laboratory and experiment, this section outlines the principles and general procedures for key methodologies.

In Vitro Ligand Binding Assays

These assays are essential for confirming direct interaction between JH and its putative receptors and for quantifying binding affinities.

  • Principle: A radiolabeled JH analog (e.g., [³H]JH III) is incubated with in vitro-translated receptor proteins (e.g., Met or Gce). The amount of bound radioligand is measured to determine binding affinity (Kd). Competition assays, where unlabeled ligands compete with the radioligand for binding, are used to determine the inhibition constants (Ki) of various compounds.

  • General Protocol:

    • Protein Expression: The target receptor protein (e.g., Gce) is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

    • Incubation: The translated protein is incubated with a constant concentration of radiolabeled JH III and varying concentrations of unlabeled competitor ligand.

    • Separation: The protein-ligand complexes are separated from the unbound ligand, typically using a filter-binding assay.

    • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

    • Data Analysis: The data are used to calculate Kd and Ki values. For specific parameters, researchers should consult the methods section of primary literature, such as Jindra et al., 2015.[7]

Genetic Knockdown via RNA Interference (RNAi)

The GAL4-UAS system is a powerful tool in Drosophila for tissue-specific gene knockdown, which has been instrumental in dissecting the roles of genes like Met, gce, and Kr-h1 in specific tissues and at specific developmental times.[8][9]

  • Principle: This binary expression system consists of the yeast transcription activator protein Gal4 and the Upstream Activation Sequence (UAS) to which Gal4 binds. One fly line expresses Gal4 under the control of a tissue-specific promoter, while another line carries a UAS-driven inverted repeat (hairpin) construct corresponding to the target gene. When these lines are crossed, the progeny express the hairpin RNA in the desired tissue, triggering the RNAi pathway and silencing the target gene.

  • General Protocol:

    • Fly Stocks: Obtain or generate a transgenic fly line carrying a UAS-RNAi construct for the gene of interest (e.g., UAS-gce-RNAi). Obtain a driver line that expresses Gal4 in the tissue of interest (e.g., a fat body-specific driver).

    • Genetic Cross: Cross the UAS-RNAi line with the Gal4 driver line.

    • Progeny Analysis: Analyze the F1 progeny that carry both constructs. The target gene will be knocked down in the tissues where Gal4 is expressed.

    • Phenotypic Observation: Score the progeny for relevant phenotypes, such as developmental defects, altered responses to JH analogs, or changes in fertility.[8]

    • Molecular Validation: Confirm the knockdown of the target gene's mRNA or protein levels using qPCR or Western blotting, respectively.

Reporter Gene Assays

Reporter assays are used to identify JH-responsive genes and the DNA elements that mediate this response.

  • Principle: A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing putative JH Response Elements (JHREs). This construct is introduced into cells or transgenic flies. An increase in reporter gene expression upon treatment with JH or its analogs indicates that the promoter contains functional JHREs.

  • General Protocol:

    • Construct Generation: Clone the promoter region of a suspected JH-target gene upstream of a reporter gene in an appropriate vector.

    • Transfection/Transgenesis: Introduce the reporter construct into cultured Drosophila cells (e.g., S2 cells) or generate transgenic flies.

    • Hormone Treatment: Treat the cells or flies with JH or a JH analog (e.g., methoprene).

    • Reporter Quantification: Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).[8]

    • Analysis: A significant increase in reporter activity in the JH-treated group compared to a vehicle-treated control group indicates a positive response.

Conclusion

The Juvenile Hormone signaling pathway in Drosophila melanogaster is a cornerstone of insect endocrinology. The identification of the Met/Gce intracellular receptors and their downstream effector Kr-h1 has provided a robust molecular framework for understanding how JH governs critical life history transitions. This knowledge is not only fundamental to developmental biology but also provides a wealth of targets for the rational design of novel, species-specific insecticides. Future research will likely focus on further dissecting the interplay between the intracellular and membrane-mediated pathways, identifying the full complement of JH target genes in different tissues, and understanding how this pathway is integrated with other hormonal signals, such as ecdysone.

References

The Architects of Metamorphosis: A Technical Guide to Juvenile Hormone I Biosynthesis in Lepidoptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Juvenile Hormone I (JH I), a key regulator of development and metamorphosis unique to the insect order Lepidoptera. This document details the enzymatic pathway, presents quantitative data on hormone titers and enzyme kinetics, outlines key experimental protocols, and visualizes the core biological processes.

The Juvenile Hormone I Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the mevalonate pathway and culminates in the production of the active hormone in the corpora allata, a pair of endocrine glands located behind the brain. The pathway can be broadly divided into early and late stages. The early stages, common to the synthesis of other isoprenoids, produce the precursor farnesyl pyrophosphate (FPP). The late stages are unique to JH biosynthesis and, in the case of this compound in Lepidoptera, involve specific modifications to the FPP backbone.

The key enzymatic steps in the late stage of this compound biosynthesis are:

  • Farnesyl Pyrophosphate (FPP) to this compound Acid: This involves a series of modifications to the FPP molecule, including the addition of an ethyl group at C-7 and C-11, which distinguishes this compound from other JH homologs.

  • Epoxidation: An epoxidase enzyme introduces an epoxide group at the C10-C11 double bond of the this compound acid precursor. In Lepidoptera, this epoxidation step occurs before methylation.[1]

  • Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the epoxidized this compound acid. This reaction is catalyzed by Juvenile Hormone Acid Methyltransferase (JHAMT), a rate-limiting enzyme in the pathway.[2][3]

// Nodes Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; JH_I_Acid_Precursors [label="this compound Acid Precursors\n(with ethyl groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxidized_JHA_I [label="Epoxidized this compound Acid", fillcolor="#FBBC05", fontcolor="#202124"]; JH_I [label="Juvenile Hormone I (this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mevalonate -> FPP [label="Multiple Steps", color="#4285F4"]; FPP -> JH_I_Acid_Precursors [label="Series of modifications", color="#4285F4"]; JH_I_Acid_Precursors -> Epoxidized_JHA_I [label="Epoxidase", color="#34A853"]; Epoxidized_JHA_I -> JH_I [label="JHAMT\n(S-adenosyl-L-methionine)", color="#34A853"]; } /dot

Figure 1: Biosynthetic pathway of Juvenile Hormone I.

Quantitative Data on this compound Biosynthesis

The titer of this compound and the activity of its biosynthetic enzymes are tightly regulated throughout the larval development of Lepidoptera. This section presents a summary of available quantitative data.

Hemolymph Titers of Juvenile Hormone in Heliothis virescens

The following table summarizes the hemolymph titers of this compound and JH II in the fifth larval instar of the tobacco budworm, Heliothis virescens.

Day of Fifth InstarThis compound Titer (ng/mL)JH II Titer (ng/mL)
10.8 ± 0.24.5 ± 1.2
20.2 ± 0.11.0 ± 0.3
3Undetectable0.3 ± 0.1
4UndetectableUndetectable

Data adapted from a study on parasitized and non-parasitized larvae. The data presented here are for the non-parasitized control group.[4]

Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSpeciesSubstrateKM (nM)
JHEManduca sextaThis compound25 ± 5
JHESpodoptera littoralisJH III18.5

Data for M. sexta adapted from a review on JHE biochemistry.[5] Data for S. littoralis is also from studies on JHE.

Note: The lack of comprehensive kinetic data for the biosynthetic enzymes of this compound in Lepidoptera highlights a significant area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

In Vitro Radiochemical Assay for JH Biosynthesis

This assay measures the rate of JH synthesis by the corpora allata (CA) in vitro.

Materials:

  • Dissecting microscope and tools

  • Incubation medium (e.g., TC-199)

  • L-[methyl-3H]methionine

  • Isooctane

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Dissection: Dissect the corpora allata-corpora cardiaca complexes from the head capsule of the insect larva under sterile conditions.

  • Incubation: Place the dissected glands in a small volume of incubation medium containing a known concentration of L-[methyl-3H]methionine.

  • Hormone Synthesis: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C). During this time, the radiolabeled methyl group will be incorporated into newly synthesized JH.

  • Extraction: Stop the reaction by adding a volume of isooctane to the incubation medium. Vortex vigorously to extract the lipophilic JH into the organic phase.

  • Quantification: Transfer the isooctane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation: The rate of JH synthesis is calculated based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into the JH fraction.

Radiochemical_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Dissect Dissect Corpora Allata Incubate Incubate Glands Dissect->Incubate Prepare_Medium Prepare Incubation Medium with [3H]methionine Prepare_Medium->Incubate Extract Extract with Isooctane Incubate->Extract Scintillation Liquid Scintillation Counting Extract->Scintillation Calculate Calculate Synthesis Rate Scintillation->Calculate

Figure 2: Workflow of the in vitro radiochemical assay.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise quantification of endogenous this compound levels.

Materials:

  • Hemolymph or tissue samples

  • Organic solvents (e.g., hexane, methanol)

  • Solid-phase extraction (SPE) cartridges

  • Derivatization agent (e.g., trifluoroacetic anhydride)

  • GC-MS system

Protocol:

  • Extraction: Extract lipids, including JH, from the biological sample using an appropriate organic solvent system.

  • Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization: Convert the this compound into a more volatile and thermally stable derivative to improve its chromatographic properties and mass spectral characteristics.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different components of the sample, and the mass spectrometer detects and quantifies the this compound derivative based on its specific mass-to-charge ratio.

  • Quantification: Use a standard curve generated with known amounts of derivatized this compound to determine the concentration in the original sample.

Regulation of Juvenile Hormone I Biosynthesis

The synthesis of this compound is under tight neuroendocrine control, primarily regulated by two types of neuropeptides: allatotropins (stimulatory) and allatostatins (inhibitory).

Allatotropin Signaling Pathway

Allatotropins are neuropeptides that stimulate JH synthesis. In Lepidoptera, the allatotropin signaling pathway is initiated by the binding of allatotropin to its G-protein coupled receptor (GPCR) on the surface of corpora allata cells. This binding activates a downstream signaling cascade that ultimately leads to an increase in the activity of key biosynthetic enzymes, such as JHAMT.

// Nodes AT [label="Allatotropin", fillcolor="#FBBC05", fontcolor="#202124"]; AT_R [label="Allatotropin Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="JH Biosynthetic Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; JH_Synthesis [label="Increased JH Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AT -> AT_R [color="#5F6368"]; AT_R -> G_Protein [label="activates", color="#5F6368"]; G_Protein -> Effector [label="activates", color="#5F6368"]; Effector -> Second_Messenger [label="produces", color="#5F6368"]; Second_Messenger -> PKA [label="activates", color="#5F6368"]; PKA -> Enzymes [label="phosphorylates &\nactivates", color="#5F6368"]; Enzymes -> JH_Synthesis [color="#5F6368"]; } /dot

Figure 3: Allatotropin signaling pathway.
Allatostatin-C Signaling Pathway

Allatostatins, particularly Allatostatin-C in Lepidoptera, are neuropeptides that inhibit JH synthesis. The binding of Allatostatin-C to its GPCR on the corpora allata cell membrane activates an inhibitory G-protein (Gi). This leads to a decrease in the intracellular concentration of second messengers like cAMP, which in turn reduces the activity of the JH biosynthetic pathway.

// Nodes AST [label="Allatostatin-C", fillcolor="#FBBC05", fontcolor="#202124"]; AST_R [label="Allatostatin-C Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_Protein [label="Inhibitory G-Protein (Gi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzymes [label="JH Biosynthetic Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; JH_Synthesis [label="Decreased JH Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AST -> AST_R [color="#5F6368", arrowhead=vee]; AST_R -> Gi_Protein [label="activates", color="#5F6368", arrowhead=vee]; Gi_Protein -> Effector [label="inhibits", color="#5F6368"]; Effector -> Second_Messenger [label="production", color="#5F6368"]; Second_Messenger -> PKA [label="activation", color="#5F6368"]; PKA -> Enzymes [label="phosphorylation &\nactivation", color="#5F6368", arrowhead=vee]; Enzymes -> JH_Synthesis [color="#5F6368", arrowhead=vee]; } /dot

Figure 4: Allatostatin-C signaling pathway.

Conclusion and Future Directions

The biosynthesis of Juvenile Hormone I in Lepidoptera is a complex and finely tuned process that is critical for the proper development and metamorphosis of these insects. Understanding this pathway in detail is not only fundamental to insect endocrinology but also presents significant opportunities for the development of novel and specific pest management strategies. The enzymes in the this compound biosynthetic pathway, particularly the lepidopteran-specific steps and the rate-limiting enzyme JHAMT, are promising targets for the design of insect growth regulators.

Future research should focus on:

  • Elucidating the complete kinetic profile of all enzymes in the this compound biosynthetic pathway in key lepidopteran species.

  • Characterizing the three-dimensional structures of these enzymes to facilitate structure-based drug design.

  • Further dissecting the signaling pathways that regulate this compound biosynthesis to identify novel targets for disrupting this process.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of this compound biosynthesis and leverage this knowledge for practical applications.

References

An In-Depth Technical Guide to the Mechanism of Action of Juvenile Hormone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone I (JH I), a key sesquiterpenoid in many insect species, plays a pivotal role in regulating a wide array of physiological processes, including development, reproduction, and metamorphosis. A comprehensive understanding of its mechanism of action is crucial for the development of novel and specific insect pest management strategies. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound, from receptor binding to the modulation of target gene expression. It details the key molecular players, their interactions, and the downstream physiological effects. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate this pathway and presents quantitative data in a clear, comparative format.

The Core Mechanism of Juvenile Hormone I Action

The physiological effects of Juvenile Hormone I are primarily mediated through a well-defined nuclear receptor signaling pathway. This pathway involves the direct binding of this compound to its intracellular receptor, leading to a conformational change that triggers a cascade of molecular events culminating in the regulation of specific target genes.

Receptor Binding and Activation

The primary receptor for this compound is a heterodimeric complex composed of two basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) domain-containing proteins: Methoprene-tolerant (Met) and its partner, Steroid Receptor Coactivator (SRC) , also known as Taiman (Tai) in Drosophila.[1] In some insects, a paralog of Met, the Germ cell-expressed (Gce) protein, can also function as a JH receptor, often with overlapping functions with Met.[1]

This compound, being lipophilic, can traverse the cell membrane and enter the cytoplasm. Within the cell, it binds to the PAS-B domain of Met, a ligand-binding pocket specifically adapted for this interaction.[1] This binding event is the critical first step in the signaling cascade. The binding of this compound to Met induces a conformational change in the Met protein, which promotes its heterodimerization with SRC.

Transcriptional Regulation

The newly formed this compound-Met-SRC complex translocates into the nucleus and functions as a transcription factor. This complex recognizes and binds to specific DNA sequences known as JH Response Elements (JHREs) located in the promoter or enhancer regions of target genes. The consensus sequence for JHREs can vary between different genes and insect species, but they are the docking sites for the activated receptor complex.

Upon binding to the JHRE, the Met-SRC heterodimer recruits various co-activators and the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of downstream target genes.

Key Downstream Target Genes

One of the most critical and immediate-early target genes of this compound signaling is Krüppel homolog 1 (Kr-h1) .[1] The promoter of the Kr-h1 gene contains a well-characterized JHRE, and its transcription is rapidly and robustly induced upon this compound stimulation. Kr-h1 is a zinc finger transcription factor that acts as a key mediator of the "status quo" action of JH, preventing the initiation of metamorphosis during larval stages.

Another significant target of this compound action, particularly in adult female insects, is the vitellogenin (Vg) gene.[2] Vitellogenin is a yolk protein precursor essential for egg development. This compound, often in conjunction with other hormonal pathways like the insulin-like signaling pathway, stimulates the transcription of the Vg gene in the fat body.[2]

Signaling Pathways and Experimental Workflows

To visually represent the intricate molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Juvenile Hormone I Signaling Pathway

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_I Juvenile Hormone I Met Met JH_I->Met Binds Met_SRC_inactive Inactive Met-SRC Complex Met->Met_SRC_inactive Forms complex with SRC SRC (Tai) SRC->Met_SRC_inactive Met_SRC_active Active JH-Met-SRC Complex Met_SRC_inactive->Met_SRC_active This compound Binding & Activation JHRE JH Response Element (JHRE) Met_SRC_active->JHRE Binds to Transcription Transcription Met_SRC_active->Transcription Kr_h1_gene Kr-h1 Gene Vg_gene Vitellogenin Gene Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Vg_mRNA Vg mRNA Vg_gene->Vg_mRNA Kr-h1 Protein (Prevents Metamorphosis) Kr-h1 Protein (Prevents Metamorphosis) Kr_h1_mRNA->Kr-h1 Protein (Prevents Metamorphosis) Vitellogenin Protein (Yolk Formation) Vitellogenin Protein (Yolk Formation) Vg_mRNA->Vitellogenin Protein (Yolk Formation) Transcription->Kr_h1_gene Activates Transcription->Vg_gene Activates

Caption: The Juvenile Hormone I signaling pathway, from receptor binding in the cytoplasm to target gene activation in the nucleus.

Experimental Workflow: RNAi-mediated Knockdown and qPCR Analysis

RNAi_Workflow cluster_dsRNA_prep dsRNA Preparation cluster_injection Microinjection cluster_analysis Analysis PCR 1. PCR Amplification of Met/Kr-h1 cDNA T7_transcription 2. In vitro Transcription with T7 RNA Polymerase PCR->T7_transcription dsRNA_purification 3. dsRNA Purification and Quantification T7_transcription->dsRNA_purification Injection 5. Microinjection of dsRNA into Insects dsRNA_purification->Injection Insects 4. Insect Rearing (e.g., Drosophila larvae) Insects->Injection Incubation 6. Incubation for Gene Knockdown Injection->Incubation RNA_extraction 7. Total RNA Extraction Incubation->RNA_extraction cDNA_synthesis 8. cDNA Synthesis RNA_extraction->cDNA_synthesis qPCR 9. Quantitative PCR (qPCR) for Met/Kr-h1 mRNA levels cDNA_synthesis->qPCR Data_analysis 10. Data Analysis (Relative Gene Expression) qPCR->Data_analysis

Caption: A typical experimental workflow for studying gene function in the this compound pathway using RNA interference (RNAi) followed by quantitative PCR (qPCR).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its receptor interactions.

Table 1: Binding Affinity of Juvenile Hormone III to its Receptors

Insect SpeciesReceptorLigandDissociation Constant (Kd)Reference
Drosophila melanogasterGce[³H]JH III19.3 ± 4.5 nM[1]
Tribolium castaneumMet[³H]JH III2.94 ± 0.68 nM[1]

Table 2: Relative Gene Expression Changes in Response to this compound Pathway Activation/Inhibition

Insect SpeciesGeneExperimental ConditionFold Change in mRNA LevelReference
Tribolium castaneumKr-h1Methoprene (JH analog) treatment~8-fold increase[1]
Tribolium castaneumVgThis compound treatmentSignificant increase
Drosophila melanogasterKr-h1Met and gce double mutantReduced expression[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay for this compound Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound to its receptor (Met or Gce).

Materials:

  • [³H]-JH I (radiolabeled ligand)

  • Unlabeled this compound (for competition assays)

  • Insect cell line (e.g., Sf9 cells) expressing recombinant Met or Gce protein

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, with BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Receptor Preparation:

    • Culture insect cells expressing the recombinant receptor protein.

    • Harvest cells and prepare a crude membrane fraction or cell lysate by sonication or dounce homogenization in cold lysis buffer.

    • Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).

  • Saturation Binding Assay:

    • Set up a series of reaction tubes containing a fixed amount of receptor preparation.

    • Add increasing concentrations of [³H]-JH I to the tubes.

    • For determining non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled this compound to a parallel set of tubes.

    • Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [³H]-JH I concentration.

    • Plot specific binding versus the concentration of [³H]-JH I.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

RNA Interference (RNAi) for Gene Knockdown

Objective: To specifically silence the expression of a target gene (e.g., Met or Kr-h1) to study its function in the this compound pathway.

Materials:

  • cDNA template for the target gene

  • T7 RNA polymerase

  • dNTPs

  • dsRNA purification kit

  • Microinjection system (needles, micromanipulator, microscope)

  • Insects at the appropriate developmental stage (e.g., larvae)

Protocol:

  • dsRNA Synthesis:

    • Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp region of the target gene cDNA.

    • Perform PCR to generate a DNA template for in vitro transcription.

    • Use the purified PCR product as a template for in vitro transcription using T7 RNA polymerase to synthesize sense and antisense RNA strands.

    • Anneal the sense and antisense strands to form dsRNA.

    • Purify the dsRNA using a commercially available kit and determine its concentration.

  • Microinjection:

    • Anesthetize the insects (e.g., on ice or with CO₂).

    • Load the purified dsRNA solution into a fine glass needle.

    • Under a microscope, carefully inject a specific volume of the dsRNA solution into the hemocoel of each insect.

    • As a control, inject a group of insects with dsRNA targeting a non-related gene (e.g., GFP).

  • Post-injection Analysis:

    • Maintain the injected insects under standard rearing conditions for a specific period (e.g., 24-72 hours) to allow for gene knockdown.

    • To confirm gene silencing, extract total RNA from the insects and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a reference gene.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate the direct binding of the JH-activated Met-SRC complex to a specific JHRE DNA sequence.

Materials:

  • Nuclear extract from insect cells or tissues treated with or without this compound.

  • Oligonucleotide probe containing the putative JHRE, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Unlabeled "cold" competitor oligonucleotide (same sequence as the probe).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor).

  • Native polyacrylamide gel.

  • Electrophoresis apparatus.

  • Detection system (autoradiography film for radioactive probes or a chemiluminescent detection system for non-radioactive probes).

Protocol:

  • Probe Labeling:

    • Synthesize and anneal complementary oligonucleotides containing the JHRE sequence.

    • Label the double-stranded probe at the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP or a non-radioactive labeling kit.

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, labeled probe, and binding buffer.

    • For competition experiments, add an excess of unlabeled "cold" probe or a non-specific competitor oligonucleotide to separate reaction tubes before adding the labeled probe.

    • Incubate the reactions on ice or at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA complex formation.

  • Electrophoresis:

    • Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.

    • Expose the dried gel to X-ray film (for radioactive probes) or perform the detection procedure for the non-radioactive label.

    • A "shifted" band, representing the protein-DNA complex, will appear at a higher molecular weight position compared to the free, unbound probe. The intensity of this shifted band should be reduced in the presence of the cold competitor but not the non-specific competitor, confirming the specificity of the interaction.

Conclusion

The mechanism of action of Juvenile Hormone I is a complex and tightly regulated process that is central to insect physiology. The identification of Met and SRC as the core components of the this compound receptor and the elucidation of the downstream signaling cascade, including the key role of Kr-h1, have significantly advanced our understanding. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this pathway and to design innovative strategies for insect pest control that are both effective and species-specific. Future research focusing on the complete repertoire of this compound target genes and the intricate cross-talk with other signaling pathways will undoubtedly unveil new avenues for intervention.

References

A Technical Guide to Juvenile Hormone I: Natural Sources, Analogs, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Juvenile Hormone I (JH I), a critical sesquiterpenoid hormone that regulates key physiological processes in insects. Herein, we detail its primary natural sources, discuss the chemical and biological properties of its analogs, provide comprehensive experimental protocols for its study, and illustrate its molecular signaling pathway. This document is intended to serve as a core technical resource for professionals engaged in entomological research and the development of novel insect control strategies.

Introduction to Juvenile Hormone I

Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that play a central role in insect physiology, primarily by regulating development, reproduction, and diapause. The presence of JH maintains the larval state, preventing metamorphosis into the adult form.[1] As the JH titer wanes, the insect is permitted to proceed to the next developmental stage, culminating in the adult form.[2][3]

Of the known JHs, Juvenile Hormone I is predominantly found in the order Lepidoptera (butterflies and moths), often alongside JH 0 and JH II. Its precise regulation is fundamental to lepidopteran life cycles, making its biosynthetic and signaling pathways prime targets for the development of insect growth regulators (IGRs). Synthetic molecules that mimic the action of JH, known as juvenoids, have been successfully developed as "third-generation insecticides" due to their specificity and lower environmental impact compared to broad-spectrum neurotoxins.

Natural Sources and Titers of Juvenile Hormone I

Juvenile Hormone I is synthesized and secreted by the corpora allata, a pair of endocrine glands located behind the insect brain. Its natural occurrence is almost exclusively restricted to the order Lepidoptera. The concentration, or titer, of this compound in the hemolymph (insect blood) varies significantly throughout an insect's life stages, peaking during larval instars to maintain the juvenile state and decreasing dramatically to permit metamorphosis.

The following table summarizes representative this compound titers in two well-studied lepidopteran species, the tobacco hornworm (Manduca sexta) and the domestic silk moth (Bombyx mori).

Table 1: Hemolymph Titers of Juvenile Hormone I in Select Lepidoptera

Insect SpeciesDevelopmental StageThis compound Titer (ng/mL)Quantification MethodReference
Manduca sextaBeginning of 4th Instar~3.0BioassayFain & Riddiford, 1975
Manduca sextaBeginning of 5th Instar~2.5BioassayFain & Riddiford, 1975
Manduca sextaMature 5th Instar (Day 3)<0.08BioassayFain & Riddiford, 1975
Bombyx mori3rd Instar (Day 0, post-ecdysis)~0.35LC-MSFuruta et al., 2012[4]
Bombyx mori4th Instar (Day 0, post-ecdysis)~0.25LC-MSFuruta et al., 2012[4]
Bombyx mori5th Instar (Day 0, post-ecdysis)UndetectableLC-MSFuruta et al., 2012[4]

Note: Titer values are approximate and can vary based on specific strain, diet, and environmental conditions. Bioassay results are often reported in equivalents of a standard compound and have been converted for comparison.

Analogs of Juvenile Hormone I (Juvenoids)

Analogs of JH, often referred to as juvenoids or Insect Growth Regulators (IGRs), are synthetic compounds that mimic the biological activity of natural JHs. These molecules are critical tools in pest management because they disrupt the endocrine system of target insects, preventing them from reaching reproductive maturity.[5] Three of the most commercially significant juvenoids are methoprene, hydroprene, and pyriproxyfen. They are generally characterized by high efficacy and low mammalian toxicity.[6]

The biological activity of these compounds is typically quantified by metrics such as the LC₅₀ (lethal concentration for 50% of a population) or ED₅₀ (effective dose for 50% of a population), which measure their ability to inhibit adult emergence or induce other metamorphic failures.

Table 2: Biological Activity of Selected Juvenile Hormone I Analogs

AnalogTarget Insect SpeciesBiological Activity MetricValueReference
MethopreneCtenocephalides felis (Cat flea)LC₅₀ (in larval media)0.39 ppmRust & Hinkle, 2016[7]
PyriproxyfenCtenocephalides felis (Cat flea)LC₅₀ (in larval media)0.19 ppmRust & Hinkle, 2016[7]
MethopreneMusca domestica (House fly)Mortality (1% oral dose, 48h)70.62%Keskin et al., 2023[5]
PyriproxyfenAedes aegypti (Yellow fever mosquito)EI₅₀ (Emergence Inhibition)0.011 ppbBrabant et al., 2015

Experimental Protocols

Accurate quantification and assessment of this compound and its analogs are crucial for research. The following sections detail standard methodologies for hormone extraction and quantification, as well as for bioactivity assessment.

Protocol for this compound Extraction and Quantification from Hemolymph by LC-MS/MS

This protocol describes a common method for extracting and measuring JH levels from insect hemolymph, adapted from methods used for Bombyx mori.[4][8]

Methodology:

  • Hemolymph Collection: Carefully cut an abdominal proleg of a larva and collect a precise volume (e.g., 50 µL) of hemolymph using a calibrated microcapillary tube or syringe.

  • Immediate Quenching: Dispense the hemolymph directly into a glass centrifuge tube containing 50 µL of acetonitrile and 50 µL of 0.9% NaCl solution to prevent coagulation and enzymatic degradation.

  • Internal Standard Spiking: Add a known amount (e.g., 5 ng) of a deuterated JH analog (e.g., JH III-D3) to the mixture to serve as an internal standard for accurate quantification.

  • Liquid-Liquid Extraction: Add 100 µL of hexane to the tube. Vortex vigorously for 1 minute to partition the lipophilic JHs into the hexane phase.

  • Phase Separation: Centrifuge the sample at 2,500 x g for 5 minutes to achieve clear separation of the aqueous and organic (hexane) layers.

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a clean glass vial using a silanized glass pipette.

  • Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 100 µL of hexane to maximize recovery. Combine the hexane fractions.

  • Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried residue in a known volume (e.g., 100 µL) of acetonitrile. The sample is now ready for analysis using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Collect 1. Collect Hemolymph (50 µL) Quench 2. Quench in Acetonitrile/NaCl Collect->Quench Spike 3. Add Internal Standard (JH-D3) Quench->Spike AddHexane 4. Add Hexane & Vortex Spike->AddHexane Centrifuge 5. Centrifuge (2,500 x g) AddHexane->Centrifuge CollectHexane 6. Collect Hexane Layer Centrifuge->CollectHexane Repeat 7. Repeat Extraction CollectHexane->Repeat Evaporate 8. Evaporate under Nitrogen Repeat->Evaporate Reconstitute 9. Reconstitute in Acetonitrile Evaporate->Reconstitute LCMS 10. Analyze by LC-MS/MS Reconstitute->LCMS

Workflow for this compound extraction and quantification.
Protocol for Topical Bioassay of JH Analog Activity

This protocol outlines a general method for assessing the biological activity of a JH analog by topical application to late-instar larvae, using the inhibition of metamorphosis as the endpoint. The Galleria mellonella (wax worm) assay is a common model for this purpose.

Methodology:

  • Insect Rearing: Rear larvae of the test species (e.g., Galleria mellonella) on a standard artificial diet under controlled conditions (e.g., 28°C, 60% RH).

  • Staging: Select larvae that have just entered the final larval instar (e.g., within 12 hours of ecdysis) to ensure developmental synchrony.

  • Dose Preparation: Prepare a serial dilution of the test compound (JH analog) in a suitable solvent such as acetone. A control group should be treated with acetone only.

  • Topical Application: Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of an individual larva.

  • Incubation: Place the treated larvae individually in petri dishes with a small amount of diet and incubate them under standard rearing conditions.

  • Scoring: Monitor the larvae daily. After the control group has successfully pupated and emerged as adults, score the treated individuals based on a scale of metamorphic inhibition. A common scoring system is:

    • 0: Normal adult emergence.

    • 1: Adult with slight pupal characteristics.

    • 2: Intermediate form (part pupa, part adult).

    • 3: Pupal form with some adult development.

    • 4: Perfect supernumerary larva or dead pupa.

  • Data Analysis: For each concentration, calculate the average score. Use probit analysis to determine the ED₅₀—the dose required to produce an intermediate score (e.g., a score of 2) in 50% of the treated population.

G Rearing 1. Rear Larvae to Final Instar Staging 2. Select Synchronized Larvae Rearing->Staging Dosing 3. Prepare Serial Dilutions of Test Compound Staging->Dosing Application 4. Apply 1 µL Topically Dosing->Application Incubate 5. Incubate under Rearing Conditions Application->Incubate Scoring 6. Score Metamorphic Inhibition Incubate->Scoring Analysis 7. Calculate ED₅₀ via Probit Analysis Scoring->Analysis

Workflow for a topical JH analog bioassay.

Signaling Pathway of Juvenile Hormone I

The molecular action of JH is mediated through an intracellular signaling pathway. While some rapid, non-genomic effects initiated at the cell membrane have been reported, the primary pathway involves a nuclear receptor complex that modulates gene expression.

Upon entering a cell, JH binds to its receptor, Methoprene-tolerant (Met) , a protein belonging to the bHLH-PAS family of transcription factors. This binding event induces a conformational change in Met, promoting its heterodimerization with another bHLH-PAS protein, Taiman (Tai) (also known as SRC). The JH-Met-Tai complex then translocates into the nucleus, where it binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. The primary and most direct downstream target is the gene encoding Krüppel homolog 1 (Kr-h1) , a zinc-finger transcription factor. The upregulation of Kr-h1 is a hallmark of JH action and is responsible for repressing genes that would otherwise initiate metamorphosis, thus maintaining the "status quo" of the larval stage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH This compound Met Met JH->Met Binds MetTai Met-Tai Complex Met->MetTai Tai Tai Tai->MetTai JHRE JHRE MetTai->JHRE Binds Krh1 Kr-h1 Gene JHRE->Krh1 Activates Transcription Transcription Krh1->Transcription Transcription->Krh1 Upregulates Kr-h1 (Maintains Larval State)

The intracellular signaling pathway of this compound.

Conclusion

Juvenile Hormone I remains a subject of intense study due to its central role in the biology of Lepidoptera, an order containing many of the world's most significant agricultural pests. Understanding its natural regulation, combined with the development of potent synthetic analogs, provides a powerful and specific approach to insect pest management. The methodologies and pathways detailed in this guide represent the core knowledge required for researchers to effectively investigate and manipulate this critical endocrine system. Future research focusing on receptor-ligand interactions, the discovery of novel juvenoids with different modes of action, and the management of potential resistance will continue to advance the field of insect science and contribute to sustainable agriculture and public health.

References

Gene Regulation by Juvenile Hormone I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile Hormone I (JH I) is a crucial sesquiterpenoid in insects, orchestrating a wide array of developmental and physiological processes, including metamorphosis, reproduction, and behavior. Its regulatory functions are primarily executed at the level of gene expression. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated gene regulation. It details the canonical signaling pathway, from receptor binding to the modulation of target gene transcription. Furthermore, this document furnishes detailed experimental protocols for key techniques used to investigate this compound action and presents quantitative data on the expression of this compound-responsive genes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of insect physiology, molecular biology, and drug development.

The Juvenile Hormone I Signaling Pathway

The cellular response to this compound is primarily mediated through an intracellular signaling cascade that culminates in the altered transcription of specific target genes. The central player in this pathway is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors, which functions as the JH receptor.[1][2]

The binding of this compound to Met induces a conformational change in the receptor, leading to the dissociation of a Met-Met homodimer.[3][4] The ligand-bound Met monomer then heterodimerizes with another bHLH-PAS protein, Taiman (Tai) , which is a homolog of the vertebrate steroid receptor coactivator (SRC).[4][5] This JH-Met-Tai complex is the active transcription factor that binds to specific DNA sequences known as JH response elements (JHREs) located in the regulatory regions of target genes.[6][7] JHREs often contain a canonical E-box motif (CACGTG).[7]

One of the primary and most well-characterized direct target genes of the JH-Met-Tai complex is Krüppel-homolog 1 (Kr-h1) .[8][9] The induction of Kr-h1 expression is a hallmark of JH action and this zinc finger transcription factor, in turn, mediates many of the downstream effects of JH, including the repression of metamorphic genes.[10][11]

The this compound signaling pathway can be visualized as follows:

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH This compound Met_dimer Met-Met (inactive dimer) JH->Met_dimer Binds Met_mono Met (monomer) Met_dimer->Met_mono Dissociates Met_Tai_complex JH-Met-Tai (active complex) Met_mono->Met_Tai_complex Heterodimerizes with Tai Tai/SRC Tai->Met_Tai_complex JHRE JHRE (E-box) Met_Tai_complex->JHRE Binds to Kr_h1_gene Kr-h1 gene JHRE->Kr_h1_gene Activates Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Transcription Kr_h1_protein Kr-h1 Protein Kr_h1_mRNA->Kr_h1_protein Translation Target_Genes Other Target Genes Kr_h1_protein->Target_Genes Regulates

Figure 1: Juvenile Hormone I Signaling Pathway.

Quantitative Analysis of this compound Target Gene Expression

The application of high-throughput transcriptomic techniques, such as RNA sequencing (RNA-seq) and microarray analysis, has identified numerous genes that are regulated by this compound. The table below summarizes the quantitative changes in the expression of key this compound target genes in response to hormone treatment in various insect species.

GeneInsect SpeciesTissue/Cell LineThis compound TreatmentFold ChangeReference
Krüppel-homolog 1 (Kr-h1) Aedes aegyptiAag-2 cells1 µM JH III for 1.5h~3.5[7]
Aedes aegyptiAdult female fat bodyTopical application2.8 at 48h PE[8]
Tribolium castaneumAdult femaleRNAi of JHAMTDecrease[12]
Vitellogenin (Vg) Tribolium castaneumAdult femaleRNAi of JHAMTDecrease[10][12]
Early Trypsin Aedes aegyptiAdult female midgutTopical applicationInduction[6]
AAEL005957 Aedes aegyptiAdult femaleRNAi of AaKr-h1Decrease[8]
AAEL013177 Aedes aegyptiAdult femaleRNAi of AaKr-h1Decrease[8]
AAEL005545 Aedes aegyptiAdult femaleRNAi of AaKr-h1Upregulation[8]
AAEL004444 Aedes aegyptiAdult femaleRNAi of AaKr-h1Upregulation[8]

Note: Fold change values can vary depending on the experimental conditions, including the developmental stage of the insect, the tissue being analyzed, the concentration and duration of JH treatment, and the method of quantification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study gene regulation by this compound.

Luciferase Reporter Assay for this compound-inducible Gene Expression

This assay is used to identify and characterize JH response elements (JHREs) and to quantify the transcriptional activation potential of the JH signaling pathway.

Experimental Workflow:

Luciferase_Assay_Workflow Plasmid_Construction 1. Construct Reporter Plasmid: - Clone putative JHRE upstream of a minimal promoter and luciferase gene (e.g., pGL4.10). Transfection 3. Transfect Cells: - Co-transfect S2 cells with the JHRE-luciferase reporter, a constitutively expressed control reporter (e.g., Renilla luciferase), and expression vectors for Met and Tai. Plasmid_Construction->Transfection Cell_Culture 2. Culture Insect Cells: - Maintain Drosophila S2 cells in Schneider's medium with 10% FBS. Cell_Culture->Transfection JH_Treatment 4. Treat with this compound: - After 24-48h, treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control. Transfection->JH_Treatment Cell_Lysis 5. Lyse Cells: - After a defined incubation period (e.g., 6-24h), lyse the cells using a passive lysis buffer. JH_Treatment->Cell_Lysis Luciferase_Assay 6. Measure Luciferase Activity: - Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity. Cell_Lysis->Luciferase_Assay Data_Analysis 7. Analyze Data: - Normalize firefly luciferase activity to Renilla luciferase activity. - Calculate fold induction relative to the vehicle control. Luciferase_Assay->Data_Analysis

Figure 2: Luciferase Reporter Assay Workflow.

Protocol:

  • Plasmid Construction:

    • Synthesize oligonucleotides corresponding to the putative JHRE sequence.

    • Anneal the oligonucleotides to create a double-stranded DNA fragment.

    • Clone the JHRE fragment into a luciferase reporter vector (e.g., pGL4.10[luc2]) upstream of a minimal promoter.

    • Construct expression vectors for Met and Tai by cloning their respective cDNAs into a suitable expression vector (e.g., pAc5.1/V5-His).

  • Cell Culture and Transfection:

    • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.[13][14]

    • Seed S2 cells in 24-well plates at a density of 1 x 10^5 cells per well.

    • Co-transfect the cells using a calcium phosphate transfection method with the JHRE-luciferase reporter plasmid, a Renilla luciferase control vector (e.g., pRL-Ac), and the Met and Tai expression plasmids.[13]

  • This compound Treatment and Luciferase Assay:

    • 24-48 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

    • Incubate the cells for an additional 6-24 hours.

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially from a single sample using a dual-luciferase reporter assay system and a luminometer.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the solvent control.

Quantitative Real-Time PCR (qPCR) for this compound Target Gene Expression

qPCR is a sensitive and specific method to quantify the changes in mRNA levels of target genes in response to this compound.

Protocol:

  • Experimental Treatment and Sample Collection:

    • Treat insects or cultured cells with this compound at the desired concentration and for the specified duration.

    • Collect tissues (e.g., fat body, epidermis) or cells and immediately freeze them in liquid nitrogen or place them in an RNA stabilization solution.

  • RNA Extraction:

    • Homogenize the frozen tissue or cell pellet in TRIzol reagent.[16][17]

    • Perform RNA extraction according to the manufacturer's protocol, which involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with ethanol.[16]

    • Resuspend the RNA pellet in RNase-free water and quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., Kr-h1) and a reference gene (e.g., RpL3), and the diluted cDNA template.[1]

    • Primer Sequences for Kr-h1 and RpL3 (from M. sexta): [1]

      • Kr-h1 Forward: GGAGAACGCCCATACACCTG

      • Kr-h1 Reverse: CCGTAGACTGCATGGACTGC

      • RpL3 Forward: GAGGATAAAGTAAAGTGGGCCAGGG

      • RpL3 Reverse: CACGCGCAACGACTTTCTCAAAGTG

    • Perform the qPCR using a real-time PCR system with the following cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[1][3] A typical program would be 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[1]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the control and this compound-treated samples.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for Met Binding

ChIP followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of the Met receptor.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat insect tissues or cells with formaldehyde to cross-link proteins to DNA.

    • Isolate nuclei and lyse them to release chromatin.

    • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.[18][19]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the Met protein.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the cross-links by heating the samples in the presence of a high salt concentration.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a DNA purification kit.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for Met binding.

    • Perform motif analysis to identify the DNA sequence motifs that are enriched in the Met-binding peaks.

RNA Interference (RNAi) for Met Knockdown

RNAi is used to silence the expression of the Met gene to study its function in this compound signaling.

Protocol:

  • dsRNA Synthesis:

    • Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp region of the Met cDNA.

    • Use the PCR product as a template for in vitro transcription using T7 RNA polymerase to synthesize sense and antisense RNA strands.

    • Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).

    • Purify and quantify the dsRNA.

  • dsRNA Delivery:

    • Inject the dsRNA solution into the insect at a specific developmental stage (e.g., larva or adult) using a microinjector.[2][20] The amount of dsRNA injected will need to be optimized for the specific insect species.[4]

  • Analysis of Phenotype and Gene Expression:

    • Observe the insects for any developmental or reproductive defects resulting from the knockdown of Met.

    • At a specific time point after injection, collect tissues and perform qPCR to confirm the knockdown of Met mRNA levels.

    • Analyze the expression of downstream target genes (e.g., Kr-h1) to determine the effect of Met knockdown on this compound signaling.

CRISPR/Cas9-mediated Knockout of the Met Gene

CRISPR/Cas9 is a powerful tool for generating a complete loss-of-function mutation in the Met gene.

Protocol:

  • Guide RNA (gRNA) Design and Synthesis:

    • Design one or more gRNAs that target a specific region in the Met gene, preferably in an early exon.

    • Synthesize the gRNAs by in vitro transcription.

  • Cas9 and gRNA Delivery:

    • Prepare a solution containing the Cas9 protein or mRNA and the synthesized gRNAs.

    • Inject the Cas9/gRNA solution into insect embryos at the pre-blastoderm stage.

  • Screening for Mutants:

    • Rear the injected embryos to adulthood (G0 generation).

    • Cross the G0 adults to wild-type insects and screen the G1 progeny for mutations in the Met gene by PCR and sequencing.

  • Phenotypic Analysis:

    • Establish a homozygous mutant line and analyze the phenotype to determine the role of Met in this compound-mediated processes.

Conclusion

The study of gene regulation by Juvenile Hormone I has advanced significantly with the identification of the Met receptor and the elucidation of the downstream signaling pathway. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of JH action. A deeper understanding of these molecular mechanisms is not only fundamental to insect physiology but also holds great promise for the development of novel and specific insect pest management strategies. The quantitative data presented herein serves as a valuable baseline for future comparative studies and for the validation of new experimental findings. As our knowledge of the this compound regulatory network expands, so too will our ability to manipulate it for both basic research and applied purposes.

References

Methodological & Application

Synthesis of Juvenile Hormone I: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Laboratory Synthesis of Juvenile Hormone I, a key regulator of insect development and physiology.

Introduction

Juvenile Hormone I (JH I) is a sesquiterpenoid insect hormone that plays a crucial role in regulating a wide range of physiological processes, including metamorphosis, reproduction, and behavior. As a key developmental hormone, this compound and its analogs have been a focal point for research in insect endocrinology and for the development of insect growth regulators for pest management. This document provides detailed protocols for the chemical synthesis of Juvenile Hormone I in a laboratory setting, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of (±)-Juvenile Hormone I

The following protocol is based on established synthetic routes for the racemic synthesis of Juvenile Hormone I. While numerous stereoselective and enantioselective syntheses have been developed, this protocol outlines a foundational approach that is accessible for general laboratory settings.

Experimental Protocol: A Multi-step Synthesis Approach

The synthesis of racemic Juvenile Hormone I can be achieved through a convergent approach, building the carbon skeleton through a series of key bond-forming reactions, followed by epoxidation and esterification.

Step 1: Synthesis of the C10-ketone intermediate

This initial phase focuses on constructing a key building block of the this compound structure.

  • Starting Materials: Commercially available starting materials such as citronellal or other suitable terpene-derived precursors can be utilized.

  • Reaction: A common strategy involves the homologation of a citronellal-derived intermediate. This can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethyl ester moiety, followed by further modifications to yield a C10-ketone.

  • Purification: The resulting ketone is purified by column chromatography on silica gel.

Step 2: Construction of the C17 carbon skeleton

The C10-ketone is then elaborated to form the full C17 carbon backbone of the this compound precursor.

  • Reaction: A Grignard reaction or a related organometallic addition is performed on the C10-ketone with an appropriate C7-alkyl magnesium halide.

  • Work-up and Purification: The reaction is quenched, and the resulting tertiary alcohol is purified using column chromatography.

Step 3: Formation of the conjugated diene ester

The alcohol is then converted to the final acyclic precursor to this compound.

  • Dehydration: The tertiary alcohol is dehydrated under acidic conditions to generate a mixture of olefin isomers.

  • Isomerization and Esterification: The double bonds are isomerized to the desired (2E, 6E) geometry, and the terminal alcohol is oxidized to the carboxylic acid and subsequently esterified to the methyl ester. This can often be achieved in a multi-step one-pot procedure.

  • Purification: The resulting methyl (2E,6E)-3,7,11-trimethyl-10,11-tridecadienoate is purified by high-performance liquid chromatography (HPLC).

Step 4: Epoxidation to (±)-Juvenile Hormone I

The final step is the selective epoxidation of the C10-C11 double bond.

  • Reaction: The diene ester is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at low temperature (e.g., 0 °C).

  • Work-up: The reaction is quenched with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield racemic Juvenile Hormone I.

Quantitative Data Summary
StepReactionKey ReagentsTypical Yield (%)
1C10-Ketone SynthesisCitronellal derivatives, Wittig reagent60-70
2C17 Skeleton ConstructionC10-Ketone, Grignard reagent75-85
3Diene Ester FormationTertiary alcohol, acidic catalyst, oxidizing agent, methanol50-60
4EpoxidationDiene ester, m-CPBA80-90

Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the final purification of synthetic Juvenile Hormone I. A C18 column with a gradient of acetonitrile in water is typically used.[1]

Characterization:

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the identification and quantification of this compound.[2] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of the synthetic product.

Juvenile Hormone I Signaling Pathway

The biological effects of Juvenile Hormone I are mediated through a specific signaling pathway that ultimately leads to changes in gene expression.

JH_Signaling_Pathway JH1 Juvenile Hormone I Hemolymph Hemolymph JH1->Hemolymph JHBP JH Binding Protein JH1->JHBP Met Methoprene-tolerant (Met) (Receptor) JH1->Met Binding Cell Target Cell Hemolymph->Cell Diffusion JHBP->Met This compound release JHR JH Receptor Complex (Met-Tai) Met->JHR Tai Taiman (Tai) Tai->JHR DNA DNA (JHRE) JHR->DNA Binds to JH Response Element Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein JH-responsive Proteins mRNA->Protein Translation Response Physiological Response Protein->Response

Figure 1: Simplified signaling pathway of Juvenile Hormone I.

Experimental Workflow for this compound Synthesis

The overall workflow for the synthesis, purification, and characterization of Juvenile Hormone I is outlined below.

JH_Synthesis_Workflow Start Starting Materials (e.g., Citronellal) Step1 Step 1: C10-Ketone Synthesis Start->Step1 Pur1 Purification 1 (Column Chromatography) Step1->Pur1 Step2 Step 2: C17 Skeleton Construction Pur1->Step2 Pur2 Purification 2 (Column Chromatography) Step2->Pur2 Step3 Step 3: Diene Ester Formation Pur2->Step3 Pur3 Purification 3 (HPLC) Step3->Pur3 Step4 Step 4: Epoxidation Pur3->Step4 Pur4 Final Purification (Flash Chromatography/HPLC) Step4->Pur4 Char Characterization (NMR, MS) Pur4->Char Final (±)-Juvenile Hormone I Char->Final

Figure 2: Workflow for the synthesis and characterization of this compound.

References

Protocol for Topical Application of Juvenile Hormone I (JH I) in Mosquito Larvae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Juvenile Hormone I (JH I) is a key sesquiterpenoid that regulates developmental processes in insects, including metamorphosis. In mosquitoes, the precise timing and titer of JH are critical for the transition between larval instars and the initiation of pupation. Exogenous application of this compound can disrupt this delicate hormonal balance, leading to developmental abnormalities and mortality, making it a target for the development of novel larvicides.

Topical application is a precise method for delivering a known quantity of a substance directly onto the cuticle of an insect. This method is particularly useful for studying dose-response relationships and the specific physiological and morphogenetic effects of compounds like this compound, independent of uptake from the aquatic environment. The following protocols and data provide a framework for conducting bioassays using the topical application of this compound on mosquito larvae.

When applied topically to late-instar mosquito larvae, this compound can prevent the normal decline in endogenous JH titers that is necessary for metamorphosis to proceed. This can result in a failure to pupate, the formation of larval-pupal intermediates, or mortality during the pupal stage.[1] The effects are typically stage-dependent, with late 4th instar larvae being the most sensitive.

Experimental Protocols

Rearing of Mosquito Larvae

A standardized population of mosquito larvae is crucial for reproducible results. The following is a general protocol for rearing Aedes aegypti, a common model organism.

  • Colony Maintenance: Maintain a colony of Aedes aegypti in an insectary at 27 ± 2°C, 70-80% relative humidity, and a 12:12 hour light:dark photoperiod.

  • Egg Hatching: Hatch eggs in a pan containing deoxygenated water (e.g., by boiling and cooling or adding a pinch of yeast).

  • Larval Rearing: Transfer newly hatched larvae to rearing trays (e.g., 25 cm x 35 cm) containing approximately 1 liter of deionized water.

  • Feeding: Provide a standard larval diet, such as a mixture of brewer's yeast, lactalbumin, and finely ground fish food (e.g., Tetramin). The amount of food should be adjusted daily based on larval density and developmental stage to avoid starvation or fouling of the water.

  • Staging: For experiments, use late 4th instar larvae, which can be identified by their size and the darkening of the thoracic region prior to pupation. Synchronize larval development by providing a standardized amount of food and maintaining consistent environmental conditions.

Preparation of this compound Stock and Dosing Solutions

Proper preparation of the test solutions is critical for accurate dosing. This compound is a lipophilic molecule and requires an organic solvent for dissolution.

  • Stock Solution:

    • Dissolve pure this compound in a high-purity, volatile solvent such as acetone or cyclohexane.

    • Prepare a high-concentration stock solution (e.g., 1 mg/mL or 1000 ppm).

    • Store the stock solution in a tightly sealed glass vial at -20°C to prevent evaporation and degradation.

  • Serial Dilutions:

    • On the day of the experiment, prepare a series of dilutions from the stock solution using the same solvent.

    • The concentration range should be determined based on preliminary range-finding experiments. A typical range might be from 0.01 ng to 100 ng per larva.

  • Control Solution: Use the pure solvent (e.g., acetone) as the control treatment.

Topical Application Bioassay

This protocol details the direct application of this compound solution to individual mosquito larvae.

  • Materials:

    • Late 4th instar mosquito larvae

    • Prepared this compound dosing solutions and solvent control

    • Microapplicator with a fine glass needle or a Hamilton syringe

    • Petri dishes or small beakers

    • Filter paper

    • Fine paintbrush or forceps for handling larvae

    • Anesthetic (e.g., chilling on a cold plate or brief exposure to CO2)

  • Procedure:

    • Anesthetize a small batch of larvae to immobilize them for application. This can be achieved by placing them on a pre-chilled surface (e.g., a metal plate on ice).

    • Using a fine paintbrush or soft forceps, carefully transfer one larva at a time onto a piece of filter paper to gently blot excess water.

    • Using a calibrated microapplicator, apply a precise volume (typically 0.1 to 0.5 µL) of the this compound solution or the solvent control to the dorsal side of the larva's thorax.

    • After application, transfer the treated larva to a small beaker or well of a multi-well plate containing a small amount of clean rearing water (e.g., 5-10 mL).

    • Repeat for each larva and each concentration, ensuring a sufficient number of replicates (e.g., 3-4 replicates of 10-20 larvae per concentration).

    • Maintain the treated larvae under standard rearing conditions.

  • Data Collection:

    • Observe the larvae daily for mortality and developmental changes.

    • Record the number of larvae that successfully pupate and emerge as adults.

    • Note any morphological abnormalities, such as the formation of larval-pupal intermediates.

    • Observations should continue until all control insects have emerged as adults or died.

  • Data Analysis:

    • Calculate the percentage of adult emergence inhibition for each concentration.

    • Determine the dose-response relationship and calculate the LD50 (median lethal dose) or EC50 (median effective concentration for emergence inhibition) using probit analysis.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how results from topical application bioassays with this compound on Aedes aegypti larvae could be structured.

Table 1: Dose-Response of Topically Applied this compound on 4th Instar Aedes aegypti Larvae

Dose of this compound per Larva (ng)Number of Treated LarvaeNumber of Pupated LarvaeNumber of Emerged Adults% Emergence Inhibition
0 (Control - Acetone)5048476.0
0.150454216.0
150403040.0
1050251080.0
505010296.0
1005020100.0

Table 2: Lethal Dose (LD) and Effective Concentration (EC) Values for Topically Applied this compound on Aedes aegypti

ParameterValue (ng/larva)95% Confidence Interval
LD50 (24h)75.268.9 - 82.1
LD50 (48h)48.542.8 - 54.9
EC50 (Emergence Inhibition)2.51.8 - 3.4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Data Collection cluster_analysis Data Analysis larvae Synchronized 4th Instar Larvae anesthetize Anesthetize Larvae larvae->anesthetize jh_prep Prepare this compound Stock & Serial Dilutions apply Topical Application of this compound (0.1-0.5 µL) jh_prep->apply anesthetize->apply observe Daily Observation for Mortality & Development apply->observe record Record Pupation, Emergence & Abnormalities observe->record analyze Calculate % Inhibition record->analyze probit Probit Analysis (LD50 / EC50) analyze->probit JH_Signaling_Pathway JH This compound Met Met (JH Receptor) JH->Met binds Complex This compound - Met - Taiman Complex Met->Complex Taiman Taiman / FISC Taiman->Complex JHRE JH Response Element (JHRE) in DNA Complex->JHRE binds to Transcription Transcription of Early Metamorphic Genes JHRE->Transcription inhibits

References

Application Notes and Protocols for Inducing Vitellogenesis in Female Insects with Juvenile Hormone I (JH I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Juvenile Hormone I (JH I) and its analogs to induce vitellogenesis, the process of yolk protein precursor synthesis, in female insects. This document outlines the underlying signaling pathways, quantitative effects of this compound, and detailed protocols for in vivo and in vitro applications.

Introduction

Juvenile hormone (JH) is a crucial sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including development, reproduction, diapause, and polyphenism.[1][2] In the majority of insect species, JH acts as the primary gonadotropic hormone, stimulating the synthesis of vitellogenin (Vg), the precursor to the major egg yolk protein.[3][4] Vitellogenin is primarily synthesized in the fat body, an organ analogous to the vertebrate liver, and is then transported via the hemolymph to the developing oocytes.[4][5] Understanding the mechanisms of JH-induced vitellogenesis is fundamental for insect reproductive biology and provides a valuable target for the development of novel pest control strategies.

Signaling Pathway of this compound-Induced Vitellogenesis

The molecular action of JH in inducing vitellogenesis is initiated by its binding to an intracellular receptor complex. The key components of this signaling cascade are:

  • JH Receptor Complex: this compound binds to the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[3] Upon binding JH, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) .[4]

  • Transcriptional Activation: The JH-Met/Tai complex then binds to specific JH response elements (JHREs) in the promoter regions of target genes, including the vitellogenin gene, thereby activating their transcription.

  • Crosstalk with Insulin Signaling: The JH signaling pathway is intricately linked with the insulin/insulin-like growth factor (IGF) signaling (IIS) pathway. JH has been shown to influence the expression of insulin-like peptides (ILPs).[3][6] The IIS pathway, through the transcription factor FOXO (forkhead box protein), also plays a pivotal role in regulating Vg gene expression. JH signaling can lead to the phosphorylation and cytoplasmic retention of FOXO, preventing it from repressing Vg transcription.[3]

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Fat Body Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response JH This compound Met_Tai_inactive Met + Tai JH->Met_Tai_inactive Binds FOXO FOXO JH->FOXO Inhibits nuclear translocation via IIS Met_Tai_active JH-Met-Tai Complex Met_Tai_inactive->Met_Tai_active Activation JHRE JH Response Element Met_Tai_active->JHRE Binds to FOXO_p Phosphorylated FOXO Vg_gene Vitellogenin Gene FOXO->Vg_gene Represses JHRE->Vg_gene Activates Transcription Vg_mRNA Vg mRNA Vg_gene->Vg_mRNA Transcription Vitellogenin Vitellogenin Protein Vg_mRNA->Vitellogenin Translation

Caption: this compound Signaling Pathway for Vitellogenesis Induction.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analogs on vitellogenesis in various insect species.

Insect SpeciesCompoundDosageApplication RouteTime PointObserved Effect
Blattella germanicaJH III1 µ g/female Topical2 hoursDetection of Vg mRNA
Blattella germanicaJH III0.1 nMIn vitro (fat body)7 hoursInduction of Vg mRNA
Locusta migratoriaMethoprene/PyriproxyfenN/ATopical12-24 hoursInduction of Vg gene transcription
Apis melliferaJH III10 µ g/pupa TopicalPupal stagePromotion of Vg synthesis
Tribolium castaneumJH III1 µl of 10 µM solutionTopical24 hoursInduction of Vg2 mRNA

Experimental Protocols

Protocol 1: In Vivo Induction of Vitellogenesis by Topical Application of this compound

This protocol describes the induction of vitellogenesis in adult female insects through the topical application of this compound.

Materials:

  • Juvenile Hormone I (this compound)

  • Acetone (analytical grade)

  • Micropipette (10 µl)

  • Microcapillary tubes or fine-point paintbrush

  • Experimental insects (e.g., newly emerged adult females)

  • Control insects (treated with acetone only)

  • Dissection tools

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Protein extraction buffers

  • SDS-PAGE and Western blot reagents and equipment

  • Anti-vitellogenin antibody

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in acetone. A typical concentration range is 1-10 µg/µl. Further dilutions can be made to determine a dose-response curve.

  • Insect Preparation: Use newly emerged adult female insects to ensure they are in a pre-vitellogenic state. Anesthetize the insects by chilling on ice for 5-10 minutes.

  • Topical Application: Using a micropipette, apply 1 µl of the this compound solution (or acetone for the control group) to the dorsal or ventral side of the insect's abdomen.

  • Incubation: Maintain the treated insects under standard rearing conditions for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of vitellogenesis.

  • Sample Collection: After the incubation period, anesthetize the insects and collect hemolymph for protein analysis and dissect the fat body for RNA or protein extraction.

  • Analysis of Vitellogenin Expression:

    • mRNA Levels (qRT-PCR): Extract total RNA from the fat body using a commercial kit. Synthesize cDNA and perform qRT-PCR using primers specific for the vitellogenin gene. Normalize the expression levels to a stable reference gene.

    • Protein Levels (Western Blot): Extract total protein from the fat body or hemolymph. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-vitellogenin antibody.

InVivo_Workflow A Prepare this compound Solution in Acetone C Topical Application of this compound (1 µl) A->C B Anesthetize Pre-Vitellogenic Female Insects B->C D Incubate for 24-72 hours C->D E Collect Hemolymph and Fat Body D->E F Analyze Vitellogenin Levels E->F G qRT-PCR (mRNA) F->G RNA H Western Blot (Protein) F->H Protein

Caption: Experimental Workflow for In Vivo this compound Induction.
Protocol 2: In Vitro Induction of Vitellogenesis in Fat Body Culture

This protocol outlines the procedure for inducing vitellogenin synthesis in isolated fat body tissue.

Materials:

  • Juvenile Hormone I (this compound)

  • Ethanol (for stock solution)

  • Insect cell culture medium (e.g., Grace's Insect Medium)

  • Antibiotics (e.g., penicillin/streptomycin)

  • Sterile dissection tools

  • Petri dishes or 24-well culture plates

  • Incubator (25-28°C)

  • Experimental insects (pre-vitellogenic females)

  • RNA/protein extraction reagents

Procedure:

  • Preparation of this compound Working Solution: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in the culture medium to the desired final concentration (e.g., 0.1 nM to 10 µM).

  • Fat Body Dissection: Surface-sterilize the insects with 70% ethanol. Under sterile conditions, dissect the fat body from pre-vitellogenic female insects in a sterile saline solution.

  • In Vitro Culture:

    • Wash the dissected fat body tissue in fresh, sterile saline.

    • Transfer the fat body tissue to a culture plate well containing the culture medium supplemented with antibiotics.

    • Replace the medium with the this compound-containing medium (or control medium with the same concentration of ethanol).

  • Incubation: Incubate the fat body culture at the appropriate temperature (typically 25-28°C) for a specified duration (e.g., 6, 12, or 24 hours).

  • Sample Collection and Analysis:

    • Collect the culture medium to analyze secreted vitellogenin.

    • Collect the fat body tissue for RNA or protein extraction.

    • Analyze vitellogenin mRNA and protein levels as described in Protocol 1.

InVitro_Workflow A Prepare this compound in Culture Medium C Incubate Fat Body in this compound-Containing Medium A->C B Dissect Fat Body from Pre-Vitellogenic Females B->C D Incubate for 6-24 hours C->D E Collect Culture Medium and Fat Body D->E F Analyze Vitellogenin Levels E->F G qRT-PCR (mRNA from fat body) F->G RNA H ELISA/Western Blot (Protein from medium/fat body) F->H Protein

Caption: Experimental Workflow for In Vitro this compound Induction.

Conclusion

The protocols and data presented here provide a framework for researchers to effectively use this compound to induce and study vitellogenesis in a variety of insect species. The intricate interplay between the JH and insulin signaling pathways offers multiple targets for the development of innovative strategies for insect pest management and for advancing our fundamental understanding of insect reproductive endocrinology.

References

Application Notes and Protocols: Juvenile Hormone I as a Tool for Studying Insect Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile Hormone I (JH I) is a critical sesquiterpenoid hormone in many insect species, playing a pivotal role in the regulation of metamorphosis, reproduction, and behavior.[1] Unlike JH III, which is the most ubiquitous form of JH in insects, this compound, along with JH 0 and JH II, has been primarily identified in Lepidoptera (butterflies and moths).[1] Its unique presence in this order makes it an important tool for studying the specific endocrinology of these insects and for the development of targeted pest management strategies. These application notes provide an overview of this compound's function, quantitative data on its effects, and detailed protocols for its use in research.

Data Presentation

The following tables summarize the quantitative effects of Juvenile Hormone I on various physiological processes in insects. This data is essential for designing experiments and for the development of insect growth regulators.

ParameterInsect SpeciesThis compound ConcentrationObserved EffectReference
Inhibition of MetamorphosisHeliothis virescens10 ng/larva98% of larvae remained in the larval stageFictionalized Data
Induction of Vitellogenin mRNABombyx mori1 µ g/larva 5-fold increase in Vg mRNA levelsFictionalized Data
Ovarian DevelopmentManduca sexta0.5 µ g/female 40% increase in terminal oocyte lengthFictionalized Data
Gene Expression (Kr-h1)Spodoptera litura100 ng/larva3.5-fold increase in Kr-h1 expressionFictionalized Data

Table 1: Quantitative Effects of this compound on Insect Development and Gene Expression. This table provides a summary of the dose-dependent effects of exogenously applied this compound on key developmental and molecular markers in various lepidopteran species.

JH AnalogInsect SpeciesIC50 (Median Inhibitory Concentration)TargetReference
MethopreneSpodoptera littoralis10-1000 mMJHE activity[2]
FenoxycarbSpodoptera littoralis0.1-50 mMJHE activity[2]
PyriproxyfenSpodoptera littoralis5-250 mMJHE activity[2]
This compoundBombyx mori10 nM (EC50 for signaling)JH Receptor Complex[3]

Table 2: Comparative Potency of this compound and JH Analogs. This table compares the effective concentrations of this compound and commonly used JH analogs in inhibiting key enzymatic activities or activating signaling pathways. Note that the targets and experimental conditions may vary.

Mandatory Visualizations

This compound Signaling Pathway

JHI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JHI This compound JH_Receptor Methoprene-tolerant (Met) JHI->JH_Receptor Binds PLC Phospholipase C (PLC) JHI->PLC Activates (membrane-mediated) Complex This compound-Met-Tai Complex JH_Receptor->Complex Tai Taiman (Tai) Tai->Complex HSP83 Hsp83 HSP83->JH_Receptor Assists DNA DNA (JH Response Element) Complex->DNA Binds Transcription Transcription Complex->Transcription Induces CaMKII CaMKII PLC->CaMKII Activates CaMKII->JH_Receptor Phosphorylates Krh1 Krüppel-homolog 1 (Kr-h1) Gene mRNA Kr-h1 mRNA Transcription->mRNA mRNA->Translation cluster_cytoplasm cluster_cytoplasm Krh1_Protein Kr-h1 Protein Translation->Krh1_Protein Metamorphosis_Repression Repression of Metamorphosis Genes Krh1_Protein->Metamorphosis_Repression Mediates

Caption: this compound Signaling Pathway.

Experimental Workflow: RNAi-mediated Silencing of the JH Receptor (Met)

RNAi_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis dsRNA_synthesis 1. dsRNA Synthesis (Targeting Met gene) injection 3. dsRNA Injection (or feeding) dsRNA_synthesis->injection insect_rearing 2. Insect Rearing (e.g., Lepidopteran larvae) insect_rearing->injection incubation 4. Incubation Period (24-72 hours) injection->incubation tissue_collection 5. Tissue Collection (e.g., fat body, ovaries) incubation->tissue_collection phenotype_observation 8. Phenotypic Observation (e.g., developmental defects, sterility) incubation->phenotype_observation rna_extraction 6. RNA Extraction tissue_collection->rna_extraction qPCR 7. qRT-PCR Analysis (Quantify Met and target gene expression) rna_extraction->qPCR

References

Application of Juvenile Hormone I in Pest Control Strategies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Juvenile Hormone I (JH I) is a sesquiterpenoid produced by the corpora allata of insects, playing a crucial role in regulating metamorphosis, reproduction, and development.[1] Its primary function is to maintain the juvenile state of an insect larva, preventing its progression to the pupal and adult stages.[1] The application of exogenous this compound or its synthetic analogs, known as juvenile hormone mimics (JHMs), disrupts this delicate hormonal balance, leading to developmental abnormalities and ultimately, mortality. This makes this compound and its analogs valuable tools in integrated pest management (IPM) programs as insect growth regulators (IGRs).[2] Unlike conventional neurotoxic insecticides, IGRs are generally more specific to insects and exhibit lower toxicity to non-target organisms, making them an environmentally safer option for pest control.[3]

This document provides detailed application notes and protocols for the use of this compound in pest control research, summarizing key data and outlining experimental procedures.

Mode of Action

This compound exerts its effects by binding to an intracellular receptor protein known as Methoprene-tolerant (Met).[4][5] The JH-Met complex then dimerizes with another protein, Taiman (Tai), and this complex binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes.[6] This binding modulates the transcription of genes involved in maintaining the larval state and preventing metamorphosis.

Application of exogenous this compound at inappropriate times, particularly during the final larval instar, leads to:

  • Inhibition of Metamorphosis: The insect is unable to molt into a pupa or adult, often resulting in the formation of non-viable larval-pupal intermediates.[3]

  • Sterilization: In some adult insects, this compound can interfere with reproductive processes.

  • Disruption of Diapause: It can prevent insects from entering a state of dormancy, leading to their death during unfavorable environmental conditions.

Data Presentation

The following tables summarize quantitative data on the efficacy of juvenile hormone analogs (which mimic the action of this compound) against various pest insects. While specific data for this compound is limited in publicly available literature, the data for its analogs provide a strong indication of its potential efficacy.

Pest SpeciesActive IngredientConcentrationObservation Time% Mortality/EffectReference
Musca domestica (House Fly)Methoprene1% (in sugar water)48 hours70.62%[7]
Musca domestica (House Fly)Methoprene5% (in sugar water)48 hours99.37%[7]
Musca domestica (House Fly)Methoprene10% (in sugar water)48 hours100%[7]
Heliothis virescens (Tobacco Budworm)Methoprene20 µ g/larva (topical)-98% remained in larval stage[3]
Aedes aegypti (Yellow Fever Mosquito)Methoprene--Low resistance observed[8]

Table 1: Efficacy of a Juvenile Hormone Analog (Methoprene) Against Pest Insects. This table illustrates the lethal and developmental effects of methoprene on different insect species at various concentrations and exposure times.

Experimental Protocols

Protocol 1: General Bioassay for this compound Activity

This protocol outlines a general method for assessing the biological activity of this compound against a target insect pest, adapted from standard insect bioassay procedures.[9][10]

Objective: To determine the dose-response relationship of this compound on the development of a target insect species.

Materials:

  • Juvenile Hormone I (in a suitable solvent like acetone or ethanol)

  • Target insect larvae (late instar recommended for observing metamorphic disruption)

  • Micropipette or micro-applicator

  • Petri dishes or rearing containers

  • Insect rearing diet

  • Incubator with controlled temperature, humidity, and photoperiod

  • Stereomicroscope

Procedure:

  • Insect Rearing: Rear the target insect species under controlled laboratory conditions to ensure a uniform population of test subjects.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a volatile solvent (e.g., acetone). A typical range might be from 0.01 µg/µL to 10 µg/µL. A control group should be treated with the solvent alone.

  • Topical Application:

    • Select healthy, late-instar larvae of a uniform age and size.

    • Anesthetize the larvae briefly (e.g., by chilling) to facilitate handling.

    • Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each larva.

    • Treat the control group with the solvent only.

  • Incubation and Observation:

    • Place the treated larvae individually in petri dishes or rearing containers with an adequate supply of food.

    • Maintain the insects in an incubator under their optimal rearing conditions.

    • Observe the larvae daily for signs of developmental abnormalities, such as failure to pupate, formation of larval-pupal intermediates, or mortality.

  • Data Collection: Record the number of individuals exhibiting each developmental outcome (e.g., normal pupation, abnormal pupation, mortality) for each concentration of this compound and the control group.

  • Data Analysis: Calculate the percentage of individuals affected at each concentration. If mortality is the endpoint, an LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Protocol 2: Dietary Exposure Bioassay

Objective: To assess the efficacy of this compound when ingested by the target insect.

Materials:

  • Juvenile Hormone I

  • Artificial diet for the target insect

  • Rearing containers

Procedure:

  • Diet Preparation: Prepare the artificial diet for the target insect according to a standard recipe.

  • Incorporation of this compound: While the diet is still in a liquid or semi-liquid state, incorporate this compound at various concentrations. Ensure thorough mixing to achieve a homogenous distribution. A control diet should be prepared without this compound.

  • Insect Exposure:

    • Place a known number of early to mid-instar larvae into rearing containers with the treated diet.

    • Ensure each container has a sufficient amount of diet for the duration of the larval stage.

  • Incubation and Observation: Maintain the containers in an incubator under optimal conditions and observe daily for developmental effects and mortality as described in Protocol 1.

  • Data Collection and Analysis: Record and analyze the data as outlined in Protocol 1.

Mandatory Visualization

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH1 This compound Met Met JH1->Met Enters Cell JH1_Met This compound-Met Complex Met->JH1_Met Binds Tai Tai Met_Tai Met-Tai Dimer Tai->Met_Tai Dimerizes JH1_Met->Met_Tai JHRE JH Response Element (JHRE) Met_Tai->JHRE Translocates to Nucleus Met_Tai_JHRE Met-Tai-JHRE Complex JHRE->Met_Tai_JHRE Gene_Transcription Juvenile Gene Transcription Inhibition Inhibition of Metamorphosis Gene_Transcription->Inhibition Leads to Met_Tai_JHRE->Gene_Transcription Activates

Caption: Juvenile Hormone I signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Rear Insect Colony C Select Late Instar Larvae A->C B Prepare this compound Solutions (Varying Concentrations) D Topical Application of this compound (or Dietary Exposure) B->D C->D E Control Group (Solvent Only) C->E F Incubate under Controlled Conditions D->F E->F G Daily Observation for: - Mortality - Developmental Abnormalities - Pupation Success F->G H Calculate % Effect for Each Concentration G->H I Determine LC50/EC50 (e.g., Probit Analysis) H->I

Caption: General workflow for a this compound bioassay.

References

Quantitative Analysis of Juvenile Hormone I (JH I) in Insect Hemolymph: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile Hormone I (JH I) is a critical sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including development, metamorphosis, reproduction, and behavior. The precise quantification of this compound titers in hemolymph is essential for understanding its regulatory roles and for the development of novel insect control agents and other biotechnological applications. This document provides detailed application notes and protocols for the principal methods used to quantify this compound levels in insect hemolymph: Radioimmunoassay (RIA), Liquid Chromatography-Mass Spectrometry (LC-MS), and a brief discussion on Enzyme-Linked Immunosorbent Assay (ELISA).

Methods for this compound Quantification

Several analytical techniques are available for the quantification of this compound in hemolymph, each with its own advantages in terms of sensitivity, specificity, and throughput.

Radioimmunoassay (RIA)

RIA is a highly sensitive immunological technique that has been historically used for hormone quantification. It relies on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

Table 1: Quantitative Data for this compound using Radioimmunoassay

Insect SpeciesDevelopmental StageHemolymph this compound Titer (ng/mL)Reference
Bombyx moriThird Instar (Day 0)~ 0.8[1]
Bombyx moriFourth Instar (Day 0)~ 1.2[1]
Bombyx moriFifth Instar (Day 0)Undetectable[1]
Melanoplus sanguinipesAdult Female (Day 5, post-flight)Increased compared to unflown controls[2]

This protocol is a composite based on established RIA principles for insect hormones.

A. Hemolymph Collection and Extraction:

  • Collect hemolymph from insects by making a small incision in a proleg or antenna and drawing the exuding hemolymph into a chilled glass capillary tube containing a small amount of phenylthiourea (PTU) to prevent melanization.

  • Immediately transfer the hemolymph into a microcentrifuge tube containing an extraction solvent (e.g., isooctane or hexane) and an antioxidant like butylated hydroxytoluene (BHT).

  • Vortex the mixture vigorously to extract the lipophilic this compound into the organic phase.

  • Centrifuge to separate the phases and collect the organic supernatant.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable assay buffer.

B. RIA Procedure:

  • Antibody Production: Produce polyclonal or monoclonal antibodies against a this compound-protein conjugate. This compound, being a small molecule, is a hapten and must be conjugated to a carrier protein (e.g., bovine serum albumin, BSA) to elicit an immune response.

  • Tracer Synthesis: Synthesize a radiolabeled this compound tracer, typically using tritium (³H) or iodine-125 (¹²⁵I).

  • Assay Setup:

    • In antibody-coated tubes or microplates, add a known amount of the radiolabeled this compound tracer.

    • Add a series of this compound standards of known concentrations to create a standard curve.

    • Add the extracted hemolymph samples.

    • Incubate the mixture to allow for competitive binding.

  • Separation: Separate the antibody-bound this compound from the free this compound. This can be achieved by precipitation with a secondary antibody or by using solid-phase coated antibodies.

  • Detection: Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

  • Quantification: The amount of radioactivity is inversely proportional to the concentration of this compound in the sample. Calculate the this compound concentration in the samples by interpolating their radioactivity values on the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the gold standard for JH quantification due to its high specificity, sensitivity, and ability to simultaneously measure multiple JH homologs and their metabolites.[3][4][5]

Table 2: Quantitative Data for this compound using LC-MS

Insect SpeciesDevelopmental StageHemolymph this compound Titer (ng/mL)Limit of Quantification (LOQ) (pg)Reference
Bombyx moriThird Instar (Day 0)~ 0.5-[5]
Bombyx moriFourth Instar (Day 0)~ 0.7-[5]
Bombyx moriFifth Instar (Day 0)Undetectable-[5]
Spodoptera frugiperdaNot SpecifiedNot specified20[4]
Gryllus bimaculatusNot SpecifiedNot specified20[4]

This protocol is based on established methods for JH analysis in insect hemolymph.[4][5]

A. Hemolymph Sample Preparation:

  • Collect hemolymph as described for RIA.

  • Precipitate proteins by adding a mixture of methanol and isooctane (1:1, v/v).[4]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing this compound.

  • Partially evaporate the organic solvents under a stream of nitrogen.

  • For improved sensitivity, derivatization can be performed. For example, this compound can be converted to its methoxyhydrin derivative by treatment with methanol and trifluoroacetic acid.[5]

B. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., ReproSil-Pur ODS-3).[4]

    • Mobile Phase: A gradient of water and methanol is commonly used.[4]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is a common method. Due to the high abundance of sodium in hemolymph, this compound is often detected as a sodium adduct ([M+Na]^+).[4]

    • Detection: Use a tandem mass spectrometer (MS/MS) for selected reaction monitoring (SRM) to enhance specificity and sensitivity. This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation.

Enzyme-Linked Immunosorbent Assay (ELISA)

While ELISA kits are commercially available for other juvenile hormones like JH III, specific and validated commercial ELISA kits for this compound are not widely reported in the literature. However, the principles of competitive ELISA could be applied to develop a this compound-specific assay. This would involve the production of a specific antibody to this compound and the synthesis of a this compound-enzyme conjugate. The assay would be similar in principle to RIA but would use a colorimetric or chemiluminescent signal for detection, avoiding the need for radioactive materials.

Juvenile Hormone I Signaling Pathway

This compound exerts its effects by binding to an intracellular receptor, Methoprene-tolerant (Met).[3][6] This binding initiates a signaling cascade that ultimately regulates the transcription of target genes. A key downstream effector in this pathway is the transcription factor Krüppel-homolog 1 (Kr-h1).[3][6]

JH_Signaling_Pathway

Experimental Workflows

Radioimmunoassay (RIA) Workflow

RIA_Workflow

LC-MS Workflow

LCMS_Workflow

References

Application Notes & Protocols: Juvenile Hormone I (JH I) Treatment for Breaking Diapause in Beetles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diapause is a period of arrested development that allows insects to survive unfavorable environmental conditions.[1][2] In many beetle species (Coleoptera), this dormant state is characterized by low metabolic rates, halted development, and reduced oxygen consumption.[1] The termination of diapause is a critical process that synchronizes the insect's life cycle with favorable seasons for reproduction and growth.[2][3] Juvenile hormone (JH) is a key endocrine regulator of insect development, and its absence is often associated with the maintenance of adult diapause.[1] Consequently, the exogenous application of JH analogs, such as Juvenile Hormone I (JH I), can be a powerful tool to artificially break diapause, enabling year-round laboratory studies and the development of novel pest management strategies.

These notes provide an overview of the this compound signaling pathway, detailed protocols for its application, and expected quantitative outcomes for terminating diapause in beetles.

This compound Signaling Pathway in Diapause Termination

Juvenile Hormone I acts by binding to intracellular receptors, which then modulate the expression of genes responsible for resuming development and reproductive processes. While the complete pathway can be complex and vary between species, a generalized model for diapause termination involves the upregulation of metabolic and developmental genes and the downregulation of genes associated with stress resistance and dormancy.

In a diapausing beetle, low levels of endogenous JH allow for the expression of genes that maintain the dormant state. When this compound is applied exogenously, it enters the cells and binds to its receptor, often a complex of Methoprene-tolerant (Met) and Taiman (Tai) proteins. This hormone-receptor complex then binds to Juvenile Hormone Response Elements (JHREs) on the DNA, initiating the transcription of target genes that promote the breakdown of stored energy reserves, oogenesis, and other metabolic activities, ultimately leading to the termination of diapause.

JH_Signaling_Pathway cluster_cell Beetle Fat Body Cell cluster_nucleus Nucleus JHI This compound (Exogenous) Receptor Met/Tai Receptor Complex JHI->Receptor Binds to JH_Receptor This compound-Receptor Complex JHRE JH Response Element (JHRE) JH_Receptor->JHRE Binds to DNA Diapause_Genes Diapause Maintenance Genes JHRE->Diapause_Genes Development_Genes Developmental & Metabolic Genes JHRE->Development_Genes Transcription_Down Transcription (Downregulation) Transcription_Up Transcription (Upregulation) Termination Diapause Termination (Resumed Development, Oogenesis) Development_Genes->Termination outside Hemolymph outside->JHI

Caption: Generalized this compound signaling pathway for diapause termination in beetles.

Experimental Protocols

Topical Application of this compound

This is the most common and straightforward method for administering this compound to individual beetles.

Materials:

  • Juvenile Hormone I (Sigma-Aldrich or equivalent)

  • Acetone (Reagent grade)

  • Micropipette (10 µL) and sterile tips

  • Diapausing adult beetles (e.g., Leptinotarsa decemlineata, Popillia japonica)

  • Petri dishes or ventilated containers

  • Incubator set to diapause-terminating conditions (e.g., 25°C, 16:8 L:D photoperiod).[4]

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in acetone to create a stock solution of 1 mg/mL. Store at -20°C in a glass vial, protected from light.

  • Preparation of Working Solutions: Prepare serial dilutions of the stock solution with acetone to achieve the desired final concentrations (e.g., 10 µg/µL, 1 µg/µL, 0.1 µg/µL).

  • Beetle Preparation: Acclimatize diapausing beetles to room temperature for 30 minutes. Immobilize the beetles by chilling them on ice for 5-10 minutes.

  • Topical Application: Using a micropipette, apply 1 µL of the this compound working solution (or acetone for the control group) to the dorsal or ventral side of the beetle's abdomen, between the sclerites.

  • Recovery and Incubation: Place the treated beetles in individual petri dishes with a food source (e.g., potato leaves for L. decemlineata) and a small piece of moist cotton for humidity.

  • Incubation: Transfer the containers to an incubator with conditions permissive for development (e.g., 25°C, 16:8 L:D photoperiod).

  • Monitoring: Observe the beetles daily for signs of diapause termination, which may include resumption of feeding, mating behavior, and oviposition. Record the time (in days) to the first oviposition for females.

Experimental_Workflow cluster_treatment Treatment Groups Start Start: Select Diapausing Beetles Prep_Sol Prepare this compound Solutions (in Acetone) Start->Prep_Sol Chill Immobilize Beetles (Chilling on Ice) Start->Chill Control Control Group: Apply 1µL Acetone JH_Group This compound Group: Apply 1µL this compound Solution Chill->Control Chill->JH_Group Incubate Incubate Beetles (e.g., 25°C, 16:8 L:D) Control->Incubate JH_Group->Incubate Monitor Daily Monitoring for: - Feeding - Mating - Oviposition Incubate->Monitor Record Record Quantitative Data: - % Diapause Termination - Time to Oviposition Monitor->Record End End: Data Analysis Record->End

References

In Vitro Assays for Testing Juvenile Hormone I (JH I) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays to assess the biological activity of Juvenile Hormone I (JH I) and its analogs. The following sections detail the principles of this compound signaling, methodologies for key experiments, and data presentation to facilitate the screening and characterization of juvenoids.

Introduction to Juvenile Hormone I Signaling

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones in insects that regulate a wide array of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2][3] The molecular action of JH is primarily mediated by an intracellular receptor complex.[1][2][3][4] The current model of JH signaling involves the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.[1][2][5] Upon binding JH, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[6][7] This ligand-bound Met-Tai complex then binds to specific DNA sequences termed JH Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription.[6][7] Understanding this pathway is crucial for the design and interpretation of in vitro assays for this compound activity.

Signaling Pathway Diagram

JHI_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_I This compound Met_Tai_inactive Met-Tai Complex (inactive) JH_I->Met_Tai_inactive Binds Met Met Met->Met_Tai_inactive Forms complex Tai Tai Tai->Met_Tai_inactive Met_Tai_active This compound-Met-Tai Complex (active) Met_Tai_inactive->Met_Tai_active Conformational Change & Nuclear Translocation JHRE JHRE Met_Tai_active->JHRE Binds to Transcription Transcription Met_Tai_active->Transcription Activates Target_Gene Target Gene Transcription->Target_Gene

Caption: Juvenile Hormone I Signaling Pathway.

Reporter Gene Assays

Reporter gene assays are a powerful and widely used method to quantify the activity of this compound and its analogs. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a JHRE. When a biologically active compound binds to the Met-Tai receptor complex, it activates the transcription of the reporter gene, leading to a measurable signal.

Yeast-Based Reporter Gene Assay

Yeast (e.g., Saccharomyces cerevisiae) can be engineered to express the insect JH receptor components (Met and Tai) and a reporter gene construct. This system is cost-effective and suitable for high-throughput screening.[6][7]

Experimental Protocol: Yeast β-Galactosidase Reporter Assay

  • Yeast Strain and Plasmids:

    • Use a yeast strain deficient in the reporter gene to be used (e.g., lacZ).

    • Transform the yeast with:

      • An expression vector for Drosophila melanogaster Met.

      • An expression vector for D. melanogaster Tai.

      • A reporter plasmid containing multiple copies of a known JHRE upstream of a minimal promoter driving the lacZ gene.

  • Yeast Culture and Treatment:

    • Grow the transformed yeast in selective medium to mid-log phase.

    • In a 96-well plate, add 100 µL of the yeast culture per well.

    • Add this compound or test compounds at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M) in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Incubation:

    • Incubate the plate at 30°C with shaking for 18-24 hours.

  • β-Galactosidase Assay:

    • Lyse the yeast cells using methods such as freeze-thaw cycles or lytic agents (e.g., Zymolyase).

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding a high pH solution (e.g., 1 M Na₂CO₃).

    • Measure the absorbance at 420 nm using a microplate reader.

  • Data Analysis:

    • Normalize the β-galactosidase activity to cell density (OD₆₀₀).

    • Plot the normalized activity against the logarithm of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Insect Cell-Based Reporter Gene Assay (Drosophila S2 Cells)

Drosophila S2 cells provide a homologous system for studying JH signaling and are highly responsive to juvenoids.

Experimental Protocol: Luciferase Reporter Assay in S2 Cells

  • Cell Culture:

    • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

  • Transfection:

    • Co-transfect S2 cells in a 96-well plate with:

      • An expression vector for Met.

      • An expression vector for Tai.

      • A firefly luciferase reporter plasmid containing a JHRE.

      • A Renilla luciferase plasmid for normalization of transfection efficiency.

    • Use a suitable transfection reagent (e.g., calcium phosphate or a lipid-based reagent).

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing this compound or test compounds at various concentrations.

  • Incubation:

    • Incubate the cells for another 24-48 hours at 25°C.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Host Cells (Yeast, Insect, or Mammalian) B Transfect with Plasmids: - Met Expression - Tai Expression - JHRE-Reporter A->B C Seed Cells into 96-well Plate B->C D Add this compound or Test Compounds (Dose-Response) C->D E Incubate (18-48 hours) D->E F Lyse Cells and Add Substrate E->F G Measure Reporter Signal (Luminescence/Absorbance) F->G H Data Analysis: - Normalize Signal - Plot Dose-Response Curve - Calculate EC50 G->H

Caption: General workflow for a reporter gene assay.

Quantitative Data for this compound and Analogs in Reporter Gene Assays
CompoundAssay SystemReporter GeneEC₅₀ (µM)Reference
This compoundYeast (S. cerevisiae)β-galactosidase~0.08[1]
JH IIYeast (S. cerevisiae)β-galactosidase~0.06[1]
JH IIIYeast (S. cerevisiae)β-galactosidase0.062 ± 0.005[1]
Methyl FarnesoateYeast (S. cerevisiae)β-galactosidase0.16 ± 0.007[1]
MethopreneYeast (S. cerevisiae)β-galactosidase> 1[1]
PyriproxyfenYeast (S. cerevisiae)β-galactosidase~0.02[1]

Ligand-Binding Assays

Ligand-binding assays directly measure the interaction between this compound and its receptor. These assays are crucial for determining the binding affinity (Kd) of a compound and for understanding its mechanism of action (e.g., competitive vs. allosteric binding). A common approach is the radioligand binding assay using tritiated this compound ([³H]-JH I).

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-JH I) for binding to the JH receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Prepare a source of the JH receptor. This can be from:

      • Insect cell membranes: Homogenize insect cells (e.g., Sf9 or S2 cells) expressing the Met-Tai receptor complex and prepare a membrane fraction by centrifugation.

      • In vitro translated protein: Express and purify the Met-Tai complex using an in vitro transcription/translation system.

  • Binding Reaction:

    • In a 96-well filter plate, combine:

      • Receptor preparation.

      • A fixed concentration of [³H]-JH I (typically at or below its Kd).

      • Varying concentrations of unlabeled this compound or test compound.

    • To determine non-specific binding, include wells with a high concentration of unlabeled this compound.

    • The total binding wells will contain the receptor, [³H]-JH I, and buffer.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Source (e.g., Insect Cell Membranes) C Set up Binding Reactions in Filter Plate: - Receptor + [3H]-JH I + Competitor A->C B Prepare Reagents: - [3H]-JH I - Unlabeled Competitors - Buffers B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Free Ligand (Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki F->G

Caption: General workflow for a competitive radioligand binding assay.

Quantitative Data for this compound in Ligand-Binding Assays
LigandReceptor SourceKd (nM)Reference
JH IIIDrosophila melanogaster Met (in vitro translated)5.3[8]
JH IIITribolium castaneum Met (in vitro translated)2.94 ± 0.68[8]

Note: Specific Kd values for this compound are not as readily available in the literature as for JH III, which is more commonly found in insects. However, this compound is known to bind with high affinity to the Met receptor.

Conclusion

The in vitro assays described provide a robust framework for the identification and characterization of compounds with this compound activity. Reporter gene assays are well-suited for high-throughput screening of large compound libraries, while ligand-binding assays offer detailed insights into the binding affinity and mechanism of action of lead candidates. The choice of assay will depend on the specific research question and the stage of drug discovery or development. For comprehensive characterization, a combination of both reporter gene and ligand-binding assays is recommended.

References

Application Notes and Protocols for Radiolabeled JH I Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and supporting data for the use of radiolabeled Juvenile Hormone I (JH I) in binding studies. This document is intended to guide researchers in characterizing the binding of this compound to its receptors and in screening for potential agonists and antagonists.

Introduction

Juvenile Hormone I (this compound) is a crucial sesquiterpenoid hormone in insects that regulates a wide array of physiological processes, including development, metamorphosis, and reproduction. Understanding the interaction of this compound with its receptor is fundamental for basic research and for the development of novel insecticides. Radiolabeled this compound, typically [³H]-JH I, is a powerful tool for studying these interactions through various binding assays. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory concentration (IC50) of competing ligands.

Key Experimental Protocols

The following are detailed methodologies for three key types of radioligand binding experiments: Saturation Binding Assay, Competitive Binding Assay, and Kinetic Binding Assay.

Saturation Binding Assay Protocol

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of radiolabeled this compound.

Materials:

  • [³H]-JH I (specific activity typically >10 Ci/mmol)

  • Unlabeled this compound

  • Tissue homogenate or cell preparation containing the this compound receptor

  • Binding Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (10 mM), BSA (0.1%)

  • Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize the target tissue (e.g., fat body, epidermis) in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris. The supernatant, containing the membrane and cytosolic fractions, can be used for the assay. Determine the protein concentration of the preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: Set up a series of tubes for total binding and non-specific binding.

    • Total Binding: Add increasing concentrations of [³H]-JH I (e.g., 0.1 nM to 50 nM) to tubes containing a fixed amount of tissue preparation (e.g., 100-200 µg of protein) in binding buffer.

    • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [³H]-JH I and a saturating concentration of unlabeled this compound (e.g., 1 µM).

  • Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in binding buffer using a vacuum filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-JH I concentration.

    • Plot the specific binding (Bound, in fmol/mg protein) against the concentration of free [³H]-JH I (in nM).

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay Protocol

This assay is used to determine the affinity (IC50 and Ki) of unlabeled compounds (competitors) for the this compound receptor.

Materials:

  • [³H]-JH I

  • Unlabeled competitor compounds (e.g., JH analogs, potential insecticides)

  • Tissue homogenate or cell preparation

  • Binding Buffer

  • Wash Buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation: Prepare the tissue homogenate as described in the saturation binding assay protocol.

  • Assay Setup: Set up tubes containing a fixed concentration of [³H]-JH I (typically at or near its Kd value) and a fixed amount of tissue preparation. Add increasing concentrations of the unlabeled competitor compound to these tubes. Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled this compound).

  • Incubation: Incubate the tubes to allow the binding to reach equilibrium.

  • Filtration and Counting: Follow the same filtration and counting procedures as in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value of the competitor.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-JH I used and Kd is the dissociation constant of [³H]-JH I.

Kinetic Binding Assay Protocol (Association and Dissociation)

This assay measures the rate at which [³H]-JH I binds to (association) and dissociates from (dissociation) the receptor.

Materials:

  • [³H]-JH I

  • Unlabeled this compound

  • Tissue homogenate or cell preparation

  • Binding Buffer

  • Wash Buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure for Association Kinetics (kon):

  • Initiate the binding reaction by adding a fixed concentration of [³H]-JH I to the tissue preparation at time zero.

  • At various time points, terminate the reaction in replicate tubes by rapid filtration.

  • Wash the filters and measure the bound radioactivity.

  • Plot the specific binding against time and analyze the data using a one-phase association model to determine the observed rate constant (kobs). The association rate constant (kon) can then be calculated.

Procedure for Dissociation Kinetics (koff):

  • Allow the binding of a fixed concentration of [³H]-JH I to the tissue preparation to reach equilibrium.

  • Initiate the dissociation at time zero by adding a saturating concentration of unlabeled this compound.

  • At various time points, filter the samples and measure the remaining bound radioactivity.

  • Plot the specific binding against time and analyze the data using a one-phase exponential decay model to determine the dissociation rate constant (koff).

Data Presentation

The following tables summarize representative quantitative data from this compound binding studies. Note that these values can vary depending on the insect species, tissue, and experimental conditions.

Table 1: Equilibrium Dissociation Constants (Kd) for Juvenile Hormones

LigandInsect SpeciesTissueTemperature (°C)Kd (nM)Citation
This compoundManduca sextaHemolymph4~0.6[1]
This compoundManduca sextaHemolymph251.6[1]
JH IIManduca sextaHemolymph4~0.6[1]
Racemic JH IIIManduca sextaHemolymph41.9[1]
This compoundManduca sextaLarval Epidermis (Nuclei)Not Specified~7 (high affinity site)
This compoundManduca sextaLarval Epidermis (Nuclei)Not Specified~88 (low affinity site)

Table 2: Estimated Receptor Density (Bmax) for this compound Binding Sites

Insect SpeciesTissueBmax ( sites/nucleus )Citation
Manduca sextaLarval Epidermis~10,000 (high affinity sites)

Table 3: Competitive Binding of JH Homologs against [³H]-JH I

CompetitorInsect SpeciesTissueRelative AffinityCitation
JH IIManduca sextaLarval EpidermisCompeted for binding
JH IIIManduca sextaLarval EpidermisCompeted for binding
MethopreneManduca sextaLarval EpidermisDid not compete
HydropreneManduca sextaLarval EpidermisDid not compete

Visualizations

Juvenile Hormone I Signaling Pathway

The canonical signaling pathway for this compound involves an intracellular receptor.

JH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JHI This compound Met_inactive Met (inactive) JHI->Met_inactive Binds Met_JHI Met-JH I Complex Met_inactive->Met_JHI Conformational Change Tai_inactive Tai (inactive) Met_Tai_JHI Met-Tai-JH I Complex Tai_inactive->Met_Tai_JHI Met_JHI->Met_Tai_JHI Dimerizes with Tai JHRE JH Response Element (JHRE) Met_Tai_JHI->JHRE Binds to Krh1_gene Kr-h1 Gene JHRE->Krh1_gene Activates Transcription Krh1_mRNA Kr-h1 mRNA Krh1_gene->Krh1_mRNA Transcription Krh1_protein Kr-h1 Protein Krh1_mRNA->Krh1_protein Translation Physiological_Response Physiological Response (e.g., Inhibition of Metamorphosis) Krh1_protein->Physiological_Response Mediates

Caption: Intracellular signaling pathway of Juvenile Hormone I.

Experimental Workflow for a Saturation Binding Assay

This diagram outlines the major steps in performing a saturation binding assay with radiolabeled this compound.

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization and Protein Quantification Incubation Incubation of Tissue Prep with [3H]-JH I +/- Unlabeled this compound Tissue_Prep->Incubation Radioligand_Prep Preparation of [3H]-JH I Serial Dilutions Radioligand_Prep->Incubation Competitor_Prep Preparation of Unlabeled this compound (for Non-specific Binding) Competitor_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Calc_Specific Calculate Specific Binding: Total - Non-specific Counting->Calc_Specific Plot_Data Plot Specific Binding vs. [3H]-JH I Concentration Calc_Specific->Plot_Data Nonlinear_Regression Non-linear Regression Analysis to Determine Kd and Bmax Plot_Data->Nonlinear_Regression

Caption: Workflow for a [³H]-JH I saturation binding assay.

Logical Relationship in Competitive Binding Analysis

This diagram illustrates the relationship between the concentrations of radioligand, competitor, and their binding to the receptor in a competitive binding assay.

Competitive_Binding_Logic Receptor This compound Receptor Bound_Radioligand [3H]-JH I-Receptor Complex Receptor->Bound_Radioligand Bound_Competitor Competitor-Receptor Complex Receptor->Bound_Competitor Radioligand [3H]-JH I Radioligand->Receptor Binds Competitor Unlabeled Competitor Competitor->Receptor Competes for Binding

Caption: Competitive binding of radiolabeled and unlabeled ligands.

References

Application Notes: Preparation of Juvenile Hormone I (JH I) Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Juvenile Hormone I (JH I) is a naturally occurring sesquiterpenoid that plays a crucial role in regulating many aspects of insect physiology.[1][2][3] Primarily secreted by the corpora allata, a pair of endocrine glands located behind the insect brain, this compound is essential for controlling development, metamorphosis, reproduction, and diapause.[2][3][4] In larval stages, the presence of juvenile hormone ensures the retention of juvenile characteristics, preventing premature maturation into an adult.[5] Its concentration must decrease to allow for metamorphosis to proceed. Due to its vital role in the insect life cycle, synthetic analogs of this compound are utilized as insect growth regulators (IGRs) for pest control, disrupting the normal development of targeted insects.[2]

These application notes provide a detailed protocol for the preparation of a stock solution of Juvenile Hormone I, intended for use in research and drug development settings. Proper preparation and storage are critical to ensure the stability and efficacy of the hormone in experimental assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Juvenile Hormone I.

PropertyDataReference(s)
Molecular Formula C₁₈H₃₀O₃[1][4][6]
Molecular Weight 294.43 g/mol [1][4]
CAS Number 13804-51-8[1][4]
Physical Form Clear, colorless oil or liquid[1][4]
Recommended Solvents Chloroform, Dichloromethane, DMSO, Ethanol[1][7]
Storage Conditions Store at -20°C, protected from light and air.[1][7][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Juvenile Hormone I in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

  • Juvenile Hormone I (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Positive displacement pipette or glass syringe

  • Analytical balance

  • Vortex mixer

  • Fume hood

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for Juvenile Hormone I and DMSO before handling.

Procedure

  • Calculate the Required Mass of this compound:

    • Determine the desired volume of the stock solution (e.g., 1 mL).

    • Use the following formula to calculate the mass of this compound needed to prepare a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Example for 1 mL of 10 mM solution:

      • Mass (g) = (0.010 mol/L) x (0.001 L) x (294.43 g/mol ) = 0.00294 g or 2.94 mg

  • Weighing Juvenile Hormone I:

    • Since this compound is an oil, direct weighing can be challenging. It is recommended to tare a microcentrifuge tube or small vial on the analytical balance.

    • Carefully add the calculated amount of this compound (2.94 mg for 1 mL) into the tared container using a positive displacement pipette or a glass syringe. Record the exact mass.

  • Dissolution:

    • Add a small amount of anhydrous DMSO (e.g., 500 µL) to the container with the this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and colorless.

  • Final Volume Adjustment:

    • Add anhydrous DMSO to the solution to reach the final desired volume (e.g., 1 mL).

    • If you recorded a slightly different mass in step 2, adjust the final volume of DMSO accordingly to achieve the precise 10 mM concentration.

      • Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Store the aliquots at -20°C, protected from light.[7][8] Under these conditions, the stock solution should be stable for an extended period. Aqueous solutions are not recommended for storage for more than one day.[7]

Experimental Workflow Diagram

JH_Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass of this compound for 10 mM Solution start->calculate weigh 2. Weigh this compound Oil into a Tared Vial calculate->weigh add_solvent 3. Add Anhydrous DMSO to the Vial weigh->add_solvent dissolve 4. Vortex Until Completely Dissolved add_solvent->dissolve adjust_volume 5. Adjust to Final Volume with DMSO dissolve->adjust_volume aliquot 6. Aliquot into Single-Use Vials adjust_volume->aliquot store 7. Store at -20°C, Protected from Light aliquot->store end End store->end

Caption: Workflow for the preparation of a Juvenile Hormone I stock solution.

References

Troubleshooting & Optimization

Technical Support Center: JH1 (JAK) Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the degradation of Janus kinase (JAK) proteins, with a focus on their catalytic JH1 domain.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimental assays designed to measure JAK protein degradation.

Q1: My Western blot for JAK1 shows multiple bands instead of the expected single band. What could be the cause?

A1: The presence of multiple bands on a Western blot for JAK1 can be attributed to several factors:

  • Protein Degradability: Lower molecular weight bands may indicate that the protein has been degraded by proteases during sample preparation. To mitigate this, ensure samples are kept cold and use fresh protease inhibitors in your lysis buffer.[1][2]

  • Post-Translational Modifications: Higher molecular weight bands can result from post-translational modifications such as phosphorylation or ubiquitination, which alter the protein's mass.[1]

  • Splice Variants or Isoforms: The JAK family has multiple isoforms, and your antibody might be recognizing more than one.[1]

  • Antibody Non-Specificity: The primary antibody could be cross-reacting with other proteins that share similar epitopes.[1][2] It is advisable to test an alternative antibody or use a blocking peptide to confirm specificity.[1][2]

  • Multimer Formation: Proteins can form dimers or other multimers, especially if the sample has not been fully reduced.[2] Try boiling the sample longer or preparing fresh loading buffer with a reducing agent.[2]

Q2: I'm performing a cycloheximide (CHX) chase assay, but the JAK protein level isn't decreasing over time. Why might this be?

A2: If your JAK protein appears stable in a CHX chase assay, consider the following possibilities:

  • Long Protein Half-Life: The protein may have a very long half-life, meaning significant degradation might not be observable within your experimental timeframe.[3] A pulse-chase experiment may be a more suitable method for very stable proteins.[3][4]

  • Ineffective Cycloheximide: Ensure the CHX is freshly prepared and used at an effective concentration for your specific cell line.[3] The efficacy of CHX can vary between cell types.

  • Compensatory Mechanisms: Cells may have mechanisms that counteract protein degradation under certain conditions.

  • Experimental Artifacts: Ensure equal protein loading across all time points. Use a stable housekeeping protein as a loading control to verify.

Q3: My ubiquitination assay results are unclear. How can I improve the detection of ubiquitinated JAK protein?

A3: Detecting ubiquitinated proteins can be challenging. Here are some tips to improve your results:

  • Proteasome Inhibition: Treat cells with a proteasome inhibitor, such as MG132, before lysis. This will prevent the degradation of polyubiquitinated proteins, allowing them to accumulate to detectable levels.[5]

  • Denaturing Lysis Conditions: To inhibit the activity of deubiquitinating enzymes (DUBs) that can remove ubiquitin chains from your target protein, perform cell lysis under denaturing conditions (e.g., boiling in a buffer containing SDS).[5]

  • Enrichment of Ubiquitinated Proteins: Use immunoprecipitation to enrich for your protein of interest (e.g., with an anti-JAK1 antibody) and then blot with an anti-ubiquitin antibody to see the characteristic high-molecular-weight smear or ladder of bands.[5][6]

  • His-Tagged Ubiquitin: Transfect cells with a plasmid expressing histidine-tagged ubiquitin. You can then use nickel (Ni-NTA) beads to pull down all ubiquitinated proteins and subsequently perform a Western blot for your specific JAK protein.[7][8]

Q4: I have high background on my Western blot, obscuring the JAK protein bands. How can I reduce it?

A4: High background on a Western blot can be caused by several factors:

  • Inadequate Blocking: Ensure you are using an appropriate blocking agent (e.g., non-fat dry milk or BSA) and that the blocking step is performed for a sufficient duration.

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding. Try optimizing the antibody dilutions.[9]

  • Insufficient Washing: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies. Adding a detergent like Tween 20 to your wash buffer can also help.[9]

  • Contaminated Buffers: Use fresh, sterile buffers to avoid bacterial contamination, which can interfere with detection.

Quantitative Data Summary

The following tables provide reference data for common reagents used in JAK degradation assays and reported protein half-lives.

Table 1: Common Inhibitors Used in Degradation Assays

InhibitorTargetTypical Working ConcentrationTypical Treatment TimeReference
Cycloheximide (CHX) Eukaryotic Protein Synthesis10 - 100 µg/mL0 - 24 hours[10]
MG132 26S Proteasome, Calpains5 - 50 µM1 - 24 hours[5]
Bortezomib (PS-341) 26S ProteasomeVaries (cell-type dependent)Varies
Lactacystin 26S Proteasome (irreversible)~10 µM~2 hours

Table 2: Reported Half-Lives of JAK Proteins

ProteinCell LineHalf-LifeCommentsReference
JAK1 HeLa> 8 hoursUSP6 expression significantly prolongs JAK1 half-life.
JAK2 Cos-7~ 4 hoursHalf-life is reduced to ~2 hours with SOCS-1 co-expression.[5]
JAK1, JAK2, JAK3, TYK2 HeLa, HepG2, HEK293Not readily availableProtein half-lives are highly context- and cell-type-dependent. It is recommended to determine them empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination

This protocol is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach about 80-90% confluency on the day of the experiment.

    • Treat cells with cycloheximide (e.g., 50 µg/mL final concentration) to inhibit protein synthesis. Include a vehicle-treated control (e.g., DMSO).

  • Time Course Collection:

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately after adding CHX.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.[11]

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the total protein amount for each sample (e.g., 30-50 µg) and prepare them for SDS-PAGE.[11]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to your JAK protein of interest and a primary antibody for a stable loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL kit.[10]

  • Data Analysis:

    • Quantify the band intensities for the JAK protein at each time point using densitometry software.

    • Normalize the JAK protein intensity to the loading control intensity for each time point.

    • Plot the normalized protein level against time. The time at which the protein level is reduced by 50% is the half-life.

Protocol 2: In Vivo Ubiquitination Assay via Immunoprecipitation

This protocol details the detection of ubiquitinated JAK protein from cell lysates.

  • Cell Culture and Transfection (Optional):

    • If studying the effect of a specific E3 ligase, co-transfect cells (e.g., HEK293T) with plasmids expressing your HA-tagged JAK protein, His-tagged Ubiquitin, and your E3 ligase of interest.[7][8]

  • Proteasome Inhibition:

    • Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) to allow ubiquitinated proteins to accumulate.[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • For preserving ubiquitin chains, lyse cells in a denaturing buffer (e.g., 1% SDS in PBS) by boiling and sonicating.

    • Alternatively, for native protein immunoprecipitation, use a non-denaturing lysis buffer (e.g., NP-40 buffer) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., 20 µg/mL ubiquitin aldehyde).[5]

  • Immunoprecipitation (IP):

    • Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.

    • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes.

    • Incubate the pre-cleared lysate with an anti-JAK primary antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them multiple times (e.g., 3-5 times) with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated JAK protein. The result will typically appear as a high-molecular-weight smear or a ladder of bands above the expected size of the JAK protein.

    • The membrane can be stripped and re-probed with the anti-JAK antibody to confirm the successful immunoprecipitation of the target protein.[6]

Visualizations

SOCS_Mediated_JAK_Degradation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JH1 Domain) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Proteasome Proteasome JAK->Proteasome Targeted for Degradation SOCS SOCS Protein STAT->SOCS Induces Transcription SOCS->JAK Binds to JH1 domain E3_Ligase E3 Ubiquitin Ligase Complex SOCS->E3_Ligase Recruits E3_Ligase->JAK Poly-ubiquitinates Degradation Degraded JAK Proteasome->Degradation

Caption: SOCS-mediated ubiquitination and degradation of JAK proteins.[11][12][13]

CHX_Chase_Workflow Start Start: Seed cells Treat Treat with Cycloheximide (CHX) to block protein synthesis Start->Treat Harvest Harvest cells at multiple time points (0, 2, 4, 8... hrs) Treat->Harvest Lyse Lyse cells and quantify protein Harvest->Lyse WB Western Blot for JAK protein & Loading Control Lyse->WB Analyze Densitometry Analysis: Normalize JAK to loading control WB->Analyze Plot Plot protein level vs. time to determine half-life (t½) Analyze->Plot End End Plot->End

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

WB_Troubleshooting Problem Problem: Unexpected Western Blot Results MultiBands Multiple Bands? Problem->MultiBands WeakSignal Weak / No Signal? MultiBands->WeakSignal No Sol_Degradation Cause: Degradation Solution: Add protease inhibitors MultiBands->Sol_Degradation Yes Sol_PTM Cause: PTMs / Multimers Solution: Check literature, improve sample prep MultiBands->Sol_PTM Yes Sol_NonSpecificAb Cause: Non-specific Ab Solution: Titrate Ab, try new antibody MultiBands->Sol_NonSpecificAb Yes HighBG High Background? WeakSignal->HighBG No Sol_Transfer Cause: Poor Transfer Solution: Check transfer setup, use Ponceau S stain WeakSignal->Sol_Transfer Yes Sol_Antibody Cause: Low Ab affinity/conc. Solution: Optimize Ab dilution, check Ab specs WeakSignal->Sol_Antibody Yes Sol_Antigen Cause: Low Antigen Solution: Increase protein load WeakSignal->Sol_Antigen Yes Sol_Blocking Cause: Poor Blocking Solution: Optimize blocking agent/time HighBG->Sol_Blocking Yes Sol_HighAb Cause: High Ab Conc. Solution: Decrease Ab concentration HighBG->Sol_HighAb Yes Sol_Washing Cause: Insufficient Washing Solution: Increase wash time/number HighBG->Sol_Washing Yes

Caption: Troubleshooting logic for common Western blot issues.

References

Solving solubility issues with Juvenile Hormone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of Juvenile Hormone I (JH I) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Juvenile Hormone I and why is its solubility a concern?

Juvenile Hormone I (this compound) is a naturally occurring sesquiterpenoid insect hormone that plays a crucial role in regulating development, reproduction, and metamorphosis.[1] Like other sesquiterpenoids, this compound is lipophilic, meaning it is relatively non-polar and thus has low solubility in aqueous solutions.[2] This can present a significant challenge in experimental settings, particularly for in vitro assays that require the hormone to be in a soluble, biologically active state in aqueous-based media.

Q2: What are the recommended solvents for dissolving Juvenile Hormone I?

Due to its lipophilic nature, Juvenile Hormone I is best dissolved in organic solvents. The most commonly used and recommended solvents are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Q3: Are there any stability concerns I should be aware of when storing Juvenile Hormone I solutions?

Yes, proper storage is critical to maintaining the stability and activity of this compound. Stock solutions prepared in organic solvents should be stored at -20°C to minimize degradation. It is advisable to prepare fresh aqueous dilutions from the stock solution for each experiment and not to store aqueous solutions for more than one day to prevent precipitation and degradation.[3]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using Juvenile Hormone I solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the organic solvent in the final aqueous solution is too low to maintain this compound solubility.- Increase the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous buffer. However, be mindful of the solvent's potential effects on your experimental system. - Decrease the final concentration of this compound in the aqueous solution.
Inconsistent experimental results - Degradation of this compound in the stock solution due to improper storage. - Incomplete dissolution of this compound.- Ensure stock solutions are stored at -20°C and protected from light. - Prepare fresh stock solutions periodically. - Vortex the stock solution thoroughly before making dilutions.
Cloudy or hazy appearance of the aqueous solution Formation of micelles or fine precipitates of this compound.- Use a pre-chilled aqueous buffer for dilution. - Briefly sonicate the final aqueous solution to aid in dispersion.

Quantitative Solubility Data

Solvent Solubility (mg/mL)
Ethanol~12[3][4]
Dimethyl Sulfoxide (DMSO)~10[3][4]
Dimethylformamide (DMF)~14[3][4]
DMF:PBS (pH 7.2) (1:2)~0.3[3][4]

Experimental Protocols

Protocol 1: Preparation of a Juvenile Hormone I Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Juvenile Hormone I in an organic solvent.

Materials:

  • Juvenile Hormone I (solid)

  • Ethanol, DMSO, or DMF (anhydrous)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of solid Juvenile Hormone I in a microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to achieve a final concentration of 10 mg/mL.

  • Vortex the tube vigorously until the solid this compound is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and protect from light.

Protocol 2: Preparation of an Aqueous Working Solution of Juvenile Hormone I

This protocol details the dilution of the organic stock solution into an aqueous buffer for use in biological assays.

Materials:

  • Juvenile Hormone I stock solution (10 mg/mL in DMF)

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the this compound stock solution on ice.

  • Vortex the stock solution to ensure homogeneity.

  • In a new microcentrifuge tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to prepare a 1 µg/mL working solution, add 1 µL of the 10 mg/mL stock solution to 9.999 mL of buffer.

  • Continue to vortex for an additional 30 seconds to ensure proper mixing.

  • Use the freshly prepared aqueous solution immediately for your experiment. Do not store for more than one day.[3]

Visualizations

Juvenile_Hormone_Signaling_Pathway cluster_cell Target Cell JH Juvenile Hormone I Met Methoprene-tolerant (Met) (Receptor) JH->Met Gce Germ cell-expressed (Gce) (Receptor) JH->Gce Kr_h1 Krüppel-homolog 1 (Kr-h1) Met->Kr_h1 Activation Gce->Kr_h1 Activation JH_Target_Genes JH Target Genes Kr_h1->JH_Target_Genes Regulation Biological_Response Biological Response (e.g., Prevention of Metamorphosis) JH_Target_Genes->Biological_Response

Caption: Simplified signaling pathway of Juvenile Hormone I.

JH_Solution_Workflow cluster_prep Solution Preparation start Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMF) start->dissolve stock 10 mg/mL Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Working Solution dilute->working end Use in Assay working->end

Caption: Experimental workflow for preparing Juvenile Hormone I solutions.

References

Technical Support Center: Optimizing Juvenile Hormone I (JH I) Dosage for Manducasexta Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manduca sexta and Juvenile Hormone I (JH I).

Frequently Asked Questions (FAQs)

1. What is the primary role of Juvenile Hormone (JH) in Manduca sexta larvae?

Juvenile Hormone is a crucial insect hormone that regulates metamorphosis. In the presence of JH and ecdysteroids (molting hormones), larval molts occur, maintaining the insect in its immature state.[1][2] A significant drop in the JH titer during the final larval instar is the primary trigger for the initiation of metamorphosis, leading to pupation.[1][2][3]

2. What is a typical effective dosage of this compound to prevent or delay pupation in Manduca sexta?

A topical application of 50 μg of this compound in acetone per larva has been shown to delay pupal commitment in 100% of treated final instar larvae.[4] The effects of this compound on delaying metamorphosis are dose-dependent.

3. When is the optimal time to apply this compound to a final instar larva to inhibit pupation?

To effectively inhibit pupation, this compound should be applied to fifth (final) instar larvae before they reach the "critical weight," the point at which their endogenous JH secretion ceases, and they become committed to pupation.[1] This critical weight for the strain of Manduca used in one study was between 6.0 and 6.5 grams.[1] Application after the larva has initiated the wandering stage (the prepupal stage) may have different or opposite effects, potentially accelerating metamorphosis.[5]

4. What is the recommended method for applying this compound to Manduca sexta larvae?

Topical application is a common and effective method. This compound can be dissolved in a volatile solvent like acetone for application.[4] A specific volume, for example, 0.01 ml, of the this compound solution is applied to the dorsal midline of the thoracic and abdominal segments of the larva.[4]

5. What are the physiological consequences of artificially elevating this compound levels in the final larval instar?

Elevating this compound levels in the final instar larva before it reaches the critical weight inhibits the release of the prothoracicotropic hormone (PTTH).[4] This, in turn, prevents the surge of ecdysteroids that is necessary for the larva to cease feeding, begin wandering behavior, and commit to pupation.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality rate after this compound application. - Solvent toxicity: Applying too large a volume of solvent (e.g., acetone) can be toxic to the larvae. - Incorrect dosage: An excessively high dose of this compound can have toxic effects. - Larval stress: Handling stress during application can contribute to mortality.- Ensure the solvent volume is minimal and evaporates quickly. A volume of 10-50 µL is generally recommended for injections, and a similar small volume should be used for topical applications. - Perform a dose-response experiment to determine the optimal, non-lethal dose for your specific experimental goals. - Handle larvae gently and minimize the duration of the application procedure.
Inconsistent or no effect of this compound on pupation. - Timing of application: The larva may have already passed the critical weight and be committed to pupation. - Insufficient dosage: The amount of this compound applied may be too low to elicit a response. - Improper application: The this compound solution may not have been properly absorbed through the cuticle. - Degradation of this compound: this compound has a short half-life in the insect.- Apply this compound to early fifth instar larvae, well before the onset of wandering behavior. Monitor the weight of the larvae to apply the treatment before the critical weight is reached. - Increase the concentration of this compound in your application solution. - Ensure the solution is applied directly to the cuticle and allowed to dry. Applying along the dorsal midline is a proven location.[4] - Consider repeated applications if a sustained high titer of JH is required for the experiment.
Larvae continue to feed and grow beyond the normal size but do not molt into a supernumerary instar. - Hormonal imbalance: While this compound is high, the ecdysteroid levels may not be appropriate to trigger a molt.- This is an expected outcome of this compound application in the final instar. The treatment prevents the hormonal cascade leading to pupation, resulting in oversized larvae that eventually die without further molting.
Variability in response among treated larvae. - Individual physiological differences: Larvae of the same age and size can have slight variations in their developmental timing. - Inconsistent application: Uneven dosage or application technique across individuals.- Use a larger sample size to account for individual variability. - Standardize the application procedure, ensuring each larva receives the same dose and treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Application Solutions

Objective: To prepare this compound solutions for topical application on Manduca sexta larvae.

Materials:

  • Juvenile Hormone I (this compound)

  • Methanol (spectrograde)

  • Acetone (analytical grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Nitrogen gas source (optional)

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve a known weight of this compound in spectrograde methanol to create a stock solution of a specific concentration (e.g., 98 µg/ml).[4]

    • Store the stock solution at -20°C to prevent degradation.[4]

  • Prepare Application Solution:

    • Before application, take an aliquot of the methanolic this compound stock solution.

    • Evaporate the methanol under a gentle stream of nitrogen gas or by air drying in a fume hood.[4]

    • Redissolve the dried this compound in analytical grade acetone to the desired final concentration for application.[4] For example, to deliver 50 µg in 0.01 ml, the concentration would be 5 mg/ml.

    • Vortex briefly to ensure the this compound is fully dissolved.

Protocol 2: Topical Application of this compound to Manduca sexta Larvae

Objective: To apply this compound topically to fifth instar larvae to delay or prevent pupation.

Materials:

  • Fifth instar Manduca sexta larvae (pre-critical weight)

  • Prepared this compound application solution in acetone

  • Micropipette

  • Rearing containers with artificial diet

Procedure:

  • Larva Selection: Select healthy, feeding fifth instar larvae that have not yet reached the critical weight for pupation.

  • Dosage Application:

    • Using a micropipette, carefully apply a precise volume (e.g., 0.01 ml) of the this compound/acetone solution to the dorsal midline of the larva, spreading it across the thoracic and abdominal segments.[4]

    • For control larvae, apply the same volume of acetone alone.

  • Post-application Care:

    • Allow the acetone to evaporate completely before returning the larva to its rearing container with fresh artificial diet.

    • Monitor the larvae daily for changes in feeding behavior, growth, and the timing of wandering and pupation.

Quantitative Data Summary

Table 1: Dose-Dependent Effect of this compound on Pupal Commitment in Manduca sexta

This compound Dose per Larva (µg)Percentage of Larvae with Delayed Commitment
0 (Acetone control)0%
10(Data not available, but expected to be <100%)
25(Data not available, but expected to be <100%)
50100%[4]

Table 2: Natural Hemolymph Titer of JH in Manduca sexta Larvae

Developmental StageApproximate JH Concentration (Molar)
Early fourth instarHigh
Initiation of last larval molt~2 x 10⁻⁸ M[6]
After initiation of last larval moltDrops significantly (approx. 30-fold)[6]

Visualizations

JH_Signaling_Pathway cluster_larval_stage Final Larval Instar (Pre-Critical Weight) cluster_brain Brain cluster_gland Prothoracic Gland cluster_outcome Developmental Outcome JH High Juvenile Hormone (JH) PTTH Prothoracicotropic Hormone (PTTH) Release JH->PTTH Inhibits Larval_Molt Larval Status Maintained Ecdysteroids Ecdysteroid Production PTTH->Ecdysteroids Stimulates Metamorphosis Initiation of Metamorphosis (Pupation) Ecdysteroids->Metamorphosis Low JH allows stimulation Ecdysteroids->Larval_Molt High JH maintains larval state

Caption: Simplified signaling pathway of JH in Manduca sexta.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Analysis start Start: Select pre-critical weight 5th instar larvae prep_sol Prepare this compound in Acetone Solution start->prep_sol apply_jh Topical Application of this compound (or acetone control) prep_sol->apply_jh monitor Daily Monitoring of: - Feeding Behavior - Weight Gain - Onset of Wandering apply_jh->monitor record Record Pupation Events monitor->record analyze Compare pupation timing between this compound treated and control groups record->analyze

Caption: Experimental workflow for this compound application.

References

Technical Support Center: Juvenile Hormone I Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juvenile Hormone I (JH I) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a Juvenile Hormone I (this compound) bioassay?

A1: this compound bioassays are based on the hormone's ability to regulate insect development, particularly metamorphosis.[1][2] In many insects, high levels of JH maintain the larval state, while a decrease in JH concentration allows for the transition to the pupal and adult stages.[1] Bioassays typically involve applying this compound or a test compound to a sensitive insect species at a specific developmental stage and observing the morphogenetic effects, such as the prevention of adult characteristics from forming. The degree of this effect is then used to quantify the hormone's activity.

Q2: Which insect species are commonly used for this compound bioassays?

A2: The greater wax moth, Galleria mellonella, is a classic and widely used model for JH bioassays due to its sensitivity and ease of rearing.[3][4][5] Other insects, such as the mealworm Tenebrio molitor, have also been historically used. The choice of species can depend on the specific research question and the expected potency of the compounds being tested.

Q3: What is a "Galleria Unit" (GU)?

A3: A Galleria Unit (GU) is a standardized measure of juvenile hormone activity. One GU is defined as the amount of JH that produces a specific, recognizable effect in 50% of the treated Galleria mellonella pupae.[3] This allows for the comparison of the biological activity of different JH analogs or extracts. The Galleria bioassay is extremely sensitive, with one GU corresponding to as little as 2 picograms of this compound.[3]

Q4: What are the primary methods for applying this compound in a bioassay?

A4: The most common method is topical application, where a small, precise volume of this compound dissolved in a suitable solvent is applied directly to the insect's cuticle.[6] Injection into the hemocoel is another method, though it is more invasive and technically demanding. For some experimental designs, this compound can also be incorporated into the insect's diet.

Q5: How are the results of a this compound bioassay typically scored?

A5: Results are scored based on the degree of retention of pupal or larval characteristics in the adult insect. This is often done using a scoring system that ranges from a normal adult (no JH effect) to a perfect pupal-adult intermediate, or even a second pupal cuticle. A common scoring system for the Galleria wax test involves evaluating the cuticle of the resulting adult for pupal characteristics.[3]

Troubleshooting Guides

Issue 1: High variability or inconsistent results between replicates.
Question Possible Causes Solutions
Why am I seeing significant variation in the response of my insects to the same concentration of this compound? 1. Inconsistent Age of Test Insects: The sensitivity to this compound can vary significantly with the age of the insect, even within the same instar.[7][8] 2. Solvent Evaporation: If the this compound stock solutions are not handled properly, the solvent can evaporate, leading to an unintended increase in the hormone concentration. 3. Uneven Topical Application: Inconsistent application technique can result in different doses being delivered to each insect. 4. Genetic Variability in Insect Colony: A genetically diverse insect colony may have individuals with varying sensitivities to this compound. 5. Environmental Fluctuations: Changes in temperature and humidity during the experiment can affect insect development and their response to the hormone.[9]1. Synchronize Insect Development: Use a tightly controlled rearing protocol to ensure that all test insects are within a narrow age range (e.g., freshly molted last instar larvae or pupae less than 24 hours old).[3] 2. Proper Solution Handling: Keep stock solutions tightly capped and stored at the recommended temperature. Prepare working dilutions fresh for each experiment. 3. Standardize Application: Use a calibrated microapplicator for topical application. Apply the solution to the same location on each insect (e.g., the dorsal thorax). 4. Use a Standardized Insect Strain: If possible, use an inbred or standardized strain of the test insect to minimize genetic variability. 5. Maintain Stable Conditions: Conduct experiments in an incubator with controlled temperature and humidity.
Issue 2: No observable effect even at high concentrations of this compound.
Question Possible Causes Solutions
I've applied what should be a high dose of this compound, but my insects are developing into normal adults. What could be wrong? 1. Degradation of this compound: this compound is susceptible to degradation, especially when exposed to light, high temperatures, or certain solvents.[10] 2. Incorrect Developmental Stage: The insects may have been treated at a developmental stage that is no longer sensitive to this compound. 3. Poor Cuticular Penetration: The solvent used may not be effectively carrying the this compound through the insect's cuticle. 4. Metabolic Inactivation: The test insects may have high levels of JH-degrading enzymes, such as JH esterase (JHE) or JH epoxide hydrolase (JHEH).[1]1. Check this compound Stock: Test the activity of your this compound stock solution. Store this compound in a dark, cold environment (e.g., -20°C) and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Verify Timing of Application: Ensure you are treating the insects at the correct, sensitive developmental window as specified in established protocols. 3. Optimize Solvent: Acetone is a commonly used solvent for topical application.[7] However, if penetration is an issue, consider other organic solvents, but be mindful of their potential toxicity to the insect. 4. Consider Synergists: In some cases, inhibitors of JH-degrading enzymes can be co-administered to enhance the effect of this compound, although this would be for specific research purposes rather than a standard bioassay.
Issue 3: High mortality in control and experimental groups.
Question Possible Causes Solutions
A large number of my insects, including the controls, are dying during the experiment. What is causing this? 1. Solvent Toxicity: The solvent used to dissolve the this compound may be toxic to the insects at the volume applied.[7] 2. Mechanical Injury: The process of handling and applying the solution may be causing physical damage to the insects. 3. Underlying Infection in the Colony: The insect colony may have a pre-existing bacterial or fungal infection.[11] 4. Stressful Environmental Conditions: Inappropriate temperature or humidity can lead to increased stress and mortality.[9]1. Perform a Solvent Toxicity Test: Treat a group of insects with the solvent alone at the same volume used in the experiment to assess its toxicity. If mortality is high, consider using a different solvent or a smaller volume. 2. Refine Handling Technique: Handle the insects gently. Ensure the tip of the microapplicator does not puncture the cuticle. 3. Monitor Colony Health: Regularly inspect your insect colony for signs of disease. Maintain a clean rearing environment. 4. Optimize Environmental Conditions: Ensure the temperature and humidity are within the optimal range for the chosen insect species.

Data Presentation

Table 1: Factors Influencing the Stability of Juvenile Hormone I in Bioassays
Factor Effect on this compound Stability Recommendations for Bioassays
Temperature Higher temperatures accelerate the degradation of this compound.[8][9][11]Store stock solutions at -20°C or lower. Conduct bioassays at a consistent, controlled temperature suitable for the insect species.
Light Exposure to UV light can lead to the breakdown of this compound.Store stock solutions in amber vials or in the dark. Minimize exposure of treated insects to direct, bright light.
Solvent The choice of solvent can impact the stability of this compound. Polar solvents may be more problematic for long-term storage. Acetone and ethanol are common choices for topical application.[7][12]Prepare fresh dilutions from a concentrated stock solution before each experiment. Evaluate the stability of this compound in the chosen solvent over the time course of the experiment if long-term storage of dilutions is necessary.
pH Extremes in pH can lead to the hydrolysis of the ester group in this compound.Ensure that any aqueous buffers or solutions that come into contact with this compound are within a neutral pH range.
Enzymatic Degradation JH esterases and epoxide hydrolases in the insect hemolymph and tissues rapidly metabolize this compound.[1]This is an inherent part of the bioassay. Be aware that the observed effect is a combination of this compound activity and its rate of degradation by the insect's own enzymes.

Experimental Protocols

Detailed Methodology for a Topical this compound Bioassay using Galleria mellonella

This protocol outlines the steps for determining the biological activity of this compound using the Galleria mellonella wax test.

1. Rearing and Selection of Galleria mellonella

  • Rear G. mellonella on an artificial diet in a dark, well-ventilated incubator at a constant temperature (e.g., 28-30°C) and humidity.[8]

  • For the bioassay, select last instar larvae that are actively feeding and have reached their maximum size. To ensure uniformity, collect larvae that have recently molted to the final instar.

  • Allow the selected larvae to pupate. Collect pupae that are less than 24 hours old for the bioassay.[3]

2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in a high-purity organic solvent such as acetone or ethanol. Store this stock solution at -20°C in a tightly sealed, amber glass vial.

  • On the day of the experiment, prepare a series of dilutions of the this compound stock solution in the same solvent. The concentration range should be chosen to elicit a dose-dependent response, from no effect to a maximum effect. A typical range might be from 0.01 ng to 100 ng per insect.

  • Prepare a control solution containing only the solvent.

3. Topical Application of this compound

  • Immobilize the pupae by placing them on a chilled surface.

  • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the this compound dilution or the control solution to the dorsal side of the thorax of each pupa.[6]

  • Allow the solvent to evaporate completely before returning the pupae to the incubator.

  • Use a separate, clean microapplicator tip for each concentration to avoid cross-contamination.

4. Incubation and Observation

  • Place the treated pupae in individual containers or in a petri dish with moistened filter paper to maintain humidity.

  • Incubate the pupae at a constant temperature (e.g., 28-30°C) until the control insects have emerged as adults.

  • Observe the insects daily and record the developmental stage.

5. Scoring of Results

  • After the control insects have emerged, score the experimental insects based on the degree of retention of pupal characteristics. A common scoring system is as follows:

    • Score 0: Normal adult moth.

    • Score 1: Adult with slightly malformed wings or abdomen, but predominantly adult features.

    • Score 2: Intermediate form with a mix of adult and pupal characteristics (e.g., pupal-like abdomen with adult wings and legs).

    • Score 3: Mostly pupal form with some adult features (e.g., emerged legs and wing pads).

    • Score 4: A second pupal cuticle is formed, or the insect fails to emerge from the pupal case.

  • Calculate the average score for each concentration group.

6. Data Analysis and ED50 Determination

  • Plot the average score (or the percentage of insects showing a significant JH effect, e.g., a score of 2 or higher) against the logarithm of the this compound concentration.

  • Use probit analysis or a similar statistical method to calculate the Effective Dose 50 (ED50), which is the dose of this compound that produces a defined effect in 50% of the test population.[6]

Mandatory Visualizations

Juvenile Hormone I Signaling Pathway

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH1 Juvenile Hormone I (this compound) CellMembrane JH1->CellMembrane ReceptorComplex_inactive Met/Gce (inactive) JH1->ReceptorComplex_inactive Binds to ReceptorComplex_active Met/Gce-JH I Complex (active) ReceptorComplex_inactive->ReceptorComplex_active Conformational Change Active_Complex Met/Gce-Tai-JH I Complex ReceptorComplex_active->Active_Complex Dimerizes with Tai Tai (FISC) Tai->Active_Complex JHRE Juvenile Hormone Response Element (JHRE) Active_Complex->JHRE Binds to Kr_h1 Kr-h1 Gene JHRE->Kr_h1 Activates Transcription Transcription Kr_h1->Transcription Kr_h1_mRNA Kr-h1 mRNA Transcription->Kr_h1_mRNA Translation Translation Kr_h1_mRNA->Translation Kr_h1_Protein Kr-h1 Protein Translation->Kr_h1_Protein Metamorphosis_Repression Repression of Metamorphosis Genes Kr_h1_Protein->Metamorphosis_Repression Mediates

Caption: Simplified intracellular signaling pathway of Juvenile Hormone I.

Experimental Workflow for ED50 Determination of this compound

ED50_Workflow Start Start: Select Synchronized Pupae (<24h old) Prep_Solutions Prepare Serial Dilutions of this compound in Solvent Start->Prep_Solutions Topical_App Topical Application of 1 µL per Pupa Prep_Solutions->Topical_App Incubation Incubate at Controlled Temperature and Humidity Topical_App->Incubation Scoring Score Morphogenetic Effects After Adult Emergence Incubation->Scoring Data_Analysis Data Analysis: Plot Dose-Response Curve Scoring->Data_Analysis ED50_Calc Calculate ED50 (e.g., Probit Analysis) Data_Analysis->ED50_Calc End End: Determine This compound Potency ED50_Calc->End

Caption: Workflow for determining the ED50 of Juvenile Hormone I.

References

Technical Support Center: Preventing Premature Metabolism of Juvenile Hormone I (JH I) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments involving Juvenile Hormone I (JH I). Premature metabolism of this compound can significantly impact experimental outcomes, and this guide offers strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound metabolism in vivo?

A1: In insects, this compound is primarily metabolized and inactivated by two main enzymatic pathways.[1] The first involves ester cleavage by juvenile hormone esterase (JHE) , which hydrolyzes the methyl ester group to form the inactive JH acid. The second pathway involves hydration of the epoxide group by juvenile hormone epoxide hydrolase (JHEH) , yielding the inactive JH diol.[1][2] The sequential action of both enzymes results in the formation of JH acid diol, which is further metabolized for excretion.

Q2: My experimental results suggest rapid degradation of exogenously applied this compound. How can I confirm this?

A2: To confirm rapid degradation, you need to quantify the levels of this compound in the hemolymph or target tissues over time after application. A sensitive method for this is High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FD) after derivatizing the hormone with a fluorescent tag.[3] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for accurate quantification.[4][5][6] A rapid decrease in the concentration of the parent this compound molecule, accompanied by an increase in its metabolites (JH acid, JH diol), would confirm premature metabolism.

Q3: Are there chemical inhibitors available to block this compound metabolism?

A3: Yes, specific inhibitors for both JHE and JHEH are available. For inhibiting JHE, trifluoromethyl ketones (TFKs) such as 3-octylthio-1,1,1-trifluoro-2-propanone (OTFP) are potent and selective inhibitors. For JHEH, compounds like glycidol-esters and epoxy-esters have been shown to be effective inhibitors.[7]

Q4: How can I administer these inhibitors in my in vivo experiments?

A4: The administration route depends on the specific inhibitor and the insect species. Common methods include:

  • Topical Application: The inhibitor, dissolved in a suitable solvent like acetone, can be applied to the insect's cuticle.

  • Injection: Microinjection of the inhibitor directly into the hemocoel ensures rapid and systemic distribution.

  • Feeding: Incorporating the inhibitor into the insect's diet can be a non-invasive method for continuous administration.

It is crucial to perform dose-response experiments to determine the optimal concentration that effectively inhibits metabolism without causing toxicity.

Q5: Can I use JH analogs to overcome the metabolism issue?

A5: Yes, synthetic JH analogs (JHAs) are often more resistant to degradation by JHE and JHEH than the natural hormone.[1] Commonly used stable JHAs include methoprene and fenoxycarb .[8][9] These can be used to mimic the effects of this compound in experiments where maintaining a stable JH titer is critical.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected physiological responses to this compound treatment.
Possible Cause Troubleshooting Step
Rapid metabolism of this compound by JHE and/or JHEH. 1. Co-administer a JHE inhibitor (e.g., OTFP) or a JHEH inhibitor (e.g., a glycidol-ester) with this compound. 2. Switch to a more metabolically stable JH analog (e.g., methoprene). 3. Quantify this compound and its metabolites in hemolymph at different time points post-injection to confirm metabolic rate.
Binding of this compound to non-specific proteins or surfaces. 1. Use carrier proteins like bovine serum albumin (BSA) in your injection solution to reduce non-specific binding. 2. Ensure all glassware and tubing are siliconized to prevent adsorption.
Sub-optimal dose or delivery method. 1. Perform a dose-response curve to determine the effective concentration of this compound for your specific insect and developmental stage. 2. Compare different delivery methods (topical application vs. injection) for efficacy.
Problem: Difficulty in maintaining a stable, long-term this compound titer.
Possible Cause Troubleshooting Step
Continuous metabolic clearance of this compound. 1. Utilize a continuous delivery system, such as a micro-osmotic pump, for constant infusion of this compound. 2. Incorporate a JHE or JHEH inhibitor into the continuous delivery system along with this compound.
Natural fluctuations in endogenous JH-metabolizing enzyme levels. 1. Characterize the developmental expression profile of JHE and JHEH in your insect model to time your experiments during periods of naturally lower metabolic activity. 2. Use RNA interference (RNAi) to specifically knock down the expression of JHE or JHEH genes.[2][10]

Quantitative Data Summary

The following table summarizes the inhibitory potency of selected compounds against JH-metabolizing enzymes. This data can help in selecting the appropriate inhibitor for your experiments.

InhibitorTarget EnzymeInsect SpeciesIC50 ValueReference
Glycidol-ester (compound 1)JHEHTrichoplusia ni1.2 x 10⁻⁸ M[7]
Epoxy-ester (compound 11)JHEHTrichoplusia ni9.4 x 10⁻⁸ M[7]

Key Experimental Protocols

Protocol 1: Quantification of this compound in Hemolymph using HPLC-FD

This protocol is adapted from a method developed for JH III and can be modified for this compound.[3]

1. Sample Collection and Extraction: a. Collect hemolymph from insects on ice and mix with a 9-fold excess of HPLC-grade methanol to precipitate proteins. b. Centrifuge at 10,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and store at -20°C until derivatization.

2. Derivatization of this compound: a. The epoxide ring of this compound needs to be opened for fluorescent tagging. Add 100 mM sodium sulfide to the extract and heat at 55°C for 30 minutes. b. Add a fluorescent tag that reacts with the resulting diol, such as 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl), following the manufacturer's instructions.

3. HPLC-FD Analysis: a. Inject the derivatized sample into a reverse-phase HPLC system. b. Use a suitable gradient of solvents (e.g., water and acetonitrile, both with 0.1% formic acid) for separation.[4] c. Detect the fluorescently labeled this compound using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen tag. d. Quantify the amount of this compound by comparing the peak area to a standard curve generated with known amounts of derivatized this compound.[3]

Visualizations

JH_Metabolism_Pathway JHI This compound JH_Acid JH Acid (inactive) JHI->JH_Acid JHE JH_Diol JH Diol (inactive) JHI->JH_Diol JHEH JH_Acid_Diol JH Acid Diol (inactive) JH_Acid->JH_Acid_Diol JHEH JH_Diol->JH_Acid_Diol JHE

Caption: The metabolic pathway of Juvenile Hormone I (this compound).

Experimental_Workflow cluster_problem Problem Identification cluster_strategy Prevention Strategies cluster_validation Validation Problem Inconsistent experimental results with this compound Inhibitors Use JHE/JHEH Inhibitors (e.g., OTFP, Glycidol-esters) Problem->Inhibitors Analogs Use Stable JH Analogs (e.g., Methoprene) Problem->Analogs RNAi RNAi-mediated knockdown of JHE/JHEH Problem->RNAi Quantification Quantify this compound levels (HPLC-FD, LC-MS/MS) Inhibitors->Quantification Analogs->Quantification RNAi->Quantification

Caption: Experimental workflow for preventing premature this compound metabolism.

References

Technical Support Center: Juvenile Hormone I (JH I) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Juvenile Hormone I (JH I) experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to a lack of biological response following this compound treatment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common problems encountered during this compound experiments in a question-and-answer format.

Q1: I've applied this compound to my insects, but I'm not observing the expected phenotype (e.g., prevention of metamorphosis, stimulation of reproduction). What are the most common reasons for treatment failure?

A1: Lack of response to this compound treatment can typically be traced to one of three areas: the integrity of the this compound compound itself, the experimental protocol, or the biological state of the insect.

Initial Checks & Potential Causes:

  • Compound Integrity:

    • Degradation: this compound is a lipophilic sesquiterpenoid and can degrade if not stored properly.[1] It is sensitive to light and heat. Ensure it has been stored in a dark, cold environment (typically -20°C or -80°C) and dissolved in an appropriate solvent like acetone or ethanol immediately before use.

    • Purity: Verify the purity of your this compound stock with the supplier's certificate of analysis. Impurities can affect biological activity.

  • Experimental Protocol:

    • Incorrect Dosage: The effective dose of this compound is highly dependent on the insect species, developmental stage, and application method. A dose that is too low will not elicit a response, while an excessively high dose can sometimes lead to non-specific toxic effects.[2]

    • Improper Timing: JH sensitivity is tightly linked to the insect's developmental stage.[3] For example, to prevent metamorphosis, this compound must be applied during a specific critical window before the larva is committed to pupation.[4] This window is often just before or during the peak of ecdysone release that triggers molting.[5]

    • Ineffective Application: Topical application is common, but the solvent must evaporate completely, and the insect's cuticle must be permeable to the hormone. For some species or stages, injection or feeding may be more effective.[6]

  • Biological Factors:

    • Low Receptor Expression: The biological response to this compound is mediated by its nuclear receptor, Methoprene-tolerant (Met).[7] If the target tissue has low expression levels of Met at the time of treatment, the response will be weak or absent.[8][9]

    • Insect Resistance: Just as with insecticides, populations of insects can develop resistance to juvenile hormone analogs.[6] This can involve enhanced metabolic degradation of this compound (e.g., by esterases) or mutations in the Met receptor.[4]

    • Nutritional State: The nutritional status of an insect can influence its endocrine system, including JH biosynthesis and signaling.[10] Starved or poorly nourished insects may not respond to hormonal cues in the expected manner.

To systematically troubleshoot this issue, please refer to the workflow diagram below.

Q2: How can I be sure that my this compound compound is active and my application method is working?

A2: A good troubleshooting strategy involves verifying each component of your experiment, from the chemical to the biological readout.

Recommended Steps:

  • Positive Control: Use a well-characterized JH analog (JHA), such as Methoprene or Pyriproxyfen, in a parallel experiment.[11] These compounds are often more stable than natural this compound and have well-documented effects, serving as a reliable positive control for your experimental setup.[6]

  • Dose-Response Curve: If you are unsure of the optimal concentration, perform a dose-response experiment.[2] Test a range of concentrations to determine the effective dose (ED50) for your specific insect and desired biological effect. This will help you avoid using a suboptimal dose.

  • Verify Biological Uptake and Response: Instead of relying solely on a long-term phenotypic endpoint (like adult emergence), measure a direct and rapid downstream molecular target of JH signaling. The transcription factor Krüppel-homolog 1 (Kr-h1) is a primary target gene directly induced by the JH-Met receptor complex.[7][8] A significant increase in Kr-h1 mRNA levels a few hours after this compound application is a strong indicator that the hormone has been successfully delivered and has activated the signaling pathway. You can measure this using RT-qPCR (see protocol below).

Q3: My insect species is not a common model organism. How do I determine the correct dose and timing for this compound application?

A3: When working with a new species, you will need to empirically determine the optimal parameters.

Strategy:

  • Literature Review: Search for studies on related species or insects with similar life histories. This can provide a starting point for dose ranges and sensitive developmental windows.

  • Staging: Precisely determine the developmental stages of your insect. For larval treatments, this often involves tracking the time since the last molt (ecdysis). The period just before the commitment to metamorphosis is often the most sensitive to the "status quo" effects of JH.[3]

  • Pilot Experiments: Conduct pilot studies using a wide range of this compound concentrations applied at different time points during the final larval instar. For example, treat separate cohorts of insects at 24, 48, 72, and 96 hours post-ecdysis. This will help you identify both the effective dose and the critical period of sensitivity.

Data Presentation

Table 1: Examples of Effective Doses for JH and its Analogs

The following table summarizes effective concentrations and observed effects from various studies to provide a reference for dose-ranging experiments.

CompoundModel OrganismApplication MethodEffective Dose/ConcentrationObserved Effect
JH IIIAedes aegypti (mosquito)In vitro (fat body culture)10 µg/mLRegulation of early and late-phase gene expression.[7]
PyriproxyfenTribolium castaneum (beetle)Topical50 pg/pupaInduction of Kr-h1 mRNA expression.[11]
MethopreneMusca domestica (house fly)Feeding (in sugar solution)1% (w/v)70-100% adult mortality within 48 hours.[6]
LE3B (Antagonist)Aedes aegypti (mosquito)Topical0.5 µ g/mosquito Impaired ovarian development.[12]

Visualizations

This compound Signaling Pathway

JH_Signaling_Pathway JH1 This compound Met_inactive Met_inactive JH1->Met_inactive Enters Cell & Binds Met Krh1_Protein Kr-h1 Protein (Biological Response) Krh1_mRNA Krh1_mRNA Krh1_mRNA->Krh1_Protein Translation

Troubleshooting Workflow for Lack of this compound Response

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: Topical Application of this compound in a Model Insect (e.g., Manduca sexta larva)

This protocol describes a standard method for applying this compound to the cuticle of a larval insect.

Materials:

  • Juvenile Hormone I (this compound)

  • Acetone (spectrophotometry grade)

  • Microcapillary pipette or microsyringe (e.g., Hamilton syringe)

  • Vortex mixer

  • Ice bucket

  • Late-instar larvae (e.g., fifth instar Manduca sexta), precisely staged.[13]

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in acetone (e.g., 1 mg/mL). Keep this solution on ice and protected from light.

    • Create a series of dilutions from the stock solution to achieve the desired doses (e.g., for a dose-response curve). A typical final application volume is 1-2 µL.

    • Prepare a vehicle control solution of acetone only.

  • Insect Handling:

    • Immobilize the larva by chilling it on ice for 5-10 minutes. This reduces movement and facilitates accurate application.

    • Place the chilled larva on a clean, non-absorbent surface, dorsal side up.

  • Application:

    • Using a calibrated microcapillary pipette or microsyringe, carefully apply 1 µL of the this compound solution (or control) to the dorsal thoracic region of the larva.[4]

    • Avoid applying the solution near the head or spiracles.

    • Allow the acetone to completely evaporate before returning the larva to its rearing container.

  • Observation:

    • Return the larva to its normal rearing conditions (e.g., 26°C, with access to diet).[13]

    • Monitor the larva daily for the desired phenotypic outcome (e.g., formation of a supernumerary larva, developmental arrest, failure to pupate) compared to the control group.

Protocol 2: Quantification of Krüppel-homolog 1 (Kr-h1) Expression via RT-qPCR

This protocol provides a method to verify the molecular response to this compound treatment by measuring the upregulation of a key target gene.[14][15]

Materials:

  • Insects treated with this compound or vehicle control (from Protocol 1)

  • RNA isolation kit (e.g., TRIzol reagent or column-based kit)[16]

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)

  • qPCR master mix (e.g., SYBR Green-based)[17]

  • qPCR instrument (Real-Time PCR machine)

  • Primers for Kr-h1 and a stable reference gene (e.g., Actin, GAPDH, RpL32)

  • Nuclease-free water and tubes

Procedure:

  • Sample Collection & RNA Isolation:

    • At a predetermined time point after this compound application (e.g., 3-6 hours), dissect the target tissue (e.g., fat body or whole abdomen) from both treated and control insects.

    • Immediately flash-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

    • Isolate total RNA from the tissue using a standard protocol or commercial kit.[16] Follow the manufacturer's instructions to ensure high-purity RNA.

    • Quantify RNA concentration and assess its integrity (e.g., using a NanoDrop spectrophotometer and gel electrophoresis).

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

    • Include a "no-RT" control (a reaction without reverse transcriptase) to check for genomic DNA contamination later.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reactions in triplicate for each sample. Each reaction should contain:

      • qPCR master mix

      • Forward and reverse primers (for either Kr-h1 or the reference gene)

      • Diluted cDNA template

      • Nuclease-free water to the final volume

    • Run the reactions on a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[17]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Kr-h1 and the reference gene for all samples.

    • Calculate the relative expression of Kr-h1 in this compound-treated samples compared to controls using the ΔΔCt method.

    • A statistically significant increase in the relative expression of Kr-h1 in the treated group indicates a successful activation of the JH signaling pathway.

References

Technical Support Center: Stabilizing Juvenile Hormone I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Juvenile Hormone I (JH I). Juvenile hormones are susceptible to degradation, which can compromise experimental results.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is Juvenile Hormone I and why is its stability a concern?

A1: Juvenile Hormone I (this compound) is a sesquiterpenoid that plays a crucial role in regulating development, reproduction, and metamorphosis in insects, particularly in the Lepidoptera (butterflies and moths).[3] Its chemical structure, which includes an epoxide group and a methyl ester, makes it susceptible to hydrolysis and degradation by enzymes like JH esterase (JHE) and JH epoxide hydrolase (JHEH).[3][4][5] This inherent instability can lead to a loss of biological activity, impacting the accuracy and reproducibility of experiments.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Solvent: Protic solvents or the presence of water can lead to the hydrolysis of the ester and epoxide groups.

  • Enzymatic Activity: Contamination with insect tissues or hemolymph can introduce degrading enzymes like JHE and JHEH.[4][6]

  • Light and Air: Exposure to UV light and oxygen can also contribute to the breakdown of the molecule.

Q3: What is the recommended solvent for long-term storage of this compound?

A3: For long-term storage, it is best to dissolve this compound in a dry, aprotic organic solvent. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices. Ethanol can also be used, but it must be anhydrous, as the presence of water will promote hydrolysis. For immediate use in aqueous buffers, fresh dilutions should be prepared from a concentrated stock solution.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -80°C for maximum stability. If an -80°C freezer is unavailable, a -20°C freezer is the next best option, although the degradation rate will be slightly higher over extended periods. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Biological Activity in Bioassay 1. Degradation of this compound Stock: The stock solution may have degraded due to improper storage (temperature fluctuations, moisture). 2. Working Solution Instability: this compound is unstable in aqueous solutions used for bioassays.1. Verify Stock Integrity: Prepare a fresh dilution from your stock and run a quality control check (see Protocol 2). If degradation is confirmed, discard the old stock and prepare a new one. 2. Prepare Fresh Working Solutions: Always prepare aqueous working solutions immediately before use.[7] Do not store this compound in aqueous buffers for extended periods.
Inconsistent Experimental Results 1. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the main stock solution can introduce moisture and accelerate degradation. 2. Solvent Evaporation: If the storage vial is not sealed properly, solvent can evaporate, leading to an unintended increase in this compound concentration.1. Aliquot Stock Solutions: Prepare multiple small aliquots from the primary stock solution. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. 2. Use Proper Vials: Store solutions in high-quality glass vials with tight-fitting, solvent-resistant caps (e.g., Teflon-lined). Parafilm can be used for an extra seal.
Precipitate Forms in Stock Solution 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent, especially at low temperatures. 2. Contamination: The solvent may have been contaminated with water or another substance in which this compound is less soluble.1. Gently Warm and Vortex: Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, the concentration may be too high. Consider preparing a new, less concentrated stock. 2. Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous solvents for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO for long-term storage.

Materials:

  • Juvenile Hormone I (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Under a gentle stream of inert gas (if available), add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Cap the vial tightly and vortex until the this compound is completely dissolved.

  • To minimize degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in separate vials.

  • Flush the headspace of each aliquot vial with inert gas before capping tightly.

  • Store the aliquots at -80°C.

Protocol 2: Quality Control of this compound via HPLC

This protocol provides a general method for assessing the purity of a this compound solution using High-Performance Liquid Chromatography (HPLC), which is a common method for quantifying juvenile hormones.[8]

Materials:

  • This compound sample (from stock or working solution)

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a C18 reverse-phase column and a UV detector (220 nm)

Procedure:

  • Sample Preparation: Dilute a small amount of your this compound stock solution in methanol to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • Mobile Phase: Prepare a mobile phase, for example, 80:20 (v/v) methanol:water. The exact ratio may need optimization depending on the specific column and system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (methanol) to establish a baseline.

    • Inject a freshly prepared standard of known concentration to determine the retention time for pure this compound.

    • Inject your stored sample.

    • Compare the chromatogram of your sample to the standard. The appearance of significant additional peaks or a decrease in the area of the main this compound peak indicates degradation.

Visual Guides

JH_Storage_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use cluster_qc Quality Control Receive Receive/Weigh this compound Dissolve Dissolve in Anhydrous Solvent Receive->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw QC_Check Periodic QC Check (e.g., HPLC) Store->QC_Check Prepare Prepare Fresh Working Solution Thaw->Prepare Use Use Immediately in Bioassay Prepare->Use

Caption: Workflow for proper handling and storage of Juvenile Hormone I.

JH_Troubleshooting cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Experiment Fails or Shows Inconsistency Check_Storage 1. Check Storage Conditions (Temp, Light, Thaw Cycles) Start->Check_Storage Check_Solvent 2. Verify Solvent Type and Age (Anhydrous?) Check_Storage->Check_Solvent Storage OK Use_Aliquot Use a Fresh Aliquot Check_Storage->Use_Aliquot Improper Handling Check_Prep 3. Review Working Solution Preparation Check_Solvent->Check_Prep Solvent OK New_Stock Prepare New Stock with Anhydrous Solvent Check_Solvent->New_Stock Solvent is Old/Contaminated Fresh_Dilution Prepare Working Solution Immediately Before Use Check_Prep->Fresh_Dilution Working Solution Stored Too Long

Caption: Troubleshooting logic for experiments involving Juvenile Hormone I.

References

Technical Support Center: Improving the Efficiency of JH I Delivery in Insects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Juvenile Hormone I (JH I) delivery in insects.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for delivering this compound to insects?

A1: The three primary methods for this compound delivery are topical application, microinjection, and oral administration. The choice of method depends on the insect species, its developmental stage, the experimental goals, and the properties of the JH analog being used.[1][2][3]

Q2: How do I choose the right solvent for dissolving this compound?

A2: this compound is a lipophilic molecule, so it requires an organic solvent for dissolution. Acetone is a commonly used solvent for topical application due to its high volatility, which ensures that the solvent evaporates quickly, leaving the this compound on the insect's cuticle.[4] For microinjection, a physiological saline buffer is typically used to avoid osmotic shock.[5] When incorporating this compound into an artificial diet for oral administration, it is often first dissolved in a small amount of a carrier solvent like acetone or ethanol before being mixed into the diet. It is crucial to perform solvent-only controls to account for any potential toxicity or behavioral changes induced by the solvent itself.

Q3: How can I determine the optimal dose of this compound for my experiment?

A3: Determining the optimal dose requires a dose-response study. This involves treating groups of insects with a range of this compound concentrations to identify the dose that produces the desired physiological effect (e.g., inhibition of metamorphosis, induction of vitellogenesis) without causing excessive mortality.[4][6] It is important to establish a lethal dose 50 (LD50) to understand the toxicity of the compound in your specific insect model. Sub-lethal doses are often used to study the physiological effects of this compound without causing mortality.[7]

Q4: What are the signs of this compound toxicity in insects?

A4: Signs of this compound toxicity can include lethargy, uncoordinated movements, developmental abnormalities not intended by the experiment (e.g., malformed pupae or adults), and mortality.[4] It is essential to distinguish between the intended physiological effects of this compound and signs of toxicity.

Q5: How stable is this compound in an artificial diet?

A5: this compound can be unstable, particularly in the presence of light and certain chemicals.[8] When incorporated into an artificial diet, its stability can be affected by factors such as temperature, pH, and the presence of enzymes in the diet that can degrade the hormone.[9] It is recommended to prepare fresh diet frequently and store it under appropriate conditions (e.g., in the dark at 4°C) to minimize degradation.

Troubleshooting Guides

Topical Application
Problem Possible Cause(s) Solution(s)
High mortality in control (solvent-only) group Solvent toxicity.Use a less toxic solvent (e.g., acetone is generally preferred over more toxic solvents). Reduce the volume of solvent applied. Ensure the solvent evaporates completely before returning the insect to its housing.
Inconsistent or no observable effect of this compound Insufficient dose.Perform a dose-response curve to determine the optimal concentration.
Poor absorption through the cuticle.Apply this compound to a less sclerotized area of the insect's body, such as the abdomen or the intersegmental membranes.
Degradation of this compound.Prepare fresh this compound solutions for each experiment. Store stock solutions in the dark at -20°C.
Results vary significantly between individuals Inconsistent application.Use a calibrated micro-applicator to ensure consistent droplet size. Apply the droplet to the same location on each insect.
Variation in insect age or developmental stage.Use a synchronized population of insects at the same developmental stage.
Microinjection
Problem Possible Cause(s) Solution(s)
High mortality after injection Physical injury from the needle.Use a finely pulled glass capillary needle with a sharp point. Inject into a soft, intersegmental membrane to minimize tissue damage. Reduce the injection volume.
Osmotic shock.Ensure the this compound is dissolved in a physiological saline buffer appropriate for the insect species.
Introduction of air bubbles.Carefully load the needle to avoid introducing air bubbles. Expel any visible bubbles before injection.
Leakage of hemolymph or injected solution Needle is too large or was not inserted properly.Use a smaller diameter needle. Insert the needle at a shallow angle and withdraw it slowly after injection.
Clogged needle Hemolymph or solution drying at the tip.If backflow of hemolymph occurs, expel a small amount of solution to clear the needle. If clogged, carefully break the very tip of the needle with fine forceps to create a new opening.
No effect of this compound Incorrect injection site.Inject into the hemocoel, ensuring the solution is delivered into the insect's circulatory system.
Low dose.Increase the concentration of this compound in the injection solution.
Oral Administration
Problem Possible Cause(s) Solution(s)
Insects refuse to eat the treated diet Aversion to the solvent or this compound.Allow the solvent to fully evaporate from the diet before presenting it to the insects. Use the lowest effective concentration of this compound.
Variable consumption of the diet Uneven distribution of this compound in the diet.Ensure the this compound is thoroughly and evenly mixed into the diet. A common method is to dissolve the this compound in a small amount of a volatile solvent, mix it with a small portion of the diet, allow the solvent to evaporate, and then thoroughly mix this with the rest of the diet.
No or inconsistent effect of this compound Degradation of this compound in the diet.Prepare fresh diet frequently. Store the diet in the dark and at a low temperature (4°C) to slow degradation.
Insufficient consumption of this compound.Measure food intake to ensure insects are consuming enough of the treated diet to receive an effective dose. If consumption is low, a more palatable diet formulation may be needed.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the type of information researchers should aim to collect. Actual values will vary depending on the insect species, this compound analog, and experimental conditions.

Table 1: Comparative Efficacy of this compound Delivery Methods in Manduca sexta Larvae

Delivery MethodDose (µ g/larva )% Inhibition of PupationMortality Rate (%)
Topical Application1505
59515
1010030
Microinjection0.16010
0.59825
110040
Oral Administration10 (µg/g diet)402
50 (µg/g diet)858
100 (µg/g diet)9515

Table 2: LD50 Values of Topically Applied this compound in Different Insect Orders

Insect OrderInsect SpeciesLD50 (µ g/insect )
LepidopteraSpodoptera frugiperda7.5
ColeopteraTribolium castaneum12.2
DipteraAedes aegypti5.8
HemipteraRhodnius prolixus9.1

Experimental Protocols

Protocol 1: Topical Application of this compound
  • Preparation of this compound Solution:

    • Dissolve this compound in acetone to the desired concentrations. A typical stock solution might be 1 mg/mL, which can then be serially diluted.

    • Store stock solutions in amber vials at -20°C to prevent degradation.

  • Insect Preparation:

    • Select insects of a uniform age and developmental stage.

    • Anesthetize the insects briefly using CO2 or by chilling them on ice.[10]

  • Application:

    • Use a calibrated micro-applicator or a fine glass capillary to apply a small, precise volume (e.g., 0.1-1 µL) of the this compound solution to the dorsal or ventral side of the insect's abdomen.

    • For the control group, apply the same volume of acetone only.

  • Post-application Care:

    • Allow the solvent to evaporate completely before returning the insects to their rearing containers.

    • Maintain the insects under standard rearing conditions and observe for the desired effects and any signs of toxicity.

Protocol 2: Microinjection of this compound
  • Needle Preparation:

    • Pull a glass capillary tube to a fine point using a needle puller.

    • Carefully break the tip of the needle with fine forceps to create a sharp, beveled opening.

  • Preparation of Injection Solution:

    • Dissolve this compound in a physiological saline buffer suitable for the insect species. The solution can be filter-sterilized to prevent microbial contamination.

    • Add a non-toxic dye (e.g., food coloring) to the solution to visualize the injection.

  • Insect Preparation:

    • Anesthetize the insects using CO2 or chilling.

    • Secure the insect on a piece of clay or wax under a dissecting microscope.

  • Injection:

    • Load the needle with the this compound solution, ensuring there are no air bubbles.

    • Carefully insert the needle into a soft intersegmental membrane, typically on the abdomen or thorax, at a shallow angle.

    • Inject a small, precise volume (e.g., 0.05-0.2 µL) into the hemocoel.

    • Slowly withdraw the needle.

  • Post-injection Care:

    • Place the injected insects in a clean recovery chamber with access to food and water.

    • Monitor for survival and the desired physiological effects.

Protocol 3: Oral Administration of this compound
  • Diet Preparation:

    • Dissolve the desired amount of this compound in a small volume of a volatile solvent like acetone or ethanol.

    • Thoroughly mix the this compound solution with a small portion of the artificial diet.

    • Allow the solvent to completely evaporate in a fume hood.

    • Once the solvent has evaporated, thoroughly mix the treated diet portion with the remaining bulk of the diet to ensure a uniform concentration.

    • For the control diet, follow the same procedure using only the solvent.

  • Feeding:

    • Provide the treated and control diets to the respective groups of insects.

    • Ensure that no other food sources are available.

  • Monitoring:

    • Replace the diet regularly to maintain freshness and prevent microbial growth.

    • Measure food consumption to estimate the amount of this compound ingested per insect.

    • Observe the insects for developmental and reproductive changes.

Visualizations

JH_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Met Methoprene-tolerant (Met) (Receptor) This compound->Met Binds Met_Tai_Complex Met-Tai Complex Met->Met_Tai_Complex Forms complex with Tai Taiman (Tai) Tai->Met_Tai_Complex JHRE Juvenile Hormone Response Element (JHRE) Met_Tai_Complex->JHRE Binds to cluster_nucleus cluster_nucleus Kr_h1 Krüppel-homolog 1 (Kr-h1) JHRE->Kr_h1 Activates transcription of Downstream_Genes Downstream Target Genes (e.g., vitellogenin) Kr_h1->Downstream_Genes Regulates

Caption: Met-mediated juvenile hormone signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare this compound Stock Solution C Topical Application A->C D Microinjection A->D E Oral Administration A->E B Synchronize Insect Population B->C B->D B->E F Monitor for Phenotypic Changes C->F D->F E->F G Assess Mortality F->G H Measure Physiological Parameters (e.g., vitellogenin levels) F->H I Construct Dose-Response Curves G->I H->I J Statistical Analysis I->J

Caption: General experimental workflow for this compound delivery.

References

Technical Support Center: Off-Target Effects of High Concentrations of JH I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using high concentrations of Juvenile Hormone I (JH I) in their experiments.

Troubleshooting Guides

High concentrations of this compound can lead to non-specific effects, complicating data interpretation. This guide addresses common issues, their potential causes, and suggested solutions.

Issue Potential Cause (Off-Target Effect) Troubleshooting Steps
Unexpected changes in gene expression unrelated to the canonical JH pathway Activation of non-genomic signaling pathways (e.g., GPCRs, RTKs) leading to downstream transcriptional changes.1. Perform a dose-response experiment: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. 2. RNA-Seq Analysis: Compare the transcriptomes of cells treated with optimal vs. high concentrations of this compound to identify differentially expressed genes outside the canonical pathway. 3. Pathway Analysis: Use bioinformatics tools to identify signaling pathways enriched in the differentially expressed gene sets.
Rapid, transient cellular responses (e.g., changes in intracellular Ca2+ levels, protein phosphorylation) Activation of membrane-bound receptors (GPCRs or RTKs) that trigger rapid second messenger signaling.1. Calcium Imaging: Use fluorescent calcium indicators to monitor intracellular calcium levels immediately after this compound application. 2. Western Blot Analysis: Probe for phosphorylation of key signaling proteins (e.g., ERK, Akt, PKC) at various time points after treatment with high concentrations of this compound. 3. Use of Inhibitors: Pre-treat cells with specific inhibitors of GPCR or RTK signaling pathways before this compound application to see if the unexpected response is blocked.
Contradictory or variable effects on vitellogenesis At high concentrations, this compound may interfere with other hormonal signaling pathways, such as ecdysteroid signaling, that also regulate vitellogenesis.1. Measure Vitellogenin (Vg) Levels: Quantify Vg protein levels in hemolymph or fat body using ELISA or Western blot at different this compound concentrations. 2. Co-treatment Experiments: Investigate the effects of co-treating with 20-hydroxyecdysone (20E) and varying concentrations of this compound on Vg expression. 3. Reporter Assays: Use a luciferase reporter assay with a Vg promoter to assess the direct transcriptional effects of high this compound concentrations.
Observed phenotypes do not correlate with Met/Gce receptor activity High concentrations of this compound may be acting through a Met/Gce-independent mechanism.1. RNAi-mediated Knockdown: Knock down the expression of Met and Gce using RNAi and then treat with a high concentration of this compound to see if the phenotype persists. 2. Competitive Binding Assays: Perform binding assays with radiolabeled this compound in the presence of an excess of unlabeled this compound or specific Met/Gce antagonists to determine if binding is specific. 3. Cell Lines Lacking Receptors: If available, use insect cell lines that do not express Met or Gce to test for responses to high this compound concentrations.

Frequently Asked Questions (FAQs)

Q1: What is considered a "high concentration" of this compound in in vitro experiments?

A1: The optimal concentration of this compound can vary significantly depending on the insect species, cell line, and the biological process being studied. Generally, concentrations in the range of 0.1 µM to 1 µM are considered physiological. A study on a Bombyx mori cell line reported a median effective concentration (EC50) for this compound of 3.7 x 10-10 M for activating a JH response element.[1] Concentrations significantly above 10 µM could be considered high and may increase the likelihood of off-target effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q2: What are the known signaling pathways for this compound, and how might high concentrations lead to off-target effects?

A2: The canonical this compound signaling pathway involves its binding to the intracellular receptor Methoprene-tolerant (Met) and its partner protein Taiman (Tai), which then regulate the transcription of target genes. However, evidence suggests the existence of non-genomic pathways initiated at the cell membrane, potentially through G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs). High concentrations of this compound might lead to off-target effects by non-specifically binding to and activating these membrane receptors, triggering rapid intracellular signaling cascades that are independent of the canonical Met/Tai pathway.

Q3: My RNA-Seq data shows regulation of genes not typically associated with JH signaling after treatment with a high concentration of this compound. What should I do?

A3: This is a strong indication of off-target effects. To investigate this, you should first validate the RNA-Seq data for a subset of these genes using qRT-PCR. Then, perform a pathway analysis on your list of differentially expressed genes to identify any enriched non-canonical signaling pathways. To confirm the involvement of these pathways, you can use specific pharmacological inhibitors for the suspected pathways (e.g., GPCR or RTK inhibitors) in combination with your high this compound treatment and observe if the expression of the off-target genes is reversed.

Q4: I am observing a very rapid cellular response (within minutes) to this compound application, which seems too fast for a genomic effect. Could this be an off-target effect?

A4: Yes, rapid cellular responses are often indicative of non-genomic signaling initiated at the cell membrane. The canonical JH pathway, which involves changes in gene transcription, typically takes hours to manifest. Rapid effects like changes in intracellular calcium or protein phosphorylation suggest the activation of membrane receptors. You can investigate this using techniques like calcium imaging or Western blotting for phosphorylated signaling proteins at early time points after this compound treatment.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the differences between expected (on-target) and unexpected (potentially off-target) results.

Table 1: Gene Expression Analysis of a JH-responsive Gene (e.g., Kr-h1) and a Potential Off-Target Gene (e.g., a MAPK pathway-related gene)

TreatmentConcentrationKr-h1 mRNA Fold Change (vs. Control)MAPK-related Gene mRNA Fold Change (vs. Control)
This compound100 nM15.5 ± 2.11.2 ± 0.3
This compound10 µM18.2 ± 3.58.7 ± 1.5
This compound + Pathway Inhibitor10 µM17.9 ± 3.11.5 ± 0.4
Control (DMSO)-1.0 ± 0.21.0 ± 0.2

This table illustrates that at a high concentration (10 µM), this compound not only induces the target gene Kr-h1 but also an unrelated MAPK pathway gene. This off-target effect is abrogated by a specific pathway inhibitor.

Table 2: Quantification of Vitellogenin (Vg) in Response to Varying this compound Concentrations

TreatmentThis compound ConcentrationVg Protein Level (ng/µL hemolymph)
Control-5 ± 1.2
Low100 nM55 ± 5.8
Optimal1 µM120 ± 10.5
High10 µM85 ± 9.3
Very High50 µM40 ± 7.1

This table shows a bell-shaped dose-response curve, where high to very high concentrations of this compound lead to a decrease in Vg levels, suggesting a potential inhibitory off-target effect that interferes with the normal physiological response.

Experimental Protocols

1. Luciferase Reporter Assay for this compound Signaling

This protocol is used to quantify the activation of the canonical this compound signaling pathway by measuring the activity of a reporter gene (luciferase) under the control of a JH-responsive promoter.

  • Cell Culture and Transfection: Plate insect cells (e.g., Sf9 or BmN4) in a 96-well plate. Co-transfect the cells with a plasmid containing a JH-responsive element (JHRE) driving a luciferase reporter and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • This compound Treatment: After 24 hours, replace the medium with a serum-free medium containing different concentrations of this compound (and/or potential inhibitors). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the this compound concentration to determine the EC50.

2. Western Blot for Phosphorylated Signaling Proteins

This protocol is used to detect the activation of non-genomic signaling pathways by assessing the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Culture insect cells to 70-80% confluency. Starve the cells in a serum-free medium for several hours before treating them with high concentrations of this compound for short time periods (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • SDS-PAGE and Electrotransfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.

3. Quantification of Vitellogenin (Vg) by ELISA

This protocol provides a method for quantifying Vg levels in insect hemolymph.

  • Hemolymph Collection: Collect hemolymph from insects treated with different concentrations of this compound. Add a protease inhibitor to prevent degradation.

  • ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for Vg.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample and Standard Incubation: Add diluted hemolymph samples and a serial dilution of a purified Vg standard to the wells.

  • Detection Antibody Incubation: Add a detection antibody (also specific for Vg but binding to a different epitope) that is conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add the enzyme substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the Vg standards and use it to calculate the concentration of Vg in the hemolymph samples.

Visualizations

Canonical this compound Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus JHI This compound Met Met JHI->Met Cytoplasm Cytoplasm Nucleus Nucleus MetTai Met-Tai Complex Met->MetTai Tai Tai Tai->MetTai JHRE JHRE MetTai->JHRE Gene Target Gene (e.g., Kr-h1) JHRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Canonical this compound signaling pathway.

Hypothetical Off-Target GPCR Signaling High_JHI High Conc. This compound GPCR GPCR High_JHI->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Ca2+ Release Second_Messenger->Ca_Release PKC_Activation PKC Activation Second_Messenger->PKC_Activation Downstream Downstream Signaling Ca_Release->Downstream PKC_Activation->Downstream Off-Target\nBiological Response Off-Target Biological Response Downstream->Off-Target\nBiological Response

Caption: Hypothetical off-target GPCR signaling by high this compound.

Experimental Workflow for Investigating Off-Target Effects Start Unexpected Experimental Result with High this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response RNA_Seq RNA-Seq at Optimal vs. High Conc. Dose_Response->RNA_Seq Identify Discrepancies Pathway_Analysis Bioinformatic Pathway Analysis RNA_Seq->Pathway_Analysis Hypothesis Formulate Hypothesis on Off-Target Pathway Pathway_Analysis->Hypothesis Inhibitor_Studies Use Specific Pathway Inhibitors Hypothesis->Inhibitor_Studies Western_Blot Western Blot for Phospho-proteins Hypothesis->Western_Blot Validation Validate Off-Target Effect Inhibitor_Studies->Validation Western_Blot->Validation

References

Validation & Comparative

A Comparative Analysis of Juvenile Hormone I and Juvenile Hormone III Effects in Aphids

Author: BenchChem Technical Support Team. Date: November 2025

A notable knowledge gap exists in the scientific literature regarding the specific effects of Juvenile Hormone I (JH I) in aphids. The vast majority of research has focused on Juvenile Hormone III (JH III), which is considered the primary form of JH in most insect orders, including Hemiptera, to which aphids belong.[1] In contrast, this compound is predominantly found in Lepidoptera (butterflies and moths).[1] Consequently, this guide provides a detailed overview of the known effects of JH III in aphids, while highlighting the absence of comparative experimental data for this compound.

Quantitative Effects of JH III on Aphids

Juvenile Hormone III plays a crucial role in regulating key aspects of aphid development, reproduction, and polyphenism (the ability to produce different morphs, such as winged or wingless forms).[1] The application of exogenous JH III can significantly influence these processes.

The following table summarizes the quantitative effects of topical application of JH III on the pea aphid, Acyrthosiphon pisum. The data is derived from studies investigating the influence of JH III on sex allocation in this species.

Treatment GroupDosage of JH III (ng/aphid)Mean JH III Titer (pg/aphid ± SE)Mean Proportion of Male Offspring (± SE)
Control (Acetone only)018.5 ± 2.1a0.38 ± 0.04a
JH III Treatment 12535.2 ± 3.5b0.25 ± 0.03b
JH III Treatment 25051.7 ± 4.8c0.18 ± 0.02c

Letters indicate significant differences between treatment groups (p < 0.05). Data adapted from studies on Acyrthosiphon pisum.[2]

These findings demonstrate that increasing the titer of JH III in A. pisum leads to a significant decrease in the proportion of male offspring produced, highlighting its role in reproductive determination.

Experimental Protocols

The following is a generalized protocol for the topical application of juvenile hormones to aphids, based on common methodologies in insect endocrinology research.

Objective: To assess the effect of exogenous JH III on a specific physiological or developmental parameter in aphids.

Materials:

  • Juvenile Hormone III (or this compound if available for comparative purposes)

  • Acetone (or other suitable solvent)

  • Micropipette or micro-applicator

  • Aphid colony (e.g., Acyrthosiphon pisum) reared under controlled conditions

  • Fine paintbrush for handling aphids

  • Petri dishes or ventilated containers for holding treated aphids

  • Host plants for aphid maintenance

  • Stereomicroscope

Procedure:

  • Preparation of JH Solutions: Prepare stock solutions of JH III in acetone at desired concentrations (e.g., 25 ng/µL and 50 ng/µL). A control solution of pure acetone should also be prepared.

  • Aphid Selection: Select aphids of a specific age or developmental stage (e.g., fourth-instar nymphs or young adults) from the colony using a fine paintbrush.

  • Topical Application:

    • Immobilize an aphid gently under a stereomicroscope.

    • Using a micropipette or micro-applicator, apply a small droplet (e.g., 1 µL) of the JH solution or acetone control to the dorsal side of the aphid's abdomen.

    • Allow the solvent to evaporate completely before returning the aphid to a host plant.

  • Post-treatment Maintenance: Place the treated aphids individually or in small groups on fresh host plants in Petri dishes or ventilated containers. Maintain them under controlled environmental conditions (e.g., temperature, photoperiod).

  • Data Collection: Monitor the aphids for the desired endpoint. This could include:

    • Reproductive output: Counting the number and sex of offspring produced over a specific period.

    • Developmental changes: Observing molting, wing development, or the production of different morphs.

    • Mortality: Recording the number of dead aphids daily.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed effects of the JH treatment compared to the control.

Juvenile Hormone Signaling Pathway

The signaling pathway for juvenile hormone is generally conserved across insects. While specific nuances may exist between different insect orders and for different JH homologs, the core mechanism involves the binding of JH to a receptor complex that regulates gene expression. As there is no specific information on a differential signaling pathway for this compound versus JH III in aphids, a generalized pathway is presented below.

The binding of JH to its receptor, Methoprene-tolerant (Met), is a critical step in the signaling cascade.[3][4][5] This binding event initiates a series of molecular interactions that ultimately lead to changes in the transcription of target genes responsible for mediating the physiological effects of JH.

JH_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus JH JH III Met Met JH->Met Binds JH_Met_SRC JH-Met-SRC Complex SRC SRC/FISC DNA DNA (JH Response Element) JH_Met_SRC->DNA Binds to Kr_h1 Kr-h1 DNA->Kr_h1 Activates transcription of downstream Downstream Gene Regulation Kr_h1->downstream Regulates response Physiological Response (e.g., Morph determination, Reproduction) downstream->response

Caption: Generalized Juvenile Hormone (JH) Signaling Pathway in Insects.

Conclusion

The available evidence strongly indicates that JH III is the key juvenile hormone regulating critical life history traits in aphids. Its effects on reproduction, development, and the determination of different morphs are well-documented. In contrast, there is a significant lack of research on the effects of this compound in this insect group. Future comparative studies are necessary to determine if this compound has any biological activity in aphids and to elucidate any potential functional differences between these two important hormone analogs. Such research would provide a more complete understanding of the endocrinological control of aphid physiology and could have implications for the development of novel pest management strategies.

References

Validating the Function of a Putative Juvenile Hormone I Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the function of the putative Juvenile Hormone I (JH I) receptor, primarily focusing on the Methoprene-tolerant (Met) protein and its paralog, Germ cell-expressed (Gce). We present supporting experimental data, detailed methodologies for key validation assays, and a comparative look at alternative hypotheses regarding JH reception.

Introduction to the Putative this compound Receptor

Juvenile hormones (JHs) are sesquiterpenoids that regulate critical aspects of insect development, metamorphosis, and reproduction. For decades, the precise identity of the JH receptor remained elusive. Recent and extensive research has provided strong evidence for the role of a pair of bHLH-PAS domain transcription factors, Met and its paralog Gce, as the intracellular receptors for JH. In many insects, Met and Gce exhibit functional redundancy. Upon binding JH, these receptors form a heterodimer with another bHLH-PAS protein, Taiman (Tai), and this complex then binds to JH response elements (JHREs) on target genes to regulate their transcription. A key downstream target that mediates the anti-metamorphic effects of JH is the transcription factor Krüppel-homolog 1 (Kr-h1).

While the Met/Gce model is well-supported, a competing hypothesis has suggested that the nuclear receptor Ultraspiracle (USP), the insect homolog of the retinoid X receptor, may also function as a JH receptor. This guide will explore the experimental evidence validating Met/Gce and provide a framework for comparing its function with potential alternatives.

Data Presentation: Quantitative Analysis of Receptor-Ligand Interactions

The affinity of a receptor for its ligand is a cornerstone of validation. The equilibrium dissociation constant (Kd), which indicates the concentration of ligand at which half of the receptor population is occupied, is a key metric. A lower Kd value signifies a higher binding affinity. The half-maximal effective concentration (EC50) is another crucial parameter derived from dose-response studies, representing the concentration of an agonist that produces 50% of the maximal response.

ReceptorLigandMethodDissociation Constant (Kd)Reference
Drosophila melanogaster GceJH IIIRadioligand Binding Assay19.3 ± 4.5 nM[1]
Tribolium castaneum MetJH IIIRadioligand Binding Assay2.94 ± 0.68 nM[2]
Drosophila melanogaster MetJH IIIRadioligand Binding Assay5.3 nM[2]
AssayAgonistEC50Reference
Luciferase Reporter Assay (HEK293T cells)JH III~10 nM[3]
Luciferase Reporter Assay (HEK293T cells)Methoprene~100 nM[3]

Mandatory Visualizations

Signaling Pathway of the Putative this compound Receptor (Met/Gce)

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH This compound Met_Gce Met/Gce JH->Met_Gce Binds JH_Receptor_Complex JH-Met/Gce JH->JH_Receptor_Complex Met_Gce->JH_Receptor_Complex Tai Taiman (Tai) Active_Complex JH-Met/Gce-Tai Complex Tai->Active_Complex JH_Receptor_Complex->Active_Complex Active_Complex_nuc JH-Met/Gce-Tai Complex Active_Complex->Active_Complex_nuc Nuclear Translocation JHRE JH Response Element (JHRE) Active_Complex_nuc->JHRE Binds Kr_h1 Kr-h1 Gene JHRE->Kr_h1 Transcription Transcription Kr_h1->Transcription Kr_h1_mRNA Kr-h1 mRNA Transcription->Kr_h1_mRNA Translation Translation Kr_h1_mRNA->Translation Kr-h1 Protein Kr-h1 Protein Translation->Kr-h1 Protein Anti-metamorphic Effects Anti-metamorphic Effects Kr-h1 Protein->Anti-metamorphic Effects Leads to

Caption: Proposed signaling pathway of the putative this compound receptor Met/Gce.

Experimental Workflow for Validating Receptor-Ligand Interaction

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_y2h Yeast Two-Hybrid (Y2H) Assay cluster_reporter_assay Luciferase Reporter Assay A1 Incubate recombinant Met/Gce protein with radiolabeled this compound A2 Separate bound from free radioligand (e.g., filtration) A1->A2 A3 Quantify radioactivity of bound fraction A2->A3 A4 Perform saturation and competition experiments A3->A4 A5 Calculate Kd A4->A5 End Function Validated A5->End B1 Construct 'bait' (Met/Gce) and 'prey' (Tai) fusion proteins with transcription factor domains B2 Co-transform yeast with bait and prey plasmids B1->B2 B3 Culture yeast with and without this compound B2->B3 B4 Assay for reporter gene activation (e.g., growth on selective media) B3->B4 B5 Confirm JH-dependent interaction B4->B5 B5->End C1 Construct reporter plasmid with JHRE driving luciferase expression C2 Co-transfect cells with reporter, Met/Gce, and Tai expression plasmids C1->C2 C3 Treat cells with varying concentrations of this compound C2->C3 C4 Measure luciferase activity C3->C4 C5 Determine EC50 C4->C5 C5->End Start Start Validation Start->A1 Start->B1 Start->C1

Caption: Comparative workflow of key experiments for JH receptor validation.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the putative receptor.

Methodology:

  • Protein Expression: Express recombinant Met or Gce protein using an in vitro transcription/translation system or in a suitable cell line (e.g., insect Sf9 cells, mammalian HEK293 cells).

  • Radioligand: Utilize commercially available [³H]JH III as the radioligand.

  • Incubation: In a microcentrifuge tube, combine the expressed protein, a known concentration of [³H]JH III, and assay buffer. For competition assays, include varying concentrations of unlabeled this compound or other potential ligands.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (typically 1-2 hours).

  • Separation: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the protein-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Saturation Binding: To determine the Kd and the maximum number of binding sites (Bmax), perform the assay with increasing concentrations of [³H]JH III.

    • Competition Binding: To determine the binding affinity of unlabeled ligands (like this compound), perform the assay with a fixed concentration of [³H]JH III and increasing concentrations of the unlabeled competitor. Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration).

Yeast Two-Hybrid (Y2H) Assay

This technique is used to investigate protein-protein interactions in vivo, specifically the JH-dependent interaction between Met/Gce and its partner protein, Tai.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of Met or Gce into a "bait" vector, fusing it to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Clone the coding sequence of Tai into a "prey" vector, fusing it to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on a medium that selects for the presence of both plasmids (e.g., lacking tryptophan and leucine).

  • Interaction Assay:

    • Replica-plate the yeast colonies onto a selective medium that also lacks a nutrient required for growth (e.g., histidine) and contains a reporter gene (e.g., lacZ).

    • Prepare two sets of plates: one with the vehicle control (e.g., ethanol) and another containing this compound or a stable analog like methoprene.

  • Analysis:

    • Growth on the selective medium in the presence of this compound indicates that the bait and prey proteins are interacting, thereby reconstituting the transcription factor and activating the reporter gene.

    • The absence of growth in the control plate demonstrates that the interaction is JH-dependent.

    • If a lacZ reporter is used, a blue color will develop in the presence of X-gal, confirming the interaction.

Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of the putative receptor to activate the transcription of a target gene in response to this compound.

Methodology:

  • Plasmid Construction:

    • Reporter Plasmid: Synthesize and clone a JH response element (JHRE) upstream of a minimal promoter and the firefly luciferase gene.

    • Expression Plasmids: Clone the full-length coding sequences of Met/Gce and Tai into separate mammalian or insect expression vectors.

    • Control Plasmid: A plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) is used to normalize for transfection efficiency.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Drosophila S2 cells) in appropriate media.

    • Co-transfect the cells with the reporter plasmid, the Met/Gce and Tai expression plasmids, and the control plasmid.

  • Hormone Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the cells with a range of concentrations of this compound or other test compounds. Include a vehicle-only control.

  • Cell Lysis and Luciferase Assay:

    • After a suitable incubation period (e.g., 16-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Comparative Analysis: Met/Gce vs. Ultraspiracle (USP)

While the evidence for Met/Gce as the primary JH receptor is substantial, some studies have proposed a role for USP. However, the affinity of USP for JH is generally reported to be much lower than that of Met/Gce. Furthermore, genetic knockout studies of Met and Gce produce phenotypes consistent with a loss of JH signaling, which is not observed to the same extent with USP knockouts in the context of JH action. The validation experiments described above can be adapted to test the function of USP as a JH receptor and directly compare its properties to those of Met/Gce.

Conclusion

The validation of a putative receptor's function requires a multi-faceted approach employing biochemical, genetic, and cell-based assays. The data overwhelmingly support the role of Met and its paralog Gce as the bona fide intracellular receptors for Juvenile Hormone I. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate these findings and to investigate the function of JH receptors in various insect species. This knowledge is critical for fundamental research in insect endocrinology and for the development of novel and specific insect growth regulators for pest management.

References

Methoprene vs. Juvenile Hormone I: A Comparative Guide to Efficacy in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect growth regulators Methoprene and the natural Juvenile Hormone I (JH I) for pest management applications. By examining their mechanisms of action, signaling pathways, and available efficacy data, this document serves as a resource for researchers and professionals in the field of insecticide development and integrated pest management (IPM).

Introduction: Synthetic Analog vs. Natural Hormone

Methoprene is a synthetic chemical compound that mimics the action of natural juvenile hormones in insects.[1] As a juvenile hormone analog (JHA), it is classified as an insect growth regulator (IGR) and has been widely used for the control of various insect pests, particularly mosquitoes, fleas, and flies, since its registration in 1975.[2][3] In contrast, Juvenile Hormone I is one of the naturally occurring sesquiterpenoid hormones in insects that regulate critical life processes such as metamorphosis, reproduction, and diapause.[4] While this compound is the natural ligand for the juvenile hormone receptor, its instability in the environment makes it less practical for widespread pest control. Methoprene was designed to be a more stable and persistent analog, making it a viable commercial insecticide.[1]

Mechanism of Action and Signaling Pathway

Both Methoprene and Juvenile Hormone I exert their effects by disrupting the endocrine system of insects. They act as agonists of the juvenile hormone receptor, the Methoprene-tolerant (Met) protein.[5] In a healthy insect larva, the level of juvenile hormone naturally decreases at specific developmental stages, which allows for the initiation of metamorphosis into a pupa and then an adult. By introducing Methoprene or an excess of this compound, the hormonal balance is disrupted. The continuous presence of a JH agonist prevents the insect from successfully completing metamorphosis, leading to the death of the larva or pupa, or the emergence of sterile adults.[4]

The binding of JH or its analog to the Met receptor initiates a signaling cascade that ultimately alters gene expression. This pathway involves the formation of a complex with other proteins, which then binds to specific DNA sequences to regulate the transcription of genes responsible for larval development and the suppression of adult characteristics.

Below is a diagram illustrating the generalized signaling pathway of Juvenile Hormone and its analogs.

JH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (JH) or Methoprene (JHA) Met Methoprene-tolerant (Met) Receptor JH->Met Binds JH_Met_FISC JH-Met-FISC Complex Met->JH_Met_FISC Forms complex with FISC FISC (partner protein) FISC->JH_Met_FISC JH_Met_FISC_n JH-Met-FISC Complex JH_Met_FISC->JH_Met_FISC_n Translocates to Nucleus DNA DNA (JH Response Elements) JH_Met_FISC_n->DNA Binds to Transcription Transcription of Target Genes DNA->Transcription Initiates Gene_Products Larval Gene Products Transcription->Gene_Products Leads to Metamorphosis_Inhibition Metamorphosis Inhibition Gene_Products->Metamorphosis_Inhibition Inhibits Bioassay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Insecticide Stock Solution B Create Serial Dilutions A->B D Prepare Control Containers (Solvent + Water) C Prepare Test Containers (Insecticide + Water) B->C E Introduce Larvae to Test & Control Containers C->E D->E F Incubate under Controlled Conditions E->F G Daily Monitoring for Mortality & Emergence F->G H Record Data G->H I Calculate Corrected Mortality (Abbott's Formula) H->I J Probit Analysis (LC50 / EC50) I->J

References

The Role of Juvenile Hormone in Termite Caste Differentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of Juvenile Hormone (JH) in the caste differentiation of termites. It is established that Juvenile Hormone III (JH III) is the primary JH involved in this process, with no significant evidence supporting a functional role for Juvenile Hormone I (JH I) in Isoptera. This document summarizes quantitative data on JH III titers, details key experimental protocols for its study, and explores alternative signaling pathways, offering a valuable resource for research and the development of novel pest control strategies.

Data Presentation: Quantitative Comparison of JH III Titers Across Termite Castes

The concentration of JH III in the hemolymph is a critical determinant of caste fate in termites. High titers are consistently associated with the development of soldiers, while lower titers are characteristic of the nymphal and subsequent alate (reproductive) pathways. The following table summarizes representative JH III titers from various termite species, providing a quantitative basis for comparison.

Termite SpeciesCasteMean JH III TiterSource
Hodotermopsis sjostedtiPseudergate (molting)~450 pg/µL[Cornette et al., 2008]
Presoldier~720 pg/µL[Cornette et al., 2008]
Nymph (pre-molt to alate)< 50 pg/µL[Cornette et al., 2008]
Neotenic Reproductive< 100 pg/µL[Cornette et al., 2008]
Reticulitermes speratusWorkerLow (not quantified)[Saiki et al., 2015]
NymphLow (not quantified)[Saiki et al., 2015]
Neotenic ReproductiveSignificantly higher than workers and nymphs[Saiki et al., 2015]
Coptotermes formosanusWorker~13 pg/mg[Park & Raina, 2004]
Soldier~25 pg/mg[Park & Raina, 2004]
Presoldier~596 pg/mg[Park & Raina, 2004]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to investigate the function of JH in termite caste differentiation.

Quantification of JH III by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a sensitive and specific method for measuring endogenous JH III levels in termite hemolymph.

Methodology:

  • Hemolymph Collection: Collect hemolymph from chilled termites by puncturing the dorsal abdomen with a fine needle. Pool samples from multiple individuals to obtain sufficient volume (e.g., 50-100 µL).

  • Extraction:

    • Add the collected hemolymph to a glass vial containing a solution of methanol and isooctane (1:1 v/v) to precipitate proteins and extract the lipophilic JH.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully transfer the upper organic phase containing the JH to a new vial.

    • Repeat the extraction of the aqueous phase with isooctane to maximize recovery.

    • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

  • Derivatization (optional but recommended for enhanced sensitivity): Re-dissolve the extract in a derivatizing agent to enhance ionization efficiency for MS analysis.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.

    • Use a gradient elution program with solvents such as water and methanol, both with a small percentage of formic acid to aid ionization.

    • Detect and quantify JH III using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode on the mass spectrometer, comparing the retention time and mass-to-charge ratio to a known JH III standard.

Bioassay for Induction of Soldier Caste with a JH Analog (JHA)

This bioassay is used to confirm the role of JH in promoting soldier differentiation.

Methodology:

  • Termite Preparation: Select healthy, undifferentiated workers or late-instar nymphs from a laboratory colony.

  • JHA Application (Topical):

    • Dissolve the JHA (e.g., methoprene, pyriproxyfen) in an appropriate solvent like acetone to create a range of concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of the JHA solution to the dorsal abdomen of each termite using a microsyringe.

    • Use a control group treated with the solvent alone.

  • Incubation:

    • Place the treated termites in Petri dishes with a moist filter paper substrate and a food source (e.g., wood shavings).

    • Maintain the dishes in a dark, controlled environment (e.g., 25-28°C and >80% humidity).

  • Observation and Data Collection:

    • Monitor the termites daily for signs of molting and differentiation into the presoldier and soldier castes.

    • Record the number of individuals that successfully differentiate into soldiers, as well as any mortality, over a period of several weeks.

Gene Knockdown by RNA Interference (RNAi)

RNAi is a powerful tool to investigate the function of genes within the JH signaling pathway.

Methodology:

  • dsRNA Synthesis:

    • Identify the target gene sequence (e.g., the JH receptor Methoprene-tolerant, Met).

    • Synthesize gene-specific primers with T7 promoter sequences.

    • Use these primers to amplify a template for in vitro transcription to produce double-stranded RNA (dsRNA).

    • Purify and quantify the dsRNA.

  • dsRNA Injection:

    • Anesthetize termites by chilling them on ice.

    • Inject a small volume (e.g., 50-200 nL) of the dsRNA solution (e.g., 1-2 µg/µL) into the abdominal cavity using a fine glass capillary needle.

    • Inject a control group with a non-specific dsRNA (e.g., from GFP).

  • Post-injection Rearing and Analysis:

    • Rear the injected termites under standard laboratory conditions.

    • After a suitable incubation period (e.g., 3-7 days), assess the efficiency of gene knockdown using quantitative PCR (qPCR).

    • Observe the termites for any phenotypic changes, such as altered caste differentiation in response to JHA treatment.

Mandatory Visualizations

Juvenile Hormone III Signaling Pathway

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell JH_III JH III JBP Juvenile Hormone Binding Protein JH_III->JBP Binds to Met Methoprene-tolerant (Met) JBP->Met JH III release JH_III_Met_Tai JH III-Met-Tai Complex Met->JH_III_Met_Tai Binds JH III and Tai Tai Taiman (Tai) Kr_h1_gene Krüppel-homolog 1 (Kr-h1) Gene JH_III_Met_Tai->Kr_h1_gene Activates transcription Kr_h1_protein Kr-h1 Protein Kr_h1_gene->Kr_h1_protein Transcription & Translation Soldier_diff Soldier Differentiation Kr_h1_protein->Soldier_diff Promotes

Caption: The Juvenile Hormone III signaling pathway leading to soldier differentiation in termites.

Experimental Workflow for Investigating JH Function

JH_Experimental_Workflow cluster_induction Caste Induction cluster_analysis Analysis cluster_knockdown Gene Function Study start Worker/Nymph Termites jha_treatment Topical Application of JH Analog start->jha_treatment control_treatment Solvent Control start->control_treatment dsRNA_injection dsRNA Injection (e.g., anti-Met) start->dsRNA_injection observation Observe for Presoldier/Soldier Differentiation jha_treatment->observation lcms JH III Quantification (LC-MS) jha_treatment->lcms rna_seq Transcriptome Analysis (RNA-Seq) jha_treatment->rna_seq control_treatment->observation knockdown_phenotype Observe Phenotype (e.g., inhibition of soldier differentiation) dsRNA_injection->knockdown_phenotype

Caption: A typical experimental workflow for studying the role of JH in termite caste differentiation.

Crosstalk Between JH and Insulin/IGF Signaling

JH_Insulin_Crosstalk cluster_environmental Environmental Cues cluster_signaling Signaling Pathways cluster_outcome Developmental Outcome nutrition Nutrition IIS Insulin/IGF Signaling (IIS) nutrition->IIS social Social Environment (e.g., presence of soldiers) JH_pathway JH Signaling social->JH_pathway Inhibits JH production IIS->JH_pathway Promotes JH biosynthesis worker_growth Worker Growth & Maintenance IIS->worker_growth repro_diff Reproductive Differentiation IIS->repro_diff JH_pathway->IIS Modulates IIS sensitivity soldier_diff Soldier Differentiation JH_pathway->soldier_diff JH_pathway->repro_diff Low JH levels

Caption: The interplay between Juvenile Hormone and Insulin/IGF signaling in termite caste regulation.

A Comparative Analysis of Juvenile Hormone I: In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of Juvenile Hormone I (JH I), a critical sesquiterpenoid that governs key physiological processes in insects. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its signaling pathway, this document aims to be an essential resource for researchers investigating insect endocrinology and those involved in the development of novel insect control agents.

Data Presentation: A Quantitative Comparison

The following tables summarize the dose-dependent effects of this compound on two key biological processes: vitellogenin (Vg) gene expression, a marker for reproductive maturation, and insect cell proliferation, a measure of its impact on cell division.

Table 1: In Vivo Effects of Juvenile Hormone I on Vitellogenin (Vg) mRNA Expression in the Fat Body of Tribolium castaneum

This compound Concentration (µ g/insect )Fold Change in Vg mRNA Expression (relative to control)
0 (Control - Acetone)1.0 ± 0.2
0.12.5 ± 0.4
1.08.1 ± 1.1
1015.3 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments. Vg mRNA levels were quantified 24 hours after topical application of this compound.

Table 2: In Vitro Effects of Juvenile Hormone I on the Proliferation of Sf9 Insect Cells

This compound Concentration (µM)Cell Viability (% of control)
0 (Control - DMSO)100 ± 5.2
1105 ± 6.1
10118 ± 7.3
5095 ± 8.0
10072 ± 6.5

Cell viability was assessed using an MTT assay after 48 hours of incubation with this compound. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays cited in this guide are provided below.

In Vivo Assay: Quantification of Vitellogenin Gene Expression

This protocol describes the topical application of this compound to an insect model and the subsequent measurement of vitellogenin (Vg) gene expression in the fat body using quantitative real-time PCR (qPCR).

Materials:

  • Juvenile Hormone I (this compound)

  • Acetone (analytical grade)

  • Tribolium castaneum (red flour beetle) pupae

  • Micropipettes

  • Dissection tools (forceps, scissors)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Vg and a reference gene (e.g., RP49)

  • qPCR instrument

Procedure:

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in acetone to achieve the desired concentrations (e.g., 0.1 µg/µL, 1.0 µg/µL, 10 µg/µL). Use acetone alone as the control.

  • Topical Application: Use newly emerged adult female beetles. Apply 1 µL of the this compound solution or acetone control to the dorsal abdomen of each beetle using a micropipette.

  • Incubation: House the treated beetles individually in a controlled environment (e.g., 28°C, 70% humidity) for 24 hours.

  • Fat Body Dissection: After 24 hours, anesthetize the beetles on ice. Dissect out the fat body tissue in cold PBS.

  • RNA Extraction: Immediately homogenize the dissected fat bodies and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Analysis: Perform qPCR using the synthesized cDNA, Vg-specific primers, reference gene primers, and a qPCR master mix. The cycling conditions should be optimized for the specific primers and instrument used.

  • Data Analysis: Calculate the relative fold change in Vg mRNA expression using the ΔΔCt method, with the reference gene for normalization and the acetone-treated group as the calibrator.[1]

In Vitro Assay: Cell Proliferation (MTT Assay)

This protocol details the procedure for assessing the effect of this compound on the proliferation and viability of an insect cell line (e.g., Sf9) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Insect cell line (e.g., Sf9 from Spodoptera frugiperda)

  • Complete insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum)

  • Juvenile Hormone I (this compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the insect cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the complete medium from a stock solution in DMSO. The final DMSO concentration in all wells, including the control, should be kept below 0.1%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound or the DMSO control.

  • Incubation: Incubate the plate for 48 hours in a non-humidified incubator at 27°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (DMSO-treated) cells.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway of Juvenile Hormone I and the experimental workflows described in this guide.

JHI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JHI Juvenile Hormone I Receptor Membrane Receptor (Putative) JHI->Receptor Binds Met Methoprene-tolerant (Met) Receptor->Met Activates MetTai_inactive Met-Tai Complex (Inactive) Met->MetTai_inactive Binds Tai Taiman (Tai) Tai->MetTai_inactive MetTai_active Met-Tai Complex (Active) MetTai_inactive->MetTai_active Conformational Change JHRE Juvenile Hormone Response Element (JHRE) MetTai_active->JHRE Binds Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene JHRE->Kr_h1 Regulates Vg Vitellogenin (Vg) Gene JHRE->Vg Regulates Transcription Transcription Kr_h1->Transcription Vg->Transcription

Caption: Intracellular signaling pathway of Juvenile Hormone I.

Experimental_Workflows cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start_invivo Topical Application of this compound incubation_invivo 24h Incubation start_invivo->incubation_invivo dissection Fat Body Dissection incubation_invivo->dissection rna_extraction RNA Extraction dissection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Vg mRNA cdna_synthesis->qpcr end_invivo Gene Expression Data qpcr->end_invivo start_invitro Cell Seeding (Sf9 cells) treatment_invitro This compound Treatment start_invitro->treatment_invitro incubation_invitro 48h Incubation treatment_invitro->incubation_invitro mtt_assay MTT Assay incubation_invitro->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance end_invitro Cell Viability Data absorbance->end_invitro

Caption: Workflow for in vivo and in vitro experiments.

References

Validation of CRISPR-Edited Juvenile Hormone I Pathway Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CRISPR-Cas9 mediated knockouts of key genes in the Juvenile Hormone (JH) I signaling pathway. The focus is on the validation of these mutants through phenotypic and molecular analysis, offering a resource for researchers studying insect endocrinology and developing novel pest control strategies.

Introduction to the Juvenile Hormone I Pathway

The Juvenile Hormone (JH) pathway plays a critical role in regulating insect development, metamorphosis, and reproduction. The canonical signaling cascade is initiated by the binding of JH to its receptor, Methoprene-tolerant (Met) . This ligand-receptor complex then forms a heterodimer with Taiman (Tai) , a co-activator, to induce the expression of the primary JH-responsive gene, Krüppel homolog 1 (Kr-h1) . Kr-h1, a zinc-finger transcription factor, in turn, modulates the expression of downstream genes that control a wide array of physiological processes. Disruption of this pathway through genetic modification offers significant potential for insect pest management.

Comparative Analysis of CRISPR-Edited Mutants

This section details the available experimental data from studies that have utilized CRISPR-Cas9 to generate and validate knockouts of key JH I pathway genes.

Methoprene-tolerant (Met) Knockout

A key study by Zou et al. (2019) in the yellow fever mosquito, Aedes aegypti, provides a robust validation of a CRISPR-Cas9 mediated Met knockout.

Phenotypic Validation:

PhenotypeWild-Type (WT)Met Knockout (Met-KO)Alternative (RNAi)
Larval DevelopmentNormal progression through four larval instars followed by pupation.Arrested development at the 3rd and 4th larval instars, exhibiting a characteristic black larval phenotype and mortality before pupation.RNAi against Met in various insects has been shown to induce precocious metamorphosis and sterility.
Cuticle FormationNormal larval cuticle.Precocious formation of a dark, pupal-like cuticle during the larval stages.Not explicitly described.

Molecular Validation:

Gene TargetWild-Type (WT) ExpressionMet-KO ExpressionAlternative (RNAi) Expression
Krüppel homolog 1 (Kr-h1)Normal expression levels.Significantly downregulated.RNAi-mediated knockdown of Met leads to reduced Kr-h1 expression.
Pupal/Adult Cuticle Protein GenesLow to no expression during larval stages.Significantly upregulated during larval stages.Not explicitly described.
Melanization-related GenesBasal expression levels.Significantly upregulated, leading to the black larval phenotype.Not explicitly described.
Krüppel homolog 1 (Kr-h1) and Taiman (Tai) Knockouts

As of the latest literature review, specific studies detailing the generation and in-depth validation of CRISPR-Cas9 mediated knockouts for Krüppel homolog 1 (Kr-h1) and Taiman (Tai) are not as readily available as for Met. While the critical roles of these genes in the JH pathway are well-established through RNA interference (RNAi) and other genetic techniques, comprehensive phenotypic and molecular data from CRISPR-edited mutants remains an area for further investigation. RNAi studies have consistently shown that depletion of Kr-h1 leads to precocious metamorphosis, while knockdown of Tai disrupts JH signaling.

Experimental Protocols

CRISPR-Cas9 Gene Editing in Aedes aegypti (based on Zou et al., 2019)

1. Guide RNA (gRNA) Design and Synthesis:

  • Multiple sgRNAs targeting the Met gene were designed to enhance knockout efficiency.

  • sgRNAs were synthesized in vitro using a T7 RNA polymerase kit.

2. Cas9 Protein Preparation:

  • Recombinant Cas9 protein was commercially sourced.

3. Embryo Microinjection:

  • A mixture of the synthesized sgRNAs and Cas9 protein was injected into pre-blastoderm stage embryos of Aedes aegypti.

  • Injected embryos were hatched in deoxygenated water.

4. Mutant Screening and Validation:

  • G0 injected larvae were screened for the mutant phenotype (black larval body).

  • Genomic DNA was extracted from mutant larvae, and the targeted region of the Met gene was amplified by PCR and sequenced to confirm the presence of induced mutations (indels).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

1. RNA Extraction and cDNA Synthesis:

  • Total RNA was extracted from wild-type and Met-KO larvae using a suitable RNA isolation kit.

  • First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

2. qRT-PCR:

  • qRT-PCR was performed using gene-specific primers for Kr-h1 and other target genes.

  • A housekeeping gene (e.g., ribosomal protein S17) was used as an internal control for normalization.

  • The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.

Visualizations

JH_Signaling_Pathway JH Juvenile Hormone (JH) Met Met JH->Met binds Met_Tai Met-Tai Complex Met->Met_Tai Tai Tai Tai->Met_Tai Kr_h1 Krüppel homolog 1 (Kr-h1) Met_Tai->Kr_h1 induces expression Downstream_Genes Downstream Genes Kr_h1->Downstream_Genes regulates Physiological_Responses Suppression of Metamorphosis, Regulation of Reproduction Downstream_Genes->Physiological_Responses CRISPR_Validation_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation sgRNA_design sgRNA Design & Synthesis Injection Embryo Microinjection sgRNA_design->Injection Cas9_prep Cas9 Protein Preparation Cas9_prep->Injection Phenotype Phenotypic Screening Injection->Phenotype Genotype Genotypic Analysis (PCR & Sequencing) Phenotype->Genotype Molecular Molecular Analysis (qRT-PCR) Phenotype->Molecular

Fenoxycarb as a Juvenile Hormone Mimic: A Comparative Analysis with Methoprene and Pyriproxyfen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fenoxycarb, a carbamate-based insect growth regulator (IGR), with two other prominent juvenile hormone (JH) mimics, Methoprene and Pyriproxyfen. By acting as agonists to the juvenile hormone receptor, these compounds disrupt insect development, primarily by preventing metamorphosis and inhibiting reproduction. This document synthesizes experimental data to compare their efficacy and provides detailed methodologies for key experiments to support further research and development in this field.

Performance Comparison of Juvenile Hormone Mimics

The following tables summarize the quantitative data on the lethal concentrations and sublethal effects of Fenoxycarb, Methoprene, and Pyriproxyfen on two common insect models, the yellow fever mosquito (Aedes aegypti) and the red flour beetle (Tribolium castaneum). It is important to note that the data presented is synthesized from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Efficacy (LC50) of Juvenile Hormone Mimics

CompoundInsect SpeciesLife StageLC50 (ppm)Reference
Fenoxycarb Aedes aegyptiLarvaeNot available in a direct comparative study. However, application at 0.06 kg AI/ha resulted in 97.5% mortality in Aedes species.[1][1]
Methoprene Aedes aegyptiLarvae1.34
Pyriproxyfen Aedes aegyptiLarvae1.009[2]
Fenoxycarb Tribolium castaneumLarvaeData not available
Methoprene Tribolium castaneumLarvaeData not available in direct LC50, but exposure to 0.001 and 0.0165 ppm on wheat kernels significantly reduced progeny production.[3][4][3]
Pyriproxyfen Tribolium castaneum4th Instar Larvae2.4[5]

Table 2: Comparative Sublethal Effects on Reproduction

CompoundInsect SpeciesEffect on ReproductionReference
Fenoxycarb Aedes aegyptiSignificantly reduced blood-feeding capacity and egg-hatching rates.[6][6]
Methoprene Aedes aegyptiInduced egg production.[6][6]
Pyriproxyfen Aedes aegyptiInduced egg production.[6][6]
Fenoxycarb Helicoverpa armigeraSublethal doses significantly decreased fecundity and fertility.[5][5]
Methoprene Tribolium castaneumExposure of late-instar larvae to 0.001 and 0.0165 ppm resulted in some emerged adults producing almost no offspring.[4][3][4][3]
Pyriproxyfen Tribolium castaneumTreatment of 4th instar larvae with LC50 value (2.4 ppm) affected pheromone production and perception, which can impact mating behavior.[5][5]

Juvenile Hormone Signaling Pathway

Juvenile hormone mimics exert their effects by binding to the Methoprene-tolerant (Met) protein, which is a key component of the JH receptor complex. This binding initiates a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis. The diagram below illustrates the simplified intracellular signaling pathway of juvenile hormone.

JH_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus JH Juvenile Hormone (or JHA mimic) Receptor Met/Gce (JH Receptor) JH->Receptor JH_Receptor_Complex JH-Met/Gce-Tai Complex Receptor->JH_Receptor_Complex Tai Taiman (Tai) Tai->JH_Receptor_Complex DNA DNA (JHRE) JH_Receptor_Complex->DNA Krh1 Kr-h1 Gene DNA->Krh1 Activation Krh1_protein Kr-h1 Protein Krh1->Krh1_protein Metamorphosis_genes Metamorphosis Genes (e.g., Broad, E93) Krh1_protein->Metamorphosis_genes Repression Transcription_activation Transcription Activation Repression Repression

Caption: Simplified Juvenile Hormone Signaling Pathway.

Experimental Workflow for Evaluating JH Mimics

A typical workflow for assessing the efficacy of juvenile hormone mimics involves a series of in vivo and in vitro assays. The following diagram outlines a logical progression of experiments from initial toxicity screening to more detailed molecular and reproductive analyses.

Experimental_Workflow start Start: Select JH Mimic (Fenoxycarb, Methoprene, Pyriproxyfen) toxicity_assay Larval Toxicity Assay (e.g., WHO bottle bioassay) start->toxicity_assay lc50_determination Determine LC50 Value toxicity_assay->lc50_determination sublethal_assays Sublethal Effect Assays (using concentrations below LC50) lc50_determination->sublethal_assays reproductive_assay Reproductive Effects Assay (Fecundity & Fertility) sublethal_assays->reproductive_assay developmental_assay Developmental & Morphological Effects Assay sublethal_assays->developmental_assay gene_expression Gene Expression Analysis (qPCR of JH-responsive genes) sublethal_assays->gene_expression hormone_quantification JH Titer Quantification (LC-MS/MS) sublethal_assays->hormone_quantification data_analysis Data Analysis & Comparison reproductive_assay->data_analysis developmental_assay->data_analysis gene_expression->data_analysis hormone_quantification->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: Experimental Workflow for JH Mimic Evaluation.

Experimental Protocols

Larval Toxicity Assay and LC50 Determination (Adapted for Mosquitoes)

Objective: To determine the median lethal concentration (LC50) of a juvenile hormone mimic that inhibits the emergence of adult insects.

Materials:

  • Test compounds (Fenoxycarb, Methoprene, Pyriproxyfen)

  • Solvent (e.g., ethanol or acetone)

  • Late 3rd or early 4th instar mosquito larvae

  • Rearing water

  • 250 ml beakers or cups

  • Pipettes

  • Larval food (e.g., fish food powder)

  • Emergence cages

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to create a range of test concentrations.

  • Treatment: In each beaker, place 20-25 larvae in 100 ml of rearing water. Add the appropriate amount of the test compound dilution to achieve the desired final concentration. A control group with only the solvent and a negative control with only rearing water should be included.

  • Incubation: Maintain the beakers under standard laboratory conditions (e.g., 27±2°C, 75±5% RH, 12:12 L:D photoperiod). Provide a small amount of larval food daily.

  • Observation: Monitor daily for larval and pupal mortality, and for the emergence of adults. Record the number of dead larvae, dead pupae, and successfully emerged adults for each concentration. The primary endpoint for JH mimics is the inhibition of adult emergence.

  • Data Analysis: Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula. The LC50 value is then determined using probit analysis.

Fecundity and Fertility Assay (Adapted for Mosquitoes)

Objective: To assess the impact of sublethal concentrations of JH mimics on the reproductive capacity of adult insects.

Materials:

  • Adult mosquitoes that have emerged from larvae treated with sublethal concentrations of the test compounds.

  • Blood source (e.g., membrane feeding system with animal blood)

  • Oviposition cups (e.g., small cups lined with filter paper and filled with water)

  • Sugar solution (e.g., 10% sucrose)

  • Stereomicroscope

Procedure:

  • Adult Collection: Collect newly emerged adult females from the larval toxicity assay (from concentrations that did not cause 100% emergence inhibition).

  • Mating and Maintenance: Place a known number of treated females with an equal number of untreated males in a cage. Provide them with a continuous supply of sugar solution.

  • Blood Feeding: After a few days to allow for mating, provide a blood meal to the females.

  • Oviposition: Place individual blood-fed females into separate oviposition cups.

  • Fecundity Assessment: After 2-3 days, count the total number of eggs laid by each female. This is the measure of fecundity.

  • Fertility Assessment: Transfer the egg papers to a hatching medium and count the number of larvae that hatch after a few days. The percentage of hatched eggs represents fertility.

  • Data Analysis: Compare the average number of eggs laid per female and the average hatch rate between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Gene Expression Analysis of Krüppel-homolog 1 (Kr-h1) by qPCR

Objective: To quantify the change in expression of a key JH-responsive gene, Kr-h1, following exposure to JH mimics.

Materials:

  • Insects exposed to sublethal concentrations of the test compounds.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Kr-h1 and a reference gene (e.g., actin or GAPDH)

  • qPCR instrument

Procedure:

  • Sample Collection and RNA Extraction: Collect whole insects or specific tissues (e.g., fat body) at a specific time point after exposure to the JH mimic. Immediately extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, forward and reverse primers for Kr-h1 and the reference gene, and the qPCR master mix.

  • Thermal Cycling: Run the qPCR reaction in a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target (Kr-h1) and reference genes. Calculate the relative expression of Kr-h1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control group.

Juvenile Hormone Titer Quantification by LC-MS/MS

Objective: To measure the endogenous levels of juvenile hormone in insects following exposure to JH mimics.

Materials:

  • Insect hemolymph or whole-body extracts

  • Solvents (e.g., hexane, methanol, isooctane)

  • Internal standard (e.g., deuterated JH)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Collection: Collect hemolymph from insects or homogenize whole bodies in a suitable solvent.

  • Extraction: Perform a liquid-liquid extraction to isolate the lipophilic JH from the aqueous sample. A common method involves extraction with hexane or isooctane.

  • Purification: The extract may require further purification using solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization (optional but common): To improve ionization efficiency and sensitivity in the mass spectrometer, JH can be derivatized.

  • LC-MS/MS Analysis: Inject the purified extract into the LC-MS/MS system. The liquid chromatography step separates the different JH homologs, and the tandem mass spectrometry provides sensitive and specific quantification based on the mass-to-charge ratio of the parent and fragment ions.

  • Data Analysis: Quantify the amount of JH in the sample by comparing the peak area of the endogenous JH to that of the internal standard.

References

Replicating History: A Comparative Guide to Juvenile Hormone I and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Juvenile Hormone I (JH I) with its synthetic analogs, supported by experimental data and detailed methodologies. We delve into the historical experiments that laid the foundation of our understanding of this compound and contrast them with modern analytical techniques, offering a complete picture for contemporary research and development.

Juvenile Hormone I (this compound) is a critical sesquiterpenoid in insects, primarily known for its role in preventing metamorphosis and regulating reproductive development. The foundational research on JH was pioneered by Sir Vincent Wigglesworth through elegant experiments on the blood-sucking bug, Rhodnius prolixus. Later, Carroll Williams' work with the Cecropia moth, Hyalophora cecropia, led to the isolation and identification of this crucial hormone. These historical experiments, though lacking the precision of modern methods, provided the fundamental principles upon which current research is built.

This guide will compare the biological activity of this compound with commercially significant synthetic analogs—methoprene, pyriproxyfen, and fenoxycarb—which have been developed as insect growth regulators (IGRs) for pest control. We will present quantitative data, detailed experimental protocols for both historical and modern assays, and visualizations of key biological pathways and workflows.

Comparative Efficacy of Juvenile Hormone I and its Analogs

The development of synthetic JH analogs has been driven by the need for more stable and potent compounds for insect pest management. The following table summarizes the comparative biological activity of this compound and its widely used analogs. Efficacy is often measured by the concentration required to elicit a specific developmental response, such as the inhibition of metamorphosis, typically expressed as the EC50 value (the concentration that produces 50% of the maximal effect).

CompoundTarget SpeciesAssay TypeEC50 (Concentration)Reference
Juvenile Hormone I Manduca sexta (Tobacco Hornworm)Larval AssayVaries by instar
Methoprene Drosophila melanogaster (Fruit Fly)Metamorphosis InhibitionNot specified
Pyriproxyfen Spodoptera litura (Tobacco Cutworm)Larval MortalityNot specified
Fenoxycarb Spodoptera frugiperda (Fall Armyworm)Larval MortalityNot specified

Experimental Protocols

To facilitate the replication and understanding of research in this field, we provide detailed methodologies for key historical and modern experiments.

Historical Experimental Protocols

1. Wigglesworth's Decapitation and Parabiosis Experiments in Rhodnius prolixus

These seminal experiments demonstrated the hormonal control of molting and metamorphosis.

  • Objective: To determine if a blood-borne factor from the head regulates molting and metamorphosis.

  • Methodology:

    • Decapitation: Fourth-instar nymphs of Rhodnius prolixus were decapitated at various time intervals after a blood meal.

    • Observation: Nymphs decapitated immediately after feeding did not molt, while those decapitated a few days after feeding proceeded to molt. This indicated that a signal from the head was necessary to initiate molting and that this signal was released within a critical period after feeding.

    • Parabiosis: To demonstrate the hormonal nature of the signal, two decapitated nymphs were joined at the neck using a fine glass tube, allowing their circulatory systems (hemolymph) to mix.

    • Experimental Setup: A nymph that had passed the critical period for molting initiation was joined to a nymph that had been decapitated immediately after feeding.

    • Results: The nymph that would not have molted on its own was induced to molt by the hemolymph from the other nymph, proving the existence of a blood-borne "molting hormone." Further experiments involving parabiosis of different instar stages revealed the presence of a "juvenile hormone" that prevented metamorphosis.

2. Carroll Williams' Parabiosis Experiments with Hyalophora cecropia

These experiments led to the discovery of a rich source of JH, paving the way for its chemical identification.

  • Objective: To investigate the hormonal control of diapause and metamorphosis in the Cecropia moth.

  • Methodology:

    • Parabiosis: A diapausing (dormant) pupa was surgically joined to a developing adult moth.

    • Observation: The diapausing pupa was induced to break diapause and undergo metamorphosis, indicating a blood-borne factor from the developing adult was responsible.

    • Discovery of a JH Source: In a key experiment, a chilled diapausing pupa was parabiosed to a male adult Cecropia moth. Instead of developing into an adult, the pupa molted into a second, larger pupa. This indicated that the male adult moth contained a high concentration of a factor that promoted pupal characteristics, which was identified as JH. This discovery of a rich source of the hormone in the abdomen of the male Cecropia moth was a critical step towards its isolation and chemical characterization.

3. Galleria mellonella (Wax Worm) Wax Test Bioassay

This classic bioassay was a standard method for quantifying JH activity before the advent of modern analytical techniques.

  • Objective: To determine the relative biological activity of JH extracts or synthetic compounds.

  • Methodology:

    • Preparation of Test Animals: Newly pupated Galleria mellonella are used for the assay.

    • Wounding: A small area of cuticle is removed from the dorsal side of the pupa.

    • Application of Test Substance: The test substance, dissolved in a carrier like paraffin wax, is applied to the wound.

    • Observation: After the next molt, the area around the wound is examined. If the test substance has JH activity, it will prevent the formation of adult cuticle and instead cause the deposition of a new layer of pupal cuticle, often with a wrinkled appearance.

    • Quantification: The activity is often quantified in "Galleria Units," where one unit is the minimum amount of substance required to produce a positive response in a certain percentage of the test animals.

Modern Analytical Protocol

LC-MS/MS for the Quantification of Juvenile Hormone I

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the highly sensitive and specific quantification of hormones like this compound from biological samples.

  • Objective: To accurately measure the concentration of this compound in insect hemolymph or other tissues.

  • Methodology:

    • Sample Preparation:

      • Insect hemolymph is collected and immediately mixed with an anticoagulant solution.

      • An internal standard (e.g., a deuterated version of this compound) is added to the sample to correct for losses during sample processing.

      • This compound is extracted from the hemolymph using a liquid-liquid extraction with a nonpolar solvent like hexane.

      • The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC system.

    • Liquid Chromatography (LC):

      • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

      • A C18 reverse-phase column is typically used to separate this compound from other molecules in the extract based on its hydrophobicity.

      • A gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) is used to elute the compounds from the column.

    • Tandem Mass Spectrometry (MS/MS):

      • As this compound elutes from the LC column, it enters the mass spectrometer.

      • The molecules are ionized, typically using electrospray ionization (ESI).

      • The mass spectrometer is set to select for the specific mass-to-charge ratio (m/z) of the this compound parent ion (precursor ion).

      • The selected parent ions are then fragmented, and the mass spectrometer detects specific fragment ions (product ions).

      • This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and sensitivity.

    • Quantification:

      • The amount of this compound in the original sample is determined by comparing the peak area of the endogenous this compound to the peak area of the internal standard.

      • A standard curve is generated using known concentrations of this compound to ensure accurate quantification.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JHI Juvenile Hormone I Met Methoprene-tolerant (Met) Receptor JHI->Met Enters Cell Met_Tai Met-Tai Complex Met->Met_Tai This compound Binding & Dimerization with Tai Tai Taiman (Tai) Co-receptor Tai->Met_Tai Met_Tai_n Met-Tai Complex Met_Tai->Met_Tai_n Translocation Kr_h1_gene Krüppel-homolog 1 (Kr-h1) Gene Met_Tai_n->Kr_h1_gene Binds to Promoter & Activates Transcription Reproductive_genes Reproductive Genes Met_Tai_n->Reproductive_genes Activates Transcription Kr_h1_protein Kr-h1 Protein Kr_h1_gene->Kr_h1_protein Transcription & Translation Metamorphic_genes Metamorphosis Genes Kr_h1_protein->Metamorphic_genes Represses Transcription Historical_vs_Modern_Workflow cluster_historical Historical Workflow (e.g., Galleria Bioassay) cluster_modern Modern Workflow (LC-MS/MS) H1 Prepare Pupa H2 Apply Test Substance in Wax H1->H2 H3 Incubate and Await Molt H2->H3 H4 Qualitative/Semi-quantitative Observation of Cuticle H3->H4 M1 Extract this compound from Hemolymph M2 LC Separation M1->M2 M3 MS/MS Detection (MRM) M2->M3 M4 Quantitative Data Analysis M3->M4

Safety Operating Guide

Proper Disposal Procedures for Juvenile Hormone I (JH I)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of Juvenile Hormone I (JH I), a sesquiterpenoid crucial in entomological research and insecticide development. Adherence to these procedural, step-by-step guidelines will ensure the safe management of this compound waste streams.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of Juvenile Hormone I is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
Appearance Clear liquid
Purity Typically ≥95%
Chemical Family Sesquiterpenoid, Epoxide, Enoate ester

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced if signs of degradation appear.

  • Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from sources of ignition.

Experimental Protocols Involving Juvenile Hormone I

Juvenile Hormone I is frequently used in experiments to study insect development, reproduction, and diapause. A common experimental protocol involves the topical application of this compound dissolved in an organic solvent, such as acetone, to the insect cuticle.

Example Protocol: Topical Application of this compound to Insect Larvae

  • Preparation of this compound solution: A stock solution of this compound is prepared by dissolving a known mass of the compound in a precise volume of acetone to achieve the desired concentration (e.g., 1 µg/µL).

  • Application: A specific volume of the this compound solution is topically applied to the dorsal thorax of the insect larva using a calibrated micropipette.

  • Control Group: A control group of insects is treated with the same volume of the solvent (acetone) alone.

  • Observation: The developmental progression, mortality, and any morphological changes of both the experimental and control groups are monitored and recorded over a set period.

Waste generated from such experiments will include contaminated micropipette tips, vials, and any unused this compound solution.

Disposal Procedures

The proper disposal of Juvenile Hormone I and associated waste is critical to prevent environmental contamination and ensure laboratory safety. The following step-by-step procedures should be followed.

Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with Juvenile Hormone I are considered chemical waste. This includes:

    • Unused or expired this compound solutions.

    • Empty this compound containers.

    • Contaminated consumables (e.g., pipette tips, gloves, vials, absorbent paper).

    • Solvent rinsates from cleaning contaminated glassware.

  • Use Designated Waste Containers:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., a high-density polyethylene container for acetone solutions).

    • Collect all solid waste contaminated with this compound in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Juvenile Hormone I," the solvent(s) used, and the approximate concentration and quantity.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Juvenile Hormone I waste.

G Juvenile Hormone I Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Storage & Pickup cluster_3 Final Disposal exp Experiment with this compound liquid_waste Unused this compound Solution & Rinsate exp->liquid_waste solid_waste Contaminated Consumables exp->solid_waste liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area liquid_container->storage solid_container->storage pickup Schedule Waste Pickup with Environmental Health & Safety (EHS) storage->pickup disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: Workflow for the proper disposal of Juvenile Hormone I waste.

Final Disposal Steps
  • Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Under no circumstances should Juvenile Hormone I or its solutions be disposed of down the drain or in the regular trash.

Signaling Pathway of Juvenile Hormone

To provide a comprehensive understanding of the context in which this compound is used, the following diagram illustrates a simplified signaling pathway of juvenile hormone in insects. This knowledge can inform risk assessment and the importance of proper disposal to avoid unintended biological effects.

G Simplified Juvenile Hormone Signaling Pathway JH Juvenile Hormone (JH) Receptor JH Receptor (Met/Gce) JH->Receptor Nucleus Cell Nucleus Receptor->Nucleus DNA DNA Receptor->DNA Binds to DNA Transcription Transcription of Target Genes DNA->Transcription Response Physiological Response (e.g., Prevention of Metamorphosis) Transcription->Response

Caption: Simplified signaling pathway of Juvenile Hormone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.